Product packaging for [1,1'-Biphenyl]-2,2',5,5'-tetrol(Cat. No.:CAS No. 4371-32-8)

[1,1'-Biphenyl]-2,2',5,5'-tetrol

Cat. No.: B196283
CAS No.: 4371-32-8
M. Wt: 218.2 g/mol
InChI Key: PFHTYDZPRYLZHX-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,2',5,5'-tetrol, also known as this compound, is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.2 g/mol. The purity is usually > 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4 B196283 [1,1'-Biphenyl]-2,2',5,5'-tetrol CAS No. 4371-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dihydroxyphenyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHTYDZPRYLZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631596
Record name [1,1'-Biphenyl]-2,2',5,5'-tetrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-32-8
Record name [1,1′-Biphenyl]-2,2′,5,5′-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4371-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-2,2',5,5'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of [1,1'-Biphenyl]-2,2',5,5'-tetrol. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound, also known as bihydroquinone, is a polyhydroxylated aromatic compound belonging to the biphenyl class of molecules. Its structure consists of two hydroquinone rings linked by a single bond.

Molecular Structure:

(Note: This is a simplified 2D representation. The actual 3D conformation is subject to rotational constraints.)

The key structural feature of substituted biphenyls is the potential for atropisomerism, which arises from hindered rotation around the sigma bond connecting the two phenyl rings.[1] In the case of this compound, the hydroxyl groups at the 2 and 2' positions (ortho-positions) create significant steric hindrance. This rotational barrier can lead to the existence of stable, non-interconverting rotational isomers (atropisomers), which exhibit axial chirality.[1]

Chemical and Physical Properties:

A summary of the key chemical properties for this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms Bihydroquinone[2]
CAS Number 4371-32-8[1][3]
Molecular Formula C₁₂H₁₀O₄[2][3]
Molecular Weight 218.21 g/mol [2][3]
SMILES Oc1ccc(O)c(c1)c2cc(O)ccc2O[2]
InChIKey PFHTYDZPRYLZHX-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The most prevalent and well-documented method for synthesizing this compound involves the demethylation of its tetramethoxy precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl.[1] Boron tribromide (BBr₃) in dichloromethane is a highly effective reagent for this transformation.[1]

Experimental Protocol: Demethylation of 2,2',5,5'-Tetramethoxy-1,1'-biphenyl

This protocol is based on established methods for the demethylation of similar poly-methoxylated biphenyls.[4]

Materials:

  • 2,2',5,5'-Tetramethoxy-1,1'-biphenyl

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Water, deionized

  • Ethyl acetate

  • Magnesium sulfate or Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 2,2',5,5'-tetramethoxy-1,1'-biphenyl, in anhydrous dichloromethane.

  • Cool the solution to a low temperature, typically between -30°C and 0°C, using an appropriate cooling bath.

  • Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 4 to 12 hours) to ensure the reaction goes to completion.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding water or methanol at a low temperature.

  • Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Synthesis Workflow Diagram:

G start 2,2',5,5'-Tetramethoxy- 1,1'-biphenyl reaction Demethylation start->reaction reagent BBr3 in DCM (-30°C to 30°C) reagent->reaction workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification Crude Product product [1,1'-Biphenyl]- 2,2',5,5'-tetrol purification->product Pure Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for the specific isomer this compound is not widely available in the public domain. However, based on the known spectra of the biphenyl core and related phenolic compounds, the following characteristics can be anticipated.

Expected Spectroscopic Features:

Technique Expected Features
¹H NMR - Aromatic protons would appear as complex multiplets in the range of δ 6.5-7.5 ppm. - Hydroxyl protons would appear as broad singlets, with chemical shifts dependent on the solvent and concentration.
¹³C NMR - Aromatic carbons would resonate in the δ 110-160 ppm region. - Carbons bearing hydroxyl groups would be deshielded and appear further downfield.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. - C-O stretching vibrations around 1200 cm⁻¹. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 218.21. - Fragmentation patterns characteristic of the biphenyl core and loss of hydroxyl groups.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, polyhydroxylated biphenyls as a class are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[1] The hydroquinone moieties suggest potential for redox activity, which is a cornerstone of their reactivity profile.[1] This can involve oxidation to corresponding quinone structures.[1]

Compounds with similar structural motifs, such as other biphenyls and polyphenols, are known to modulate various signaling pathways, often related to inflammation and oxidative stress. For instance, some phenolic compounds are known to interfere with Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response.[5] These pathways can be broadly divided into MyD88-dependent and TRIF-dependent pathways, both of which can lead to the activation of transcription factors like NF-κB and IRF3, driving the expression of inflammatory genes.[5]

Hypothetical Signaling Pathway Modulation:

The diagram below illustrates a generalized TLR signaling pathway that could potentially be modulated by redox-active compounds like this compound.

G ligand TLR Agonist receptor TLR ligand->receptor adaptor1 MyD88 receptor->adaptor1 adaptor2 TRIF receptor->adaptor2 downstream1 Downstream Effectors adaptor1->downstream1 downstream2 Downstream Effectors adaptor2->downstream2 tf1 NF-κB Activation downstream1->tf1 tf2 IRF3 Activation downstream2->tf2 gene Inflammatory Gene Expression tf1->gene tf2->gene inhibitor [1,1'-Biphenyl]- 2,2',5,5'-tetrol (Hypothetical) inhibitor->adaptor1 Inhibition? inhibitor->adaptor2 Inhibition?

Caption: Hypothetical modulation of TLR signaling by a biphenyl tetrol.

Quantitative Biological Data:

Currently, there is no specific quantitative data such as IC₅₀ or Kᵢ values for this compound available in the reviewed literature. Research on this specific isomer is required to determine its potency against any identified biological targets.

Conclusion and Future Directions

This compound is a structurally interesting polyhydroxylated biphenyl with potential for atropisomerism. While its synthesis from a tetramethoxy precursor is well-established in principle, a significant gap exists in the literature regarding its detailed biological characterization. Future research should focus on:

  • Full Spectroscopic Characterization: Obtaining and publishing complete ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data.

  • Biological Screening: Evaluating its activity in a broad range of assays, particularly those related to antioxidant capacity, enzyme inhibition (e.g., tyrosinase, kinases), and anti-inflammatory effects.

  • Mechanism of Action Studies: If biological activity is identified, elucidating the specific molecular targets and signaling pathways involved.

  • Atropisomer Separation and Analysis: Investigating the potential for stable atropisomers and evaluating the biological activity of the individual isomers.

This foundational work would be crucial for unlocking the potential of this compound and its derivatives in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to [1,1'-Biphenyl]-2,2',5,5'-tetrol (CAS Number: 4371-32-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-2,2',5,5'-tetrol, also known as bihydroquinone, is a polyhydroxylated aromatic compound with the chemical formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol .[1] Its structure, characterized by two hydroquinone moieties linked at the 2 and 2' positions, makes it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, with a focus on its role as an inhibitor of amyloid-β aggregation. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported, its properties can be inferred from its structure and comparison with related compounds.

PropertyValueReference
CAS Number 4371-32-8[1]
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.21 g/mol [1]
Predicted Boiling Point 450.4 °C at 760 mmHg (for isomer)[1]
Predicted Density 1.47 g/cm³ (for isomer)[1]
Predicted Flash Point 227.3 °C (for isomer)[1]

Note: Predicted values are based on the isomer [1,1'-Biphenyl]-2,2',3,3'-tetrol due to the limited availability of experimental data for the 2,2',5,5'-isomer.[1]

Synthesis

The primary synthetic route to this compound involves a two-step process: the synthesis of its tetramethoxy precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl, followed by demethylation.

Synthesis of 2,2',5,5'-tetramethoxy-1,1'-biphenyl

A common method for the synthesis of symmetrical biaryls is the Ullmann coupling reaction. In this case, a 2-halo-1,4-dimethoxybenzene, such as 2-bromo-1,4-dimethoxybenzene, is treated with copper powder at elevated temperatures to facilitate the formation of the biphenyl linkage.

Demethylation to this compound

The final and crucial step is the cleavage of the four methyl ether groups from the tetramethoxy precursor. A highly effective and validated method for this transformation is the use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane.[1]

This protocol is adapted from a general procedure for the demethylation of similar poly-methoxylated biphenyls.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of boron tribromide (4-5 equivalents) in anhydrous dichloromethane to the cooled reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by the addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Diagram: Synthesis of this compound

G cluster_0 Step 1: Ullmann Coupling cluster_1 Step 2: Demethylation 2-bromo-1,4-dimethoxybenzene 2-bromo-1,4-dimethoxybenzene 2,2',5,5'-tetramethoxy-1,1'-biphenyl 2,2',5,5'-tetramethoxy-1,1'-biphenyl 2-bromo-1,4-dimethoxybenzene->2,2',5,5'-tetramethoxy-1,1'-biphenyl Cu, Δ This compound This compound 2,2',5,5'-tetramethoxy-1,1'-biphenyl->this compound BBr₃, CH₂Cl₂

Caption: Synthetic pathway to this compound.

Spectroscopic Data (Predicted)

Due to the lack of experimentally obtained spectra for this compound in the public domain, the following are predicted characteristics based on its structure and data from analogous compounds.

SpectroscopyPredicted Characteristics
¹H NMR Aromatic region (δ 6.5-7.5 ppm) showing complex multiplets due to the protons on the phenyl rings. A broad singlet for the hydroxyl protons (δ ~4.0-8.0 ppm), the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Signals for the aromatic carbons are expected in the range of δ 110-150 ppm. The carbons bearing the hydroxyl groups would be the most downfield shifted.
IR (Infrared) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z 218. Fragmentation would likely involve the loss of hydroxyl groups and cleavage of the biphenyl bond.

Biological Activity

Polyhydroxylated biphenyls are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1]

Inhibition of Amyloid-β Aggregation

This is a general protocol to assess the inhibition of Aβ aggregation.

  • Preparation of Aβ Monomers: Dissolve synthetic Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), then remove the solvent under vacuum to form a peptide film. Reconstitute the film in a small volume of DMSO and then dilute with a buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.

  • Assay Setup: In a 96-well black plate, mix the Aβ monomer solution with the test compound (this compound) at various concentrations. Include a control with Aβ and vehicle (DMSO) only.

  • Thioflavin T Addition: Add Thioflavin T solution to each well to a final concentration of ~10-20 µM.

  • Incubation and Measurement: Incubate the plate at 37 °C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence of the samples with the test compound to the control. The IC₅₀ value is the concentration of the inhibitor that reduces Aβ aggregation by 50%.

Diagram: Amyloid-β Aggregation Inhibition Workflow

G Aβ Monomers Aβ Monomers Incubate (37°C) Incubate (37°C) Aβ Monomers->Incubate (37°C) Test Compound Test Compound Test Compound->Incubate (37°C) Thioflavin T Thioflavin T Thioflavin T->Incubate (37°C) Fluorescence Measurement Fluorescence Measurement Incubate (37°C)->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Caption: Workflow for Aβ aggregation inhibition assay.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been elucidated, studies on structurally related hydroxylated polychlorinated biphenyls (OH-PCBs) have shown that they can affect various signaling pathways, including cytokine responses, hormone responses, and pathways involved in cell adhesion and proliferation. It is plausible that this compound, due to its polyhydroxylated biphenyl scaffold, could also modulate cellular signaling, but this requires further investigation.

Conclusion

This compound is a compound with significant potential, particularly in the field of neurodegenerative disease research. While its synthesis is achievable, a comprehensive characterization of its physicochemical properties and biological activities is still needed. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this and related polyhydroxylated biphenyls. Future studies should focus on obtaining detailed spectroscopic data, quantifying its efficacy as an Aβ aggregation inhibitor, and investigating its impact on relevant cellular signaling pathways.

References

[1,1'-Biphenyl]-2,2',5,5'-tetrol molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to [1,1'-Biphenyl]-2,2',5,5'-tetrol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound, also known as bihydroquinone, is a polyhydroxylated aromatic compound. Its structure, featuring two hydroquinone moieties linked together, makes it an interesting candidate for studies in medicinal chemistry and materials science. The multiple hydroxyl groups and the biphenyl backbone are key features that influence its chemical reactivity and biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. For comparative purposes, data for a structurally related isomer, [1,1'-Biphenyl]-2,2',3,3'-tetrol, is also included where available, illustrating the impact of substituent positioning on the molecule's physical properties.

PropertyThis compound[1,1'-Biphenyl]-2,2',3,3'-tetrol
Molecular Formula C₁₂H₁₀O₄C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol [1]218.21 g/mol
CAS Number 4371-32-8[1]Not Available
Melting Point Data not availableData not available
Boiling Point Data not available450.4°C at 760 mmHg
Density Data not available1.47 g/cm³
Flash Point Data not available227.3°C
Topological Polar Surface Area 80.9 Ų (Predicted)80.9 Ų

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the demethylation of its corresponding tetramethoxy precursor.

Experimental Protocol: Synthesis via Demethylation

A well-established method for the synthesis of this compound involves the Lewis acid-mediated cleavage of the methyl ethers from 2,2',5,5'-tetramethoxy-1,1'-biphenyl. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Materials:

  • 2,2',5,5'-tetramethoxy-1,1'-biphenyl

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl in anhydrous dichloromethane.

  • Cool the solution to a low temperature, typically between -30°C and 0°C, using an appropriate cooling bath.

  • Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 4 hours) to ensure the reaction goes to completion.

  • Upon completion, carefully quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.

  • Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. Due to the molecule's symmetry, the aromatic region will likely display a complex splitting pattern. The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration and may appear as broad singlets.

    • ¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule, confirming the structure of the biphenyl core and the positions of the hydroxyl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 218.21.

Biological Relevance and Potential Applications

Polyhydroxylated biphenyls are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Antioxidant Activity

Phenolic compounds, including hydroxylated biphenyls, are known for their antioxidant properties. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. This is a key mechanism underlying the potential health benefits of many phenolic compounds. While this compound has not been extensively studied, its structure suggests it likely possesses antioxidant activity.

Cytotoxicity

Studies on the parent compound, biphenyl, have shown that it can induce cytotoxicity, potentially through mechanisms involving an increase in intracellular zinc levels, leading to oxidative stress and cell death[2]. The cytotoxic potential of this compound has not been thoroughly investigated, but this is an area of interest for potential applications in cancer research.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from its tetramethoxy precursor.

Synthesis_Workflow precursor 2,2',5,5'-Tetramethoxy-1,1'-biphenyl reagent BBr₃ in CH₂Cl₂ precursor->reagent product This compound reagent->product

Caption: Synthetic route to this compound.

Antioxidant Mechanism

This diagram illustrates the general mechanism of antioxidant action by a phenolic compound, which is a likely biological role for this compound.

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action FreeRadical Free Radical (R•) CellularDamage Cellular Damage FreeRadical->CellularDamage causes Phenol This compound (Ar-OH) FreeRadical->Phenol reacts with NeutralizedRadical Neutralized Molecule (RH) Phenol->NeutralizedRadical donates H•

Caption: Antioxidant action of a phenolic compound.

References

An In-depth Technical Guide to the Physical Properties of [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-2,2',5,5'-tetrol, a polyhydroxylated aromatic compound, holds significant interest within the scientific community due to its structural similarity to other biologically active biphenyls and hydroquinones. This technical guide provides a comprehensive overview of the known physical and chemical properties of this specific biphenyltetrol isomer. Due to the limited availability of experimentally determined data for this exact compound, this guide also incorporates comparative data from closely related isomers and discusses general characteristics of this class of molecules. Detailed experimental protocols for its synthesis and relevant signaling pathways, including its antioxidant mechanism and role in amyloid-beta aggregation inhibition, are presented.

Core Physical and Chemical Properties

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.21 g/mol [1]
IUPAC Name This compound
CAS Number 4371-32-8[1]
Canonical SMILES C1=CC(=C(C=C1O)O)C2=C(C=C(C=C2)O)O
InChI Key PFHTYDZPRYLZHX-UHFFFAOYSA-N[2]
Comparative Physical Properties of Biphenyltetrol Isomers

To provide context, the following table compares the available data for this compound with its isomer, [1,1'-Biphenyl]-2,2',3,3'-tetrol. This highlights the significant impact of hydroxyl group positioning on the physical properties of biphenyltetrols.

PropertyThis compound[1,1'-Biphenyl]-2,2',3,3'-tetrolSource
Melting Point Data not availableNot specified[2]
Boiling Point Data not available450.4°C at 760 mmHg (Predicted)[2]
Flash Point Data not available227.3°C (Predicted)[2]
Density Data not available1.47 g/cm³ (Predicted)[2]
Topological Polar Surface Area Data not available80.92 Ų[2]

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, predictions based on its structure can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the phenyl rings. The hydroxyl protons would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.[2]

  • ¹³C NMR: The carbon NMR spectrum would be expected to display six unique signals for the twelve carbon atoms due to the molecule's symmetry. Carbons attached to the hydroxyl groups would be significantly deshielded and appear downfield (estimated δ 140-155 ppm), while the other aromatic carbons would resonate in the typical aromatic region (estimated δ 110-130 ppm).[2]

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ would be expected at an m/z of approximately 218.21.

Experimental Protocols

Synthesis of this compound via Demethylation

A common and effective method for the synthesis of this compound is the demethylation of its precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl.[2] The following protocol is adapted from the synthesis of a closely related isomer, [1,1'-Biphenyl]-2,2',6,6'-tetrol, and is expected to yield the desired product with high efficiency.

Materials:

  • 2,2',5,5'-tetramethoxy-1,1'-biphenyl

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃)

  • Deionized water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl in anhydrous dichloromethane.

  • Cool the solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution while maintaining the temperature at -30°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

G cluster_synthesis Synthesis of this compound precursor 2,2',5,5'-Tetramethoxy-1,1'-biphenyl in DCM reaction Demethylation with BBr3 (-30°C to RT, 4h) precursor->reaction 1. workup Aqueous Workup & Extraction with EtOAc reaction->workup 2. purification Column Chromatography workup->purification 3. product This compound purification->product 4. G cluster_antioxidant Antioxidant Redox Cycle Biphenyltetrol This compound (Reduced Form) Semiquinone Semiquinone Radical Biphenyltetrol->Semiquinone Donates H+ Semiquinone->Biphenyltetrol Regeneration Quinone Biphenyl Quinone (Oxidized Form) Semiquinone->Quinone Donates H+ Quinone->Semiquinone Reduction FreeRadical Reactive Oxygen Species (ROS) FreeRadical->Biphenyltetrol Oxidizes StableProduct Stable Product FreeRadical->StableProduct Neutralized by Biphenyltetrol AntioxidantEnzyme Antioxidant Enzymes (e.g., SOD, Catalase) AntioxidantEnzyme->FreeRadical Scavenges G cluster_abeta Inhibition of Amyloid-β Aggregation AbetaMonomer Aβ Monomers Oligomers Toxic Oligomers AbetaMonomer->Oligomers Aggregation InhibitedComplex Aβ-Biphenyltetrol Complex AbetaMonomer->InhibitedComplex Binding Fibrils Amyloid Fibrils Oligomers->Fibrils Fibrillization Biphenyltetrol This compound Biphenyltetrol->InhibitedComplex InhibitedComplex->Oligomers Inhibition

References

An In-depth Technical Guide on the Solubility of [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for [1,1'-Biphenyl]-2,2',5,5'-tetrol. Due to a lack of specific experimental data in publicly accessible literature, this document focuses on qualitative solubility characteristics of related compounds, detailed experimental protocols for solubility determination, and the potential for computational prediction.

Solubility Data

Table 1: Qualitative Solubility of Biphenyl and Related Compounds

CompoundWater SolubilityOrganic Solvent SolubilityReference
BiphenylInsoluble/Very slightly solubleSoluble in alcohol, ether, benzene, methanol, carbon tetrachloride, carbon disulfide, and most organic solvents.[1]
[1,1'-Biphenyl]-2-olSoluble in fixed alkali hydroxide solutions.Soluble in most organic solvents.
2,2',5,5'-TetramethylbiphenylInsolubleSoluble in organic solvents.

The hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors, which would theoretically increase its solubility in polar solvents, including water, compared to biphenyl. Conversely, the biphenyl core is hydrophobic, which contributes to its solubility in organic solvents. The interplay of these factors will determine the overall solubility profile.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound, the shake-flask method is a well-established and reliable technique.[2] This method is considered a "gold standard" for measuring thermodynamic solubility.[2][3]

Detailed Methodology: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO, buffers at various pH)

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Vials for sample collection

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.[4]

  • Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system.[3][5] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.[3]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure the complete removal of any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.[6] Adsorption of the compound to the filter should be evaluated and minimized.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the filtered saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

  • Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated sample. The resulting concentration is the solubility of the compound in the specific solvent at the given temperature.

Diagram of the Shake-Flask Experimental Workflow:

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal container A->B C Agitate at constant temperature (24-72 hours) B->C D Settle suspension C->D E Centrifuge D->E F Filter supernatant E->F G Quantify concentration (e.g., HPLC, LC-MS) F->G H Determine solubility G->H

References

Spectroscopic and Synthetic Profile of [1,1'-Biphenyl]-2,2',5,5'-tetrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic approaches for [1,1'-Biphenyl]-2,2',5,5'-tetrol. Due to the limited availability of direct experimental spectral data for this specific compound, this document presents predicted spectroscopic values and complements them with experimental data from closely related analogs to offer a valuable resource for researchers.

Introduction to this compound

This compound, also known as bihydroquinone, is a polyhydroxylated aromatic compound. The biphenyl scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. The hydroxyl groups on the biphenyl backbone of this compound enhance its reactivity and potential for further chemical modification, making it an interesting building block in organic synthesis and drug discovery.

A key structural feature of many substituted biphenyls is atropisomerism, which arises from hindered rotation around the single bond connecting the two phenyl rings. For this compound, the hydroxyl groups at the 2 and 2' positions can create a significant energy barrier to rotation, potentially leading to stable, separable atropisomers.

Spectral Data

The following sections present the available spectral data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
¹HAr-H6.5 - 7.5Multiplet (m)
¹H-OHVariable (Broad Singlet)Singlet (s, broad)
¹³CC-OH140 - 155-
¹³CC-Ar110 - 130-

Experimental NMR Data for an Analog: Biphenyl

To provide a reference, the experimental NMR data for the parent compound, biphenyl, is presented below.

Nucleus Chemical Shift (ppm) Multiplicity Solvent
¹H7.35 - 7.65MultipletCDCl₃
¹³C127.2, 127.3, 128.8, 141.3-CDCl₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and aromatic C-H bonds.

Expected IR Absorptions for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded)3200 - 3500Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=C Stretch (Aromatic)1400 - 1600Medium
C-O Stretch1000 - 1300Strong

Experimental IR Data for an Analog: Biphenyl

The following table provides the characteristic IR absorption peaks for biphenyl.

Wavenumber (cm⁻¹) Functional Group Assignment
3030 - 3080Aromatic C-H Stretch
1478, 1428Aromatic C=C Stretch
731, 696Aromatic C-H Bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrum for this compound

The nominal molecular weight of this compound is 218.21 g/mol .[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 218.

Experimental Mass Spectrometry Data for an Analog: 2,2',5,5'-Tetramethyl-1,1'-biphenyl

The following data is for the tetramethyl analog of the target compound.

m/z Interpretation
210Molecular Ion (M⁺)
195[M - CH₃]⁺
180[M - 2CH₃]⁺

Experimental Protocols

Synthesis of Polyhydroxylated Biphenyls

A common and effective method for the synthesis of this compound and its isomers involves the demethylation of the corresponding tetramethoxy precursor.[1] A well-established reagent for this transformation is boron tribromide (BBr₃).[1]

The following is a representative protocol for the synthesis of the isomer [1,1'-Biphenyl]-2,2',6,6'-tetrol, which can be adapted for the synthesis of this compound from its tetramethoxy precursor.

Synthesis of [1,1'-Biphenyl]-2,2',6,6'-tetrol [2]

  • Reaction Setup: In a 1 L four-neck round-bottom flask, add 2,2',6,6'-tetramethoxy-1,1'-biphenyl (27 g) and 500 mL of dichloromethane.

  • Reagent Addition: Cool the mixture to -30°C and add boron tribromide (101 g) dropwise.

  • Reaction: Allow the reaction system to warm to 30°C and stir for 4 hours.

  • Workup: Concentrate the resulting reaction mixture under reduced pressure. Add 400 mL of water to the residue.

  • Extraction: Perform extraction three times with ethyl acetate (600 mL each time).

  • Purification: Subject the residue to column chromatography to obtain the target product.

Synthesis_Workflow reagents 2,2',5,5'-Tetramethoxy-1,1'-biphenyl + Dichloromethane reaction_vessel Reaction Flask (-30°C to 30°C) reagents->reaction_vessel 1. Dissolve workup Quenching (Water) reaction_vessel->workup 3. After 4h bbr3 Boron Tribromide (BBr3) bbr3->reaction_vessel 2. Add Dropwise extraction Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction 4. Extract purification Column Chromatography extraction->purification 5. Concentrate product This compound purification->product 6. Isolate

A generalized workflow for the synthesis of this compound.
Spectral Data Acquisition

The following are general procedures for obtaining the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are typically recorded on a spectrometer operating at a field strength of 300-600 MHz for ¹H. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O), and a small amount of a reference standard like tetramethylsilane (TMS) is added.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or a thin film. Liquid samples can be analyzed as a neat liquid between two salt plates (e.g., NaCl).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data structure Structural Elucidation nmr_data->structure ir_data->structure ms_data->structure

A general workflow for the spectral analysis of an organic compound.

Conclusion

While direct experimental spectral data for this compound remains limited in publicly accessible literature, this guide provides valuable predicted data and experimental information from closely related analogs. The provided synthetic protocol for a structural isomer offers a reliable starting point for the laboratory preparation of this class of compounds. The combination of predicted data, analog data, and established synthetic and analytical methodologies presented herein serves as a robust resource for researchers and professionals engaged in the study and application of polyhydroxylated biphenyls.

References

Atropisomerism and Conformational Analysis of [1,1'-Biphenyl]-2,2',5,5'-tetrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the atropisomerism and conformational analysis of [1,1'-Biphenyl]-2,2',5,5'-tetrol. Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a critical stereochemical feature in many biologically active molecules and advanced materials. In this compound, the steric hindrance imposed by the hydroxyl groups at the ortho (2 and 2') positions creates a significant energy barrier to rotation about the central C-C bond, potentially leading to the existence of stable, separable enantiomeric conformers known as atropisomers.[1] This document summarizes the structural basis of atropisomerism in this molecule, outlines key experimental and computational methodologies for its study, and presents relevant quantitative data from analogous biphenyl systems to provide a comprehensive understanding of its stereochemical behavior.

Introduction to Atropisomerism in Biphenyl Systems

Atropisomerism occurs in molecules that possess hindered rotation around a single bond, allowing for the isolation of distinct conformational isomers.[1] In substituted biphenyls, the energy barrier to rotation is largely dependent on the size and nature of the substituents at the ortho positions (2, 2', 6, and 6').[1] If these substituents are sufficiently bulky, the rotational barrier can be high enough to allow for the separation of the resulting atropisomers at room temperature. The stability of these atropisomers is a crucial consideration in drug design and development, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.

The core structure of this compound features hydroxyl groups at the 2, 2', 5, and 5' positions. The ortho-hydroxyl groups (at 2 and 2') are the primary contributors to the steric strain that restricts rotation around the biphenyl linkage, making this molecule a candidate for exhibiting atropisomerism.[1]

Conformational Analysis

The conformational landscape of this compound is defined by the dihedral angle between the two phenyl rings. The planar conformations (0° and 180° dihedral angles) are generally high-energy transition states due to severe steric clashes between the ortho-substituents. The molecule is expected to adopt a non-planar, skewed conformation in its ground state to minimize these steric interactions.

Quantitative Data from Analogous Biphenyl Systems

To illustrate the range of rotational barriers in substituted biphenyls, the following table summarizes experimental and computational data for various biphenyl derivatives. It is important to note that the presence of four hydroxyl groups in this compound, with the potential for intramolecular hydrogen bonding, could significantly influence its rotational barrier compared to the examples below.

CompoundOrtho-SubstituentsRotational Barrier (kcal/mol)MethodReference
BiphenylH, H~1.4 - 2.2Experimental/Computational[2][3]
2-Halogen BiphenylsH, Halogen3.0 - 8.6Computational[3]
2,2'-Dihalogen BiphenylsHalogen, HalogenVaries (e.g., 57.9° and 128.9° minima for 2,2'-difluoro)Computational[3]
Single Ortho-Substituted BiphenylsH, VariousUp to 15.4Dynamic NMR[4]

Experimental Protocols for Studying Atropisomerism

The investigation of atropisomerism and conformational dynamics relies on a combination of synthetic, analytical, and physical chemistry techniques.

Synthesis and Resolution of Atropisomers

A common synthetic route to this compound involves a two-step process:

  • Coupling Reaction: Formation of the biphenyl backbone, often through the synthesis of the tetramethoxy precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl.

  • Deprotection: Cleavage of the four methyl ether groups to yield the final tetrol. A validated method for this step is the use of boron tribromide (BBr₃) in a solvent like dichloromethane.[1]

Once the racemic mixture of atropisomers is synthesized, their separation can be achieved through chiral chromatography (e.g., HPLC with a chiral stationary phase) or by diastereomeric salt formation with a chiral resolving agent.

Diagram: General Workflow for Synthesis and Resolution

G cluster_synthesis Synthesis cluster_resolution Resolution start Precursors coupling Coupling Reaction (e.g., Suzuki, Ullmann) start->coupling precursor 2,2',5,5'-Tetramethoxy-1,1'-biphenyl coupling->precursor deprotection Demethylation (e.g., BBr3) precursor->deprotection racemate Racemic this compound deprotection->racemate resolution_method Chiral Resolution (e.g., Chiral HPLC, Diastereomeric Salt Formation) racemate->resolution_method atropisomer_a Atropisomer A resolution_method->atropisomer_a atropisomer_b Atropisomer B resolution_method->atropisomer_b

Caption: Synthetic and resolution workflow for obtaining atropisomers of this compound.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is a powerful technique for determining the rotational energy barriers of atropisomers. By monitoring the changes in the NMR spectrum as a function of temperature, the rate of interconversion between the conformers can be measured.

Representative Protocol:

  • Sample Preparation: Dissolve a known concentration of the biphenyl compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Record a series of ¹H NMR spectra over a range of temperatures. The temperature range should be chosen to bracket the coalescence temperature (T_c), where the separate signals from the two atropisomers broaden and merge into a single peak.

  • Data Analysis: Use lineshape analysis software to simulate the experimental spectra and extract the rate constants (k) for rotation at different temperatures.

  • Barrier Calculation: Apply the Eyring equation to the temperature-dependent rate constants to calculate the Gibbs free energy of activation (ΔG‡), which corresponds to the rotational barrier.

Diagram: DNMR Experimental Workflow

G A Sample Preparation (Dissolve in deuterated solvent) B Variable Temperature NMR (Acquire spectra at different T) A->B C Identify Coalescence Temperature (Tc) B->C D Lineshape Analysis (Extract rate constants, k) C->D E Eyring Plot (ln(k/T) vs 1/T) D->E F Calculate Rotational Barrier (ΔG‡) E->F

Caption: Workflow for determining rotational barriers using Dynamic NMR spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation of a molecule, including the dihedral angle between the phenyl rings.[5][6] Obtaining suitable crystals of both atropisomers can allow for the unambiguous determination of their absolute configurations.

General Protocol:

  • Crystallization: Grow single crystals of the purified atropisomer from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.[5]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[7]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.[5][7] This will yield precise bond lengths, bond angles, and the crucial dihedral angle of the biphenyl core.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational methods are invaluable for predicting the conformational preferences and rotational barriers of atropisomers.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. It can be employed to:

  • Geometry Optimization: Determine the lowest energy conformations (ground states) and transition states for rotation.

  • Torsional Scan: Calculate the potential energy of the molecule as a function of the dihedral angle of the biphenyl bond to map out the rotational energy profile.

  • Frequency Calculations: Confirm that optimized structures are true minima or transition states and to calculate thermodynamic properties.

Representative Protocol:

  • Structure Building: Construct a 3D model of this compound.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the identified ground state and the transition state for rotation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Rotational Barrier Calculation: The rotational barrier is calculated as the energy difference between the ground state and the transition state.

Diagram: Computational Analysis Workflow

G A Build 3D Molecular Model B Potential Energy Surface Scan (Vary dihedral angle) A->B C Identify Energy Minima (Ground States) and Maxima (Transition States) B->C D Geometry Optimization (DFT, e.g., B3LYP/6-31G*) C->D E Frequency Calculation (Confirm minima and transition states) D->E F Calculate Energy Difference (ΔE = E_TS - E_GS) E->F G Rotational Energy Barrier F->G

Caption: A typical workflow for the computational analysis of biphenyl atropisomerism.

Conclusion

The atropisomerism of this compound presents a compelling case study in stereochemistry, with significant implications for its potential applications in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, a robust framework for its investigation can be constructed from established methodologies applied to analogous biphenyl systems. A combined approach utilizing synthesis, chiral resolution, dynamic NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a thorough characterization of its conformational behavior and the properties of its individual atropisomers. Such studies are crucial for harnessing the full potential of this and related chiral molecules in various scientific and technological fields.

References

An In-depth Technical Guide to the Redox Potential and Electrochemical Properties of [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential and electrochemical properties of [1,1'-Biphenyl]-2,2',5,5'-tetrol. This document collates available information on its synthesis, electrochemical behavior, and potential biological significance, with a focus on its antioxidant properties. While specific quantitative electrochemical data for this compound is not extensively available in the public domain, this guide presents data from closely related analogs to provide a predictive context.

Introduction

This compound, also known as bihydroquinone, is a polyhydroxylated aromatic compound. The presence of multiple hydroxyl groups on the biphenyl scaffold suggests significant antioxidant potential and interesting electrochemical properties.[1] Such compounds are of interest in medicinal chemistry and materials science due to their ability to engage in redox reactions and interact with biological targets.[1] The core structure consists of two hydroquinone moieties linked together, which is expected to confer a rich redox chemistry involving the reversible conversion between the tetrol and its corresponding quinone forms.[1]

Synthesis

The primary synthetic route to this compound involves the deprotection of its tetramethoxy precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl.[1] A common and effective method for this transformation is the cleavage of the methyl ether groups using a strong Lewis acid like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane.[1]

Synthesis 2,2',5,5'-Tetramethoxy-1,1'-biphenyl 2,2',5,5'-Tetramethoxy-1,1'-biphenyl This compound This compound 2,2',5,5'-Tetramethoxy-1,1'-biphenyl->this compound BBr3, CH2Cl2 -30°C to 30°C

Caption: Synthesis of this compound.

Detailed Synthetic Protocol (Representative)

While a specific protocol for this compound is not detailed in the search results, a representative procedure for the demethylation of a similar tetramethoxybiphenyl compound to its corresponding tetrol is provided below, based on the synthesis of [1,1'-Biphenyl]-2,2',6,6'-tetrol.[2]

Materials:

  • 2,2',6,6'-Tetramethoxy-1,1'-biphenyl (or the 2,2',5,5'- isomer)

  • Dichloromethane (CH₂Cl₂)

  • Boron tribromide (BBr₃)

  • Water (H₂O)

  • Ethyl acetate

  • Four-neck round bottom flask

  • Dropping funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a 1L four-neck round bottom flask, dissolve the tetramethoxybiphenyl precursor (e.g., 27g) in 500mL of dichloromethane.[2]

  • Cool the solution to -30°C using a suitable cooling bath.[2]

  • Slowly add boron tribromide (e.g., 101g) dropwise to the stirred solution.[2]

  • After the addition is complete, allow the reaction mixture to warm to 30°C and stir for 4 hours.[2]

  • Concentrate the reaction mixture using a rotary evaporator.[2]

  • Add 400mL of water to the residue and perform extraction three times with ethyl acetate (600mL each time).[2]

  • Combine the organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the residue by column chromatography to yield the target product, [1,1'-Biphenyl]-2,2',6,6'-tetrol (or the 2,2',5,5'- isomer).[2]

Electrochemical Properties and Redox Potential

The redox chemistry of this compound is characterized by the reversible oxidation of its hydroquinone moieties to the corresponding 1,4-benzoquinone derivatives.[1] This transformation is expected to proceed through a stepwise mechanism involving the loss of protons and electrons from each hydroquinone ring.[1] It has been suggested that the compound can undergo a nearly four-electron (4e⁻) redox process, indicating a high charge transfer capacity.[1]

Quantitative Data

Table 1: Redox Potentials of Analogous Compounds

CompoundOxidation Peak Potential (Epa) vs. Ag/AgClExperimental Conditions
Hydroquinone+0.08 VpH 7.0, Glassy Carbon Electrode (GCE)[3]
Catechol+0.20 VpH 7.0, GCE[3]
Resorcinol+0.60 VpH 7.0, GCE[3]
Phenol+0.65 VpH 7.0, GCE[3]
p-CresolMore positive than phenolBoron-Doped Diamond Electrode[4]
p-NitrophenolMore positive than phenolBoron-Doped Diamond Electrode[4]

Note: The redox potential is highly dependent on experimental conditions such as pH, solvent, and electrode material.

Representative Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for studying the electrochemical properties of redox-active molecules.[5] A detailed protocol for the CV analysis of a hydroquinone derivative is presented below as a representative method.[5][6][7]

CV_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Electrolyte\n(e.g., 0.1 M Buffer) Prepare Electrolyte (e.g., 0.1 M Buffer) Prepare Analyte Solution\n(this compound in electrolyte) Prepare Analyte Solution (this compound in electrolyte) Prepare Electrolyte\n(e.g., 0.1 M Buffer)->Prepare Analyte Solution\n(this compound in electrolyte) Assemble 3-Electrode Cell\n(Working, Reference, Counter) Assemble 3-Electrode Cell (Working, Reference, Counter) Prepare Analyte Solution\n(this compound in electrolyte)->Assemble 3-Electrode Cell\n(Working, Reference, Counter) Connect to Potentiostat Connect to Potentiostat Assemble 3-Electrode Cell\n(Working, Reference, Counter)->Connect to Potentiostat Set CV Parameters\n(Scan Rate, Potential Window) Set CV Parameters (Scan Rate, Potential Window) Connect to Potentiostat->Set CV Parameters\n(Scan Rate, Potential Window) Run Cyclic Voltammogram Run Cyclic Voltammogram Set CV Parameters\n(Scan Rate, Potential Window)->Run Cyclic Voltammogram Plot Current vs. Potential Plot Current vs. Potential Run Cyclic Voltammogram->Plot Current vs. Potential Identify Peak Potentials (Epa, Epc) Identify Peak Potentials (Epa, Epc) Plot Current vs. Potential->Identify Peak Potentials (Epa, Epc) Determine Redox Potential (E½) Determine Redox Potential (E½) Identify Peak Potentials (Epa, Epc)->Determine Redox Potential (E½)

Caption: Workflow for Cyclic Voltammetry Experiment.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon Electrode)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • This compound

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0)

  • Polishing materials for the working electrode (e.g., alumina slurry)

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, then sonicate in deionized water and ethanol to remove any residues.

  • Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0). Dissolve a known concentration of this compound in the electrolyte solution. De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared solution.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events of the analyte.

    • Initiate the potential scan and record the resulting current. Multiple cycles may be run to ensure stability.

  • Data Analysis:

    • Plot the current (I) versus the applied potential (E).

    • From the voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • The half-wave potential (E½), which is an approximation of the standard redox potential, can be calculated as E½ = (Epa + Epc) / 2.

Potential Biological Activity and Signaling Pathways

Polyphenols, as a class of compounds, are known for their antioxidant properties and their ability to modulate various cellular signaling pathways.[1][8][9][10][11] While specific studies on the signaling pathways affected by this compound are not available, it is plausible that it shares mechanisms common to other polyphenols.

The antioxidant effects of polyphenols are not solely due to direct radical scavenging but also involve interactions with cellular signaling cascades that regulate endogenous antioxidant defenses and inflammatory responses.[1][8]

Key Signaling Pathways Potentially Modulated by Polyphenols:

  • NF-κB Signaling Pathway: Polyphenols can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[9] Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory genes.[9]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival.[9] Some polyphenols have been shown to inhibit this pathway, which can be beneficial in the context of cancer.[9]

  • MAP Kinase Pathways: Mitogen-activated protein (MAP) kinase pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes. Polyphenols can modulate these pathways, leading to effects on cell proliferation, apoptosis, and inflammation.[10]

Signaling_Pathways cluster_polyphenol This compound (as a Polyphenol) cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes Polyphenol This compound NFkB NF-κB Pathway Polyphenol->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Polyphenol->PI3K_Akt Modulates MAPK MAPK Pathways (ERK, JNK, p38) Polyphenol->MAPK Modulates Antioxidant Enhanced Antioxidant Defense Polyphenol->Antioxidant Promotes Inflammation Reduced Inflammation NFkB->Inflammation Proliferation Altered Cell Proliferation PI3K_Akt->Proliferation Apoptosis Modulated Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis

Caption: Potential Signaling Pathways Modulated by Polyphenols.

Conclusion

This compound is a compound with significant potential for interesting electrochemical and biological activities due to its polyhydroxylated biphenyl structure. Its redox chemistry is centered around the reversible oxidation of its hydroquinone units. While specific quantitative data on its redox potential are lacking, comparisons with analogous compounds suggest it is a readily oxidizable species. Further experimental investigation using techniques such as cyclic voltammetry is necessary to fully characterize its electrochemical properties. Its structural similarity to other biologically active polyphenols suggests it may modulate key cellular signaling pathways involved in inflammation and oxidative stress, making it a compound of interest for further research in drug development.

References

An In-depth Technical Guide to [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-2,2',5,5'-tetrol is a polyhydroxylated aromatic organic compound. As a member of the biphenyl tetrol class, it possesses a structural framework that is of significant interest in medicinal chemistry and materials science. The presence of multiple hydroxyl groups on the biphenyl scaffold suggests potential for a range of biological activities, most notably as an antioxidant due to the hydroquinone moieties. This document provides a comprehensive overview of its known synonyms, chemical properties, synthesis, and potential biological activities, with a focus on its relevance to research and drug development.

Chemical Identity and Synonyms

The systematic name for this compound is this compound. It is also known by several alternative names and synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type Value
IUPAC Name This compound
Synonyms bihydroquinone, 2,2',5,5'-tetrahydroxybiphenyl, 2-(2,5-dihydroxyphenyl)benzene-1,4-diol
CAS Number 4371-32-8
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its structure and data from related compounds, the following properties can be inferred:

  • Solubility: Expected to have low solubility in water and higher solubility in polar organic solvents such as alcohols, ethers, and acetone.

  • Physical State: Likely a solid at room temperature.

Synthesis

The primary synthetic route to this compound involves the demethylation of its corresponding tetramethoxy precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl.[1] Boron tribromide (BBr₃) in a suitable solvent like dichloromethane is a highly effective and validated reagent for this transformation.[1]

Experimental Protocol: General Procedure for Demethylation of Aryl Methyl Ethers with Boron Tribromide

This protocol is a general representation for the demethylation of aryl methyl ethers and is based on procedures for similar compounds. Optimization for the specific synthesis of this compound may be required.

Materials:

  • 2,2',5,5'-tetramethoxy-1,1'-biphenyl (starting material)

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (e.g., 1M in DCM)

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of boron tribromide (typically 1 equivalent per methoxy group) in dichloromethane to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Chemical and Biological Activity

Redox Chemistry

A key feature of this compound is its redox activity, stemming from the two hydroquinone moieties within its structure. The hydroquinone groups can undergo a reversible two-electron, two-proton oxidation to form the corresponding benzoquinone structures. This property is central to its potential antioxidant activity.

Caption: Redox conversion of this compound.

Antioxidant Activity
Cytotoxicity

The biological effects of hydroxylated biphenyls can include cytotoxicity, which is often dose-dependent. Studies on related compounds have shown that the position and number of hydroxyl groups, as well as the presence of other substituents, can significantly influence their cytotoxic profile. For instance, some hydroxylated biphenyls have been shown to induce cytotoxicity in various cell lines.[2] However, specific cytotoxicity data for this compound is not currently available.

Potential Signaling Pathway Involvement

Specific signaling pathways modulated by this compound have not been elucidated in the scientific literature. However, as a potent antioxidant, it is plausible that it could indirectly influence signaling pathways that are sensitive to the cellular redox state. For example, many signaling pathways involved in inflammation, cell proliferation, and apoptosis are regulated by reactive oxygen species (ROS). By scavenging ROS, antioxidant compounds can modulate the activity of transcription factors such as NF-κB and AP-1, and signaling kinases like MAP kinases.

Antioxidant_Action cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress induces Tetrol This compound Tetrol->ROS scavenges Signaling Redox-Sensitive Signaling Pathways (e.g., NF-κB, MAPK) Tetrol->Signaling inhibits activation OxidativeStress->Signaling activates

Caption: Plausible mechanism of action for this compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound are scarce in publicly accessible databases.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra would be complex due to the asymmetry of the substitution pattern on each phenyl ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl groups. The hydroxyl protons would likely appear as broad singlets, with their chemical shift being dependent on solvent and concentration.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted biphenyl chromophore. The exact λmax would be influenced by the hydroxyl substituents and the dihedral angle between the two phenyl rings.

Conclusion and Future Directions

This compound is a compound with significant potential for further investigation, particularly in the fields of antioxidant research and drug discovery. Its synthesis is achievable through established chemical methods, and its structure suggests a range of biological activities. However, there is a notable lack of detailed experimental data on its physicochemical properties, biological activity, and mechanism of action. Future research should focus on:

  • Quantitative assessment of antioxidant activity using standardized assays (e.g., DPPH, ABTS, ORAC).

  • Evaluation of cytotoxicity against a panel of cancer and non-cancer cell lines.

  • Elucidation of its effects on specific signaling pathways involved in oxidative stress, inflammation, and cell death.

  • Comprehensive spectroscopic characterization to provide a complete set of reference data for this compound.

Such studies will be invaluable in unlocking the full potential of this compound and its derivatives for therapeutic and other applications.

References

The Discovery and Enduring Potential of Biphenyltetrols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyltetrols, a class of polyhydroxylated aromatic compounds, have emerged from the annals of classical organic chemistry to become a significant scaffold in modern medicinal chemistry. Characterized by a biphenyl core substituted with four hydroxyl groups, these molecules possess a unique combination of structural features that impart a diverse range of biological activities. Their journey from historical chemical curiosities to promising therapeutic leads is a testament to the enduring value of fundamental chemical synthesis and the ever-evolving understanding of disease biology. This technical guide provides an in-depth exploration of the discovery, history, and key biological activities of biphenyltetrols, with a focus on their potential in drug development.

Discovery and History of Biphenyls: The Genesis of a Scaffold

While the precise first synthesis of a biphenyltetrol is not extensively documented in readily available literature, their conceptual origins are deeply rooted in the history of biphenyl chemistry. The quest to understand and construct the biphenyl framework dates back to the 19th and early 20th centuries, with several key reactions laying the groundwork for the eventual synthesis of its more complex hydroxylated derivatives.

Early explorations into the formation of carbon-carbon bonds between aromatic rings were pioneered by reactions such as the Wurtz-Fittig reaction in the 1860s, which extended the Wurtz reaction to the synthesis of alkylarenes and biaryls by reacting an aryl halide with an alkyl halide and sodium.[1] However, it was the Ullmann reaction , first reported by Fritz Ullmann and his student J. Bielecki in 1901, that provided a more direct and versatile method for the synthesis of symmetrical biaryls.[2][3] This reaction, involving the copper-promoted coupling of two aryl halides, became a cornerstone of biphenyl synthesis for much of the 20th century.[2]

Concurrently, the study of oxidative coupling of phenols offered another avenue for the creation of biphenyl linkages. This class of reactions, where phenolic compounds are dimerized in the presence of an oxidizing agent, has a long history, with early examples dating back to the 19th century.[4] The oxidative dimerization of catechols, for instance, can theoretically lead to the formation of biphenyltetrols.[5] These foundational synthetic methodologies, while often requiring harsh conditions and offering limited control over regioselectivity, provided the chemical toolbox necessary for chemists to begin exploring the synthesis of polyhydroxylated biphenyls.

The modern era of biphenyl synthesis has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . These methods offer superior yields, milder reaction conditions, and greater functional group tolerance, enabling the precise and efficient synthesis of a vast array of substituted biphenyls, including various biphenyltetrol isomers. This has been instrumental in the systematic investigation of their structure-activity relationships.

Physicochemical Properties of Biphenyltetrols

The biological activity of biphenyltetrols is intrinsically linked to their physicochemical properties. The number and position of the hydroxyl groups on the biphenyl core significantly influence parameters such as polarity, solubility, and the ability to act as hydrogen bond donors and acceptors. A selection of key physicochemical properties for various biphenyltetrol isomers is summarized in Table 1.

Property3,3',4,4'-Biphenyltetrol2,2',5,5'-Biphenyltetrol2,2',3,3'-Biphenyltetrol2,3',4',5-Biphenyltetrol
Molecular Formula C₁₂H₁₀O₄C₁₂H₁₀O₄C₁₂H₁₀O₄C₁₂H₁₀O₄
Molecular Weight ( g/mol ) 218.21[1][6]218.21218.21218.21
LogP (Octanol/Water Partition Coefficient) 2.176[1]No data available2.1[7]No data available
Topological Polar Surface Area (Ų) 80.9[7]80.980.980.9
Hydrogen Bond Donor Count 4[7]444
Hydrogen Bond Acceptor Count 4[7]444
Melting Point (°C) No data availableNo data availableNo data availableNo data available
Boiling Point (°C) 849.80 (Predicted)[1]No data availableNo data availableNo data available

Table 1: Physicochemical Properties of Selected Biphenyltetrol Isomers.

Biological Activities and Therapeutic Potential

Biphenyltetrols have garnered significant attention for their diverse biological activities, which stem from their polyphenolic nature. These activities include potent antioxidant effects, inhibition of protein aggregation, and modulation of key signaling pathways implicated in various diseases.

Inhibition of Amyloid-β Aggregation

A primary focus of recent biphenyltetrol research has been their potential as therapeutic agents for Alzheimer's disease. Specifically, certain isomers have demonstrated a remarkable ability to inhibit the aggregation of the amyloid-β (Aβ) peptide, a key pathological hallmark of the disease. The 3,3',4,4'-biphenyltetrol isomer has been identified as a particularly potent inhibitor.[6] The proposed mechanism involves the hydroxyl groups of the biphenyltetrol acting as hydrogen-bond donors, thereby disrupting the formation of the β-sheet structures that are critical for Aβ fibrillogenesis. The inhibitory activity of various biphenyltetrol isomers against Aβ aggregation is summarized in Table 2.

CompoundIC₅₀ (vs. Aβ Aggregation)
3,3',4,4'-Biphenyltetrol ~1X (relative to Aβ concentration)[6]
2,2',5,5'-Biphenyltetrol ~3-4X (relative to Aβ concentration)
2,2',3,3'-Biphenyltetrol ~7X (relative to Aβ concentration)
2,3',4',5-Biphenyltetrol Stoichiometric range (1-2X)[6]

Table 2: Inhibitory Activity of Biphenyltetrol Isomers against Amyloid-β Aggregation.

Estrogen Receptor Modulation

The structural similarity of biphenyltetrols to estradiol has led to investigations into their potential as modulators of the estrogen receptor (ER). The ER signaling pathway plays a crucial role in a variety of physiological processes, and its dysregulation is implicated in diseases such as breast cancer and osteoporosis. While comprehensive quantitative data on the direct binding of various biphenyltetrol isomers to the estrogen receptor is still emerging, preliminary studies suggest that some biphenyl derivatives can act as ER agonists or antagonists.[8][9][10] Further research is warranted to fully elucidate the structure-activity relationships of biphenyltetrols as selective estrogen receptor modulators (SERMs).

Antioxidant Activity

As polyphenolic compounds, biphenyltetrols are potent antioxidants. Their hydroxyl groups can readily donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to a wide range of chronic diseases. The antioxidant capacity of different biphenyltetrol isomers can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays.[11][12]

CompoundAntioxidant Activity (IC₅₀, DPPH Assay)
3,3',4,4'-Biphenyltetrol Data not available
2,2',6,6'-Biphenyltetrol Weak radical scavenging activity[11]

Table 3: Antioxidant Activity of Selected Biphenyltetrol Isomers.

Anticancer Activity

Emerging research has begun to explore the potential of biphenyl derivatives as anticancer agents. Some studies have reported the cytotoxic effects of novel hydroxylated biphenyl compounds against various cancer cell lines, including malignant melanoma.[9] The mechanisms underlying these anticancer effects are likely multifaceted and may involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

CompoundIC₅₀ (vs. Melanoma Cell Lines)
Compound 11 (a hydroxylated biphenyl) 1.7 ± 0.5 μM[9]
Compound 12 (a hydroxylated biphenyl) 2.0 ± 0.7 μM[9]

Table 4: Anticancer Activity of Selected Hydroxylated Biphenyl Compounds.

Key Signaling Pathways

The biological effects of biphenyltetrols are mediated through their interaction with and modulation of various intracellular signaling pathways. Two pathways of particular interest are the Estrogen Receptor (ER) signaling pathway and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Estrogen Receptor (ER) Signaling Pathway

Biphenyltetrols, due to their structural resemblance to estrogen, can potentially interact with estrogen receptors (ERα and ERβ) and modulate their activity. This can occur through both genomic and non-genomic pathways. In the genomic pathway, the ligand-bound ER translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes. In the non-genomic pathway, membrane-associated ERs can rapidly activate downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biphenyltetrol Biphenyltetrol / Estrogen mER Membrane ER Biphenyltetrol->mER Binds ER Estrogen Receptor (ER) Biphenyltetrol->ER Binds PI3K PI3K mER->PI3K Activates MAPK_cascade MAPK Cascade mER->MAPK_cascade Activates ER->ER ERE Estrogen Response Element (ERE) ER->ERE Binds Akt Akt PI3K->Akt Activates Gene_Transcription Gene Transcription Akt->Gene_Transcription Regulates ERK ERK MAPK_cascade->ERK ERK->Gene_Transcription Regulates ERE->Gene_Transcription Regulates

Estrogen Receptor Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling Pathway

VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR2 signaling is a hallmark of cancer and other diseases. Some biphenyl derivatives have been shown to inhibit angiogenesis, potentially through the modulation of the VEGFR2 signaling pathway. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Migration, Survival) Akt->Gene_Expression Promotes Survival Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Promotes Proliferation & Migration Biphenyltetrol Biphenyltetrol (Potential Inhibitor) Biphenyltetrol->VEGFR2 Inhibits?

VEGFR2 Signaling Pathway

Experimental Protocols

The investigation of biphenyltetrols relies on a variety of well-established experimental protocols. Below are detailed methodologies for key experiments cited in the study of their biological activities.

Synthesis of Symmetrical Biphenyltetrols (General Procedure)

This protocol describes a general method for the synthesis of symmetrical biphenyltetrols via demethylation of the corresponding tetramethoxybiphenyl precursors.

Materials:

  • Appropriate tetramethoxybiphenyl

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (1 M in DCM)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the starting tetramethoxybiphenyl in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ (typically 4-5 equivalents) in DCM to the cooled solution while stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude biphenyltetrol.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biphenyltetrol isomer.

Synthesis_Workflow Start Start: Tetramethoxybiphenyl Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to -78°C Dissolve->Cool Add_BBr3 Add BBr₃ solution Cool->Add_BBr3 React React overnight, warm to RT Add_BBr3->React Quench Quench with H₂O React->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify End End: Pure Biphenyltetrol Purify->End

General Synthetic Workflow for Biphenyltetrols
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to monitor the formation of amyloid fibrils in the presence and absence of potential inhibitors.

Materials:

  • Amyloid-β (Aβ) peptide (e.g., Aβ₄₂)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Prepare a solution of Aβ peptide in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Prepare solutions of the biphenyltetrol inhibitors at various concentrations in the assay buffer.

  • In the wells of the 96-well plate, mix the Aβ peptide solution with either the inhibitor solution or vehicle control (assay buffer).

  • Add ThT from the stock solution to each well to a final concentration of, for example, 10 µM.

  • Incubate the plate at 37 °C, with or without shaking, for the desired period (e.g., 24-48 hours).

  • Measure the fluorescence intensity at regular intervals using the plate reader.

  • Plot the fluorescence intensity versus time to generate aggregation curves.

  • The reduction in the final fluorescence signal in the presence of the inhibitor compared to the control indicates inhibition of Aβ aggregation. The IC₅₀ value can be determined by testing a range of inhibitor concentrations.

Congo Red (CR) Binding Assay for Aβ Aggregation

This spectrophotometric assay is another method to detect the presence of amyloid fibrils.

Materials:

  • Aggregated Aβ peptide solution

  • Congo Red (CR) stock solution (e.g., 100 µM in assay buffer)

  • Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a solution of aggregated Aβ fibrils in the assay buffer.

  • In a cuvette, add the assay buffer and the CR stock solution to a final concentration of, for example, 5 µM.

  • Record the absorbance spectrum of the CR solution from 400 to 600 nm.

  • Add the aggregated Aβ solution to the cuvette and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Record the absorbance spectrum of the Aβ-CR mixture.

  • A characteristic red shift in the absorbance maximum (typically from ~490 nm to ~540 nm) and an increase in absorbance indicate the binding of CR to amyloid fibrils.

  • The extent of this spectral shift can be used to quantify the amount of fibrillar Aβ.

Conclusion and Future Directions

Biphenyltetrols represent a versatile and promising class of molecules with a rich chemical history and a bright future in drug discovery. Their journey from the foundational principles of biphenyl synthesis to their current status as potential therapeutic agents for neurodegenerative diseases, cancer, and other conditions highlights the power of medicinal chemistry to unlock the potential of seemingly simple chemical scaffolds.

Future research in this area will likely focus on several key aspects:

  • Elucidation of Structure-Activity Relationships: A more comprehensive understanding of how the number and position of hydroxyl groups, as well as other substituents, influence the biological activity of biphenyltetrols is crucial for the rational design of more potent and selective compounds.

  • Mechanism of Action Studies: Deeper investigations into the precise molecular mechanisms by which biphenyltetrols exert their effects on various biological targets will be essential for their translation into clinical candidates.

  • Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead biphenyltetrol compounds will be necessary to assess their drug-likeness and safety profiles.

  • Exploration of New Therapeutic Areas: The diverse biological activities of biphenyltetrols suggest that their therapeutic potential may extend beyond the currently explored areas. Investigating their efficacy in other disease models is a promising avenue for future research.

References

Health and Safety Profile of [1,1'-Biphenyl]-2,2',5,5'-tetrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

[1,1'-Biphenyl]-2,2',5,5'-tetrol is a polyhydroxylated aromatic compound belonging to the biphenyl family. While specific toxicological data for this compound is scarce, the known hazards of biphenyls suggest that it should be handled with care. Potential hazards include skin, eye, and respiratory irritation. This document provides a summary of available safety information for structurally related compounds to guide safe handling and experimental protocols.

Hazard Identification and Classification

Based on the data for the parent compound, biphenyl, the following hazards may be associated with this compound.

GHS Hazard Classification (based on Biphenyl):

  • Skin Irritation: Category 2[1][2][3][4][5]

  • Eye Irritation: Category 2A[1][2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][2][3][4][5]

  • Hazardous to the Aquatic Environment, Acute Hazard: Category 1[1][4][5]

  • Hazardous to the Aquatic Environment, Chronic Hazard: Category 1[1][4][5]

Signal Word: Warning[1][2][4][5]

Hazard Statements (based on Biphenyl):

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][4][5]

  • H410: Very toxic to aquatic life with long lasting effects.[1][4][5]

Physical and Chemical Properties

Limited experimental data is available for this compound. The following table summarizes key physical and chemical properties for the parent compound, biphenyl, to provide an indication of its general characteristics.

PropertyBiphenyl (CAS 92-52-4)
Physical State Solid[6]
Appearance Off-white[6]
Odor Sweet[6]
Melting Point/Range 68 - 72 °C / 154.4 - 161.6 °F[6]
Boiling Point/Range 255 °C / 491 °F[1][6]
Flash Point 113 °C / 235.4 °F[6]
Molecular Weight 154.21 g/mol [4]

Toxicological Information

There is a lack of specific toxicological studies on this compound. The information below is derived from studies on biphenyl.

Acute Toxicity (Biphenyl):

Route of ExposureSpeciesValue
Oral LD50Rat2140 mg/kg[7]
Oral LD50Mouse1900 mg/kg[7]
Oral LD50Rabbit2400 mg/kg[7]
Dermal LD50Rabbit>5010 mg/kg[7]

Carcinogenicity (Biphenyl):

  • Dietary exposure to biphenyl has been associated with an increased incidence of urinary bladder tumors in male rats and liver tumors in female mice.[8]

Experimental Protocols:

  • Draize Test (Skin and Eye Irritation): This test involves applying the substance to the skin or into the eye of a conscious rabbit and observing the level of irritation over a period of time. For example, a Draize test on a rabbit's eye with 100 mg of biphenyl resulted in mild irritation.[7] A skin test with 500 uL/24H resulted in severe irritation.[7]

  • Acute Oral Toxicity (LD50): This study determines the single dose of a substance that will cause the death of 50% of a group of test animals. The substance is administered orally, and the animals are observed for a set period.

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][6][9]

  • Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

  • Avoid contact with skin, eyes, and clothing.[2][6]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

  • Keep away from incompatible materials.

First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7][9]

  • In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[7][9]

  • If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7][9]

  • If swallowed: Do NOT induce vomiting. Get medical aid.[7]

Exposure Controls and Personal Protection

Engineering Controls:

  • Use of a chemical fume hood is recommended.

  • Ensure eyewash stations and safety showers are readily available.[2][6]

Personal Protective Equipment:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6][9]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][6][9]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][6][9]

Fire and Explosion Hazard Data

(Based on Biphenyl)

  • Flammability: Combustible solid.[1]

  • Flash Point: 113 °C / 235.4 °F[6]

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[6][9]

  • Fire Fighting Procedures: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][9]

Visualizations

Hazard_Identification cluster_product This compound cluster_hazards Potential Hazards (Based on Biphenyl) Product This compound Skin_Irrit Skin Irritation Product->Skin_Irrit Eye_Irrit Eye Irritation Product->Eye_Irrit Resp_Irrit Respiratory Irritation Product->Resp_Irrit Aquatic_Tox Aquatic Toxicity Product->Aquatic_Tox First_Aid_Workflow cluster_routes Routes of Exposure cluster_actions Immediate Actions Start Exposure Occurs Eye_Contact Eye Contact Start->Eye_Contact Skin_Contact Skin Contact Start->Skin_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Flush_Eyes Flush with water for 15 min Eye_Contact->Flush_Eyes Wash_Skin Wash with soap and water Skin_Contact->Wash_Skin Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth, do NOT induce vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Medical Attention Flush_Eyes->Medical_Attention Wash_Skin->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

References

The Dual Faces of Nature: A Technical Guide to the Natural Occurrence of Polyhydroxylated Biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of polyhydroxylated biphenyls (PHBs), a diverse class of compounds characterized by a biphenyl core with multiple hydroxyl substitutions. Their presence in the environment is twofold: as endogenously synthesized secondary metabolites in various organisms and as metabolic byproducts of anthropogenic pollutants. This guide delineates these two distinct origins, presenting quantitative data, detailed experimental protocols, and visual pathways to offer a thorough resource for the scientific community.

Part 1: Endogenously Biosynthesized Polyhydroxylated Biphenyls

Naturally synthesized PHBs are a class of secondary metabolites produced by a range of organisms, including plants, fungi, and lichens. These compounds are often the result of oxidative coupling of phenolic precursors and exhibit a wide array of potent biological activities, making them subjects of intense research in pharmacology and drug discovery.

Natural Sources and Biological Significance

Polyhydroxylated biphenyls are notably found in the plant kingdom. The family Clusiaceae, particularly the genus Garcinia, is a rich source of structurally diverse biphenyls, many of which are prenylated.[1][2] Perhaps the most well-studied examples are magnolol and its isomer honokiol, which are isolated from the bark of Magnolia officinalis.[3][4][5] These compounds have been staples in traditional Eastern medicine for centuries and are now investigated for their anti-inflammatory, antioxidant, and cytotoxic properties.[3][4] Fungi and lichens are also known to produce a variety of biphenyl derivatives.

Quantitative Data on Natural PHBs

The following table summarizes key quantitative data for representative naturally occurring polyhydroxylated biphenyls, including their source, yield from extraction, and notable biological activity.

CompoundNatural SourceYield/ConcentrationBiological Activity (IC₅₀/MIC)Reference(s)
MagnololMagnolia officinalis~53.3% of 150mg crude extractCytotoxicity: 0.36 µM (P388 cell line)[2][6]
HonokiolMagnolia officinalis~30.0% of 150mg crude extractCytotoxicity: 2.20-6.00 µM (KB, HeLa S-3, MCF-7, Hep G2 cells)[6][7]
Garciniabiphenyl AGarcinia multifloraNot specifiedCytotoxicity: 4.1 µM (A549 cell line)[1]
Garciniabiphenyl CGarcinia multifloraNot specifiedCytotoxicity: 7.3 µM (A549 cell line)[1]
Cylindrobiphenyl BGarcinia cylindrocarpaNot specifiedCytotoxicity: 9.18 µM (HT-29 cells)[7]
Compound 23 Garcinia cylindrocarpaNot specifiedCytotoxicity: 2.20-6.00 µM (KB, HeLa S-3, MCF-7, Hep G2 cells)[7]
Biosynthesis and Signaling Pathways

Biosynthesis via Oxidative Coupling

The biosynthesis of many natural biphenyls, such as magnolol, occurs via the oxidative coupling of two phenolic precursor molecules.[8][9][10] In the case of magnolol, it is hypothesized that two molecules of chavicol are linked in a reaction catalyzed by laccase enzymes.[11] This process involves the oxidation of the phenolic substrates to form radicals, which then couple to form the C-C bond of the biphenyl core.

Biosynthesis_of_Magnolol Tyrosine Tyrosine p_Coumaric_acid p-Coumaric Acid Tyrosine->p_Coumaric_acid ...multiple steps... Chavicol Chavicol (Phenolic Precursor) p_Coumaric_acid->Chavicol ...multiple steps... invis1 Chavicol->invis1 Chavicol2 Chavicol (Phenolic Precursor) invis2 Chavicol2->invis2 Radical Chavicol Radical Magnolol Magnolol Radical->Magnolol C-C Coupling Radical2 Chavicol Radical Radical2->Magnolol C-C Coupling Laccase Laccase Enzyme Laccase->Radical Laccase->Radical2 Oxidation invis1->Radical invis2->Radical2

Biosynthesis of Magnolol via Oxidative Coupling.

Inhibition of NF-κB Signaling by Magnolol

Magnolol exerts potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] It prevents the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα.[12] By inhibiting IKK, magnolol blocks the degradation of IκBα, thereby sequestering the NF-κB (p65/p50) complex in the cytoplasm and preventing its translocation to the nucleus. This downregulates the expression of NF-κB target genes involved in inflammation, such as various cytokines and chemokines.[12][14][15]

Magnolol_NFkB_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) Magnolol Magnolol Magnolol->IKK Inhibits Complex IκBα-NF-κB (Cytoplasmic) IkBa->Complex Degrades & Releases NF-κB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Inflammatory Gene Transcription Nucleus->Transcription Promotes

Magnolol inhibits the NF-κB signaling pathway.
Experimental Protocols

This protocol is based on high-speed counter-current chromatography (HSCCC), a proven method for separating magnolol and honokiol from Magnolia officinalis.[6]

  • Preparation of Crude Extract:

    • Obtain dried bark of Magnolia officinalis.

    • Pulverize the bark into a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., methanol or ethanol) using sonication or reflux extraction.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

  • HSCCC Solvent System Preparation:

    • Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:0.4:1:0.4.[6]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

  • HSCCC Separation:

    • Fill the HSCCC coil with the stationary phase (upper phase).

    • Dissolve a known amount of the crude extract (e.g., 150 mg) in a small volume of the biphasic solvent system.[6]

    • Inject the sample into the chromatograph.

    • Pump the mobile phase (lower phase) through the coil at a specific flow rate while the coil is rotating at high speed (e.g., 800 rpm).

    • Monitor the effluent using a UV detector at a suitable wavelength (e.g., 290 nm).

    • Collect fractions based on the resulting chromatogram peaks.

  • Analysis and Purification:

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure magnolol and honokiol.

    • Combine the pure fractions for each compound and evaporate the solvent to yield the purified products.

    • Confirm the purity and identity using analytical techniques such as NMR and Mass Spectrometry.

This protocol outlines a common method for assessing the antioxidant activity of plant extracts or pure compounds.[16][17][18][19][20]

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Store this solution in the dark.[18]

    • Test Samples: Prepare stock solutions of the plant extract or pure compound in methanol at a known concentration (e.g., 1 mg/mL). Create a series of dilutions from this stock solution.

    • Positive Control: Prepare a stock solution and serial dilutions of a known antioxidant, such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate or in separate test tubes, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add an equal volume of the 0.1 mM DPPH working solution to each well/tube.[18]

    • Prepare a blank control containing only the solvent (e.g., methanol) and the DPPH solution.

    • Mix the solutions thoroughly.

  • Incubation and Measurement:

    • Incubate the reactions in the dark at room temperature for a set period (e.g., 30 minutes).[18][20]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[16][19]

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) for each sample concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the blank control.

      • Abs_sample is the absorbance of the test sample.

    • Plot the % Inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Part 2: Polyhydroxylated Biphenyls from Biotransformation of Xenobiotics

The second category of naturally occurring PHBs comprises the hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs). These are not biosynthesized de novo but are products of the metabolic transformation of synthetic, man-made PCBs that have contaminated the environment.[12] PCBs are persistent organic pollutants, and their hydroxylation is a key step in their detoxification and excretion by organisms, though paradoxically, some OH-PCB metabolites are more toxic than the parent compounds.[21][22]

Sources of Biotransformation

Living organisms across ecosystems can metabolize PCBs. This biotransformation is primarily carried out by cytochrome P450 (CYP) monooxygenase enzymes.[23][24][25]

  • Animals: In mammals, PCB metabolism occurs mainly in the liver, where CYP enzymes (such as CYP1A and CYP2B families) hydroxylate the biphenyl ring.[24][25]

  • Plants: Plants can absorb PCBs from contaminated soil and water and metabolize them through a process sometimes referred to as the "green liver" model.[21] This process also involves oxidative enzymes like cytochrome P450s.[21]

  • Fungi: Ligninolytic fungi have been shown to degrade a wide range of pollutants, including PCBs, producing hydroxylated intermediates.

Quantitative Data on OH-PCB Toxicity

The toxicity of OH-PCBs can vary significantly depending on the number and position of both chlorine atoms and hydroxyl groups. The following table presents toxicity data for several OH-PCB congeners.

OH-PCB CongenerParent PCBOrganism/AssayToxicity Metric (IC₅₀/EC₅₀)Reference(s)
4'-OH-2,5-DCB2,5-DichlorobiphenylArabidopsis thaliana (germination)IC₅₀: 1.6 - 12.0 mg/L[21]
4'-OH-2,2',5,5'-TeCB2,2',5,5'-TetrachlorobiphenylArabidopsis thaliana (germination)IC₅₀: 5.3 mg/L[21]
4-OH-DichlorobiphenylsDichlorobiphenylsMicrotox® (bacterial bioluminescence)EC₅₀: 0.07 - 0.36 mg/L[22]
2-OH-TrichlorobiphenylsTrichlorobiphenylsMicrotox® (bacterial bioluminescence)EC₅₀: 0.34 - 0.48 mg/L[22]
4'-OH-PCB106Pentachlorobiphenylα-glucosidase inhibitionIC₅₀: 2.290 µM[26]
3'-OH-PCB61Tetrachlorobiphenylα-glucosidase inhibitionIC₅₀: 3.163 µM[26]
Metabolic Pathway and Visualization

Cytochrome P450-Mediated Hydroxylation of PCBs

The primary pathway for PCB metabolism involves the cytochrome P450 enzyme system. The reaction introduces an oxygen atom into the aromatic ring, typically forming an unstable arene oxide intermediate. This intermediate can then rearrange to a stable hydroxylated metabolite. The position of hydroxylation is dependent on the specific CYP isoform and the chlorine substitution pattern of the PCB congener.[23][24][25]

PCB_Metabolism PCB Polychlorinated Biphenyl (PCB) AreneOxide Arene Oxide Intermediate PCB->AreneOxide Oxidation CYP450 Cytochrome P450 (CYP1A, CYP2B) CYP450->AreneOxide OH_PCB Hydroxylated PCB (OH-PCB) AreneOxide->OH_PCB Rearrangement Conjugation Phase II Conjugation (e.g., Sulfation, Glucuronidation) OH_PCB->Conjugation Excretion Excretion Conjugation->Excretion

General pathway for PCB hydroxylation by CYP450.
Experimental Protocols

The analysis of OH-PCBs in biological or environmental samples typically requires extraction, cleanup, derivatization, and instrumental analysis.[27][28][29]

  • Sample Extraction:

    • Select the appropriate matrix (e.g., plasma, tissue, soil).

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix. A common LLE solvent is a mixture of hexane and methyl tert-butyl ether (MTBE).

    • The extraction is often followed by a cleanup step using silica gel or Florisil chromatography to remove interfering lipids and other co-extractives.

  • Derivatization:

    • OH-PCBs are polar and have poor chromatographic properties for GC analysis. They must be derivatized to a more volatile, less polar form.[27][29]

    • A common method is methylation using diazomethane to convert the hydroxyl group (-OH) to a methoxy group (-OCH₃).

    • Procedure: Carefully add a freshly prepared ethereal solution of diazomethane to the dried extract. Allow the reaction to proceed for a set time (e.g., 30 minutes), then gently evaporate the excess reagent and solvent under a stream of nitrogen.

  • GC-MS/MS Analysis:

    • Instrument Setup: Use a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) for high selectivity and sensitivity.[28][30]

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.[31]

    • GC Program:

      • Injector Temperature: 250-290°C.[31]

      • Oven Program: Start at a low temperature (e.g., 60°C), then ramp at a controlled rate (e.g., 8-10°C/min) to a final temperature of around 310-320°C.[28][30]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[31]

    • MS/MS Detection:

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

      • Select specific precursor-to-product ion transitions for each target methoxylated PCB congener to ensure accurate identification and quantification, minimizing matrix interference.

      • Develop a calibration curve using certified reference standards of the methoxylated PCB derivatives.

  • Quantification:

    • Integrate the peak areas of the target MRM transitions in the samples.

    • Calculate the concentration of each OH-PCB congener in the original sample by comparing its peak area to the calibration curve, accounting for dilution factors and the sample's initial weight or volume. The use of isotopically labeled internal standards is highly recommended for accurate quantification.

References

The Rise of Polyhydroxylated Biphenyls: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, characterized by two interconnected phenyl rings, has long been a cornerstone in the development of therapeutically significant agents. The introduction of multiple hydroxyl groups to this core structure gives rise to polyhydroxylated biphenyls, a class of compounds that has demonstrated a remarkable breadth of biological activities. From potent anticancer and neuroprotective effects to targeted enzyme inhibition, these molecules have captured the attention of medicinal chemists worldwide. This technical guide provides an in-depth exploration of polyhydroxylated biphenyl scaffolds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Quantitative Bioactivity of Polyhydroxylated Biphenyls

The therapeutic potential of polyhydroxylated biphenyls is underscored by their potent activity in a variety of biological assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative measures for representative compounds across different therapeutic areas.

Table 1: Anticancer Activity of Polyhydroxylated Biphenyls

CompoundCancer Cell LineIC50 (µM)Reference
Hydroxylated Biphenyl 11Malignant Melanoma1.7 ± 0.5[1][2]
Hydroxylated Biphenyl 12Malignant Melanoma2.0 ± 0.7[1][2]
Ellagic AcidMCF-7 (Breast Cancer)29.12 ± 1.15[3]
Ellagic AcidMDA-MB-231 (Breast Cancer)20.51 ± 1.22[3]
Ellagic AcidHeLa (Cervical Carcinoma)Data available[4]
Ellagic AcidSMMC-7721 (Hepatocellular Carcinoma)Data available[4]
Ellagic AcidSKOV3 (Ovarian Carcinoma)Data available[4]

Table 2: Enzyme Inhibition by Hydroxylated Biphenyls

Compound ClassEnzyme TargetIC50 Range (µM)Reference
Hydroxylated Polychlorinated Biphenyls (OH-PCBs)Human Hydroxysteroid Sulfotransferase SULT2A10.6 - 96[5][6][7]
Ellagic AcidCyclin-Dependent Kinase 6 (CDK6)3.053[3]

Table 3: Neuroprotective Activity of Polyhydroxylated Biphenyls

CompoundNeuroprotective ModelIC50 (µM)Reference
HonokiolMulti-target inhibitor of enzymes related to Alzheimer's disease6 - 90[8]
MagnololAlzheimer's Disease ModelsData available[9]

Key Experimental Protocols in the Evaluation of Polyhydroxylated Biphenyls

The characterization of the biological effects of polyhydroxylated biphenyls relies on a suite of standardized experimental protocols. Below are detailed methodologies for key assays frequently employed in their preclinical evaluation.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the polyhydroxylated biphenyl compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Detection: Annexin V Staining

The Annexin V assay is a common method for detecting early-stage apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis.

Protocol:

  • Cell Harvesting: Following treatment with the test compound, harvest both adherent and floating cells and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Annexin V and Propidium Iodide (PI) Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of fluorochrome-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) solution. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for dead cells.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Incubate on ice for at least two hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining buffer containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for at least 20 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by polyhydroxylated biphenyls, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a generalized experimental workflow.

Synthesis and Biological Evaluation Workflow

This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel polyhydroxylated biphenyl derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., Aryl Halides, Boronic Acids) reaction Coupling Reaction (e.g., Suzuki-Miyaura) start->reaction purification Purification and Characterization reaction->purification in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) purification->in_vitro Test Compounds apoptosis Apoptosis Assays (e.g., Annexin V) in_vitro->apoptosis cell_cycle Cell Cycle Analysis in_vitro->cell_cycle pathway Signaling Pathway Analysis apoptosis->pathway cell_cycle->pathway sar Structure-Activity Relationship (SAR) pathway->sar

A generalized workflow for the synthesis and biological evaluation of polyhydroxylated biphenyls.
Anti-inflammatory Signaling: The NF-κB Pathway

Honokiol and magnolol have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This diagram illustrates the key steps in this pathway and the point of intervention by these biphenolic compounds.

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor TNF-α Receptor ikk IKK Complex receptor->ikk tnfa TNF-α tnfa->receptor ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_p P-IκBα ikb->ikb_p nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocates honokiol Honokiol/ Magnolol honokiol->ikk inhibits ub_ikb Ub-IκBα ikb_p->ub_ikb ubiquitination proteasome Proteasome ub_ikb->proteasome degradation dna DNA nfkb_n->dna binds genes Pro-inflammatory Gene Expression dna->genes

Inhibition of the NF-κB signaling pathway by honokiol and magnolol.
Anticancer Mechanism: Induction of Apoptosis

Several polyhydroxylated biphenyls induce apoptosis in cancer cells. This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism activated by these compounds.

G cluster_stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade biphenyl Polyhydroxylated Biphenyl bax Bax/Bak (Pro-apoptotic) biphenyl->bax activates bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) biphenyl->bcl2 inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 activates casp3 Caspase-3 (Executioner Caspase) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

The intrinsic apoptosis pathway induced by polyhydroxylated biphenyls.

Conclusion

Polyhydroxylated biphenyls represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Their diverse biological activities, coupled with well-defined structure-activity relationships, make them attractive candidates for further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of compounds. As our understanding of the intricate signaling pathways they modulate continues to grow, so too will the opportunities to design and synthesize next-generation polyhydroxylated biphenyls with enhanced efficacy and selectivity for the treatment of a wide range of human diseases.

References

Methodological & Application

Synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol from its tetramethoxy precursor

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol

Topic: A Detailed Protocol for the Demethylation of 2,2',5,5'-Tetramethoxy-1,1'-biphenyl

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as bihydroquinone, is a polyhydroxylated aromatic compound. Biphenyl scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The multiple hydroxyl groups on the biphenyl core enhance reactivity and provide sites for further chemical modification, making these compounds valuable starting points for the synthesis of novel drug candidates and other functional organic molecules.[1] This document provides a detailed protocol for the synthesis of this compound via the demethylation of its tetramethoxy precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl. The most common and effective method for this transformation is the cleavage of the methyl ether groups using boron tribromide (BBr₃), a strong Lewis acid.[1][2] This method is favored for its high efficiency and mild reaction conditions, which are often at or below room temperature.[3][4]

Principle of the Method

The synthesis relies on the Lewis acid-mediated cleavage of aryl methyl ethers. Boron tribromide (BBr₃) is a highly effective reagent for this purpose.[2][5] The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.[2] A subsequent aqueous workup hydrolyzes the resulting borate esters to yield the final tetrol product.[2] It is recommended to use at least one molar equivalent of BBr₃ per methoxy group to ensure complete demethylation.[3][6]

Experimental Protocol

This protocol is adapted from established procedures for the demethylation of similar poly-methoxylated biphenyl compounds.[1][7]

Materials and Reagents:

  • 2,2',5,5'-Tetramethoxy-1,1'-biphenyl (Starting Material)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) or neat

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles/syringes

  • Schlenk line or nitrogen/argon inlet

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to a low temperature, typically between -78 °C and -30 °C, using a cooling bath.[1][2][7]

  • Addition of BBr₃: Slowly add boron tribromide (a minimum of 4.0 eq) to the stirred solution via syringe. If using a 1.0 M solution of BBr₃ in DCM, add the corresponding volume. A white precipitate may form upon addition.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or for approximately 4-12 hours).[4][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Carefully and slowly quench the reaction by adding methanol, followed by the dropwise addition of water. Caution: The reaction with water is highly exothermic and releases HBr gas.[2][4]

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • If a precipitate is present, add sufficient ethyl acetate to dissolve it.[4]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel, typically using a solvent system such as a hexane/ethyl acetate gradient, to obtain the pure this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected product characteristics. Yields for the specific 2,2',5,5'-isomer may vary, so data from a closely related isomer is included for comparison.[7]

Table 1: Reaction Parameters for Demethylation

ParameterValue / ConditionReference
Reagent Boron Tribromide (BBr₃)[1][2][7]
Stoichiometry >4 equivalents[3][6]
Solvent Dichloromethane (DCM)[1][7]
Initial Temperature -78 °C to -30 °C[2][7]
Reaction Temperature Room Temperature[4][7]
Reaction Time 4 - 16 hours[4][7]
Typical Yield 85-95% (isomer dependent)[7]

Table 2: Product Characterization for this compound

PropertyDescription
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Appearance Off-white to pale solid
Purity (Post-Column) >95%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Visualized Workflows and Pathways

Diagram 1: Synthesis Workflow

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Precursor in Anhydrous DCM B Cool to -78 °C under Inert Atmosphere A->B C Slowly Add BBr3 (>4 eq) B->C Start Reaction D Warm to Room Temp & Stir Overnight C->D E Quench with MeOH and Water D->E End Reaction F Extract with Ethyl Acetate E->F G Wash & Dry Organic Layer F->G H Purify via Column Chromatography G->H I This compound (Final Product) H->I

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Role in Drug Discovery

G A This compound (Privileged Scaffold) B Further Chemical Modification A->B Versatile Hydroxyl Groups C Creation of Compound Library B->C D Biological Screening (e.g., Anticancer, Anti-inflammatory) C->D E Lead Compound Identification D->E F Drug Development Pipeline E->F

Caption: Role of the biphenyltetrol scaffold in a typical drug discovery process.

Safety Precautions

  • Boron tribromide (BBr₃) is highly corrosive, toxic, and reacts violently with water and protic solvents.[2][4] It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching process generates hydrogen bromide (HBr) gas, which is also corrosive and toxic. Ensure the quench is performed slowly in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

Applications and Significance

Polyhydroxylated biphenyls like this compound are of significant interest to researchers in drug development. The biphenyl core provides a rigid and tunable framework, while the hydroxyl groups offer sites for derivatization to improve properties such as solubility, bioavailability, and target affinity. These scaffolds have been incorporated into molecules targeting a range of diseases, including cancer and androgen-dependent conditions.[8][9] The synthetic protocol detailed here provides a reliable method for accessing the core tetrol structure, enabling further exploration of its potential in medicinal chemistry and materials science.[1]

References

Application Notes and Protocols: Demethylation of 2,2',5,5'-tetramethoxy-1,1'-biphenyl using Boron Tribromide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the demethylation of 2,2',5,5'-tetramethoxy-1,1'-biphenyl to synthesize 2,2',5,5'-tetrahydroxy-1,1'-biphenyl using boron tribromide (BBr₃). Boron tribromide is a powerful and effective reagent for the cleavage of aryl methyl ethers, a critical transformation in the synthesis of polyphenolic compounds, which are significant in medicinal chemistry and materials science.[1][2][3] This protocol offers a detailed experimental procedure, safety precautions, and expected outcomes, supported by tabulated data and a visual representation of the workflow.

Introduction

The demethylation of aromatic methyl ethers is a fundamental reaction in organic synthesis, enabling access to hydroxylated aromatic compounds from their more synthetically tractable methoxy precursors.[1][2] Boron tribromide has emerged as a reagent of choice for this transformation due to its high reactivity and the ability to conduct the reaction under mild conditions, often at or below room temperature.[1][3] This is a significant advantage over harsher methods that require high temperatures and may not be compatible with sensitive functional groups.[1] The target compound, 2,2',5,5'-tetrahydroxy-1,1'-biphenyl, is a polyphenol with potential applications in various fields, including as a building block for novel polymers and as a pharmacologically active agent.

Reaction and Mechanism

The reaction proceeds via the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron atom of BBr₃. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and the formation of methyl bromide and a bromo(organo)borane intermediate. Subsequent hydrolysis of the boron-containing intermediates yields the desired phenol and boric acid.[1][4] It is generally recommended to use one equivalent of boron tribromide per methyl ether group to ensure complete demethylation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the demethylation of 2,2',5,5'-tetramethoxy-1,1'-biphenyl using boron tribromide.

Table 1: Reactant and Reagent Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
2,2',5,5'-tetramethoxy-1,1'-biphenylC₁₆H₁₈O₄274.311.01.0
Boron TribromideBBr₃250.524.44.4
Dichloromethane (DCM)CH₂Cl₂84.93-Solvent

Table 2: Reaction Conditions and Product Details

ParameterValue
Reaction Temperature Initial: -78 °C; Final: Room Temperature
Reaction Time 12-16 hours (overnight)
Solvent Anhydrous Dichloromethane (DCM)
Product Name 2,2',5,5'-tetrahydroxy-1,1'-biphenyl
Product Molecular Formula C₁₂H₁₀O₄
Product Molar Mass ( g/mol ) 218.21
Expected Yield 75-85%

Experimental Protocol

This protocol is adapted from a well-established procedure for the demethylation of a similar dimethoxybiphenyl compound.[1]

Materials:

  • 2,2',5,5'-tetramethoxy-1,1'-biphenyl

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane or neat

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 2 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ether (diethyl ether)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath and dry ice/acetone bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Boron Tribromide: While maintaining the inert atmosphere and vigorous stirring, add a solution of boron tribromide (4.4 eq) in anhydrous dichloromethane dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction. A white precipitate may form during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).[1] The mixture should become a clear, brownish-yellow solution.[1]

  • Quenching: Carefully quench the reaction by slowly adding deionized water to the flask while cooling in an ice bath. Boron tribromide reacts violently with water, so this step must be performed with caution in a well-ventilated fume hood.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Add ether to dissolve the organic product.[1] Separate the organic layer and wash it with deionized water.

  • Base Extraction: Extract the organic layer with a 2 M sodium hydroxide solution. The phenolic product will move into the aqueous basic layer.

  • Acidification and Product Isolation: Cool the aqueous basic layer in an ice bath and carefully acidify with 2 M hydrochloric acid until the product precipitates.

  • Final Extraction and Drying: Extract the precipitated product with ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude 2,2',5,5'-tetrahydroxy-1,1'-biphenyl. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Reaction Scheme

reaction_scheme Demethylation of 2,2',5,5'-tetramethoxy-1,1'-biphenyl reactant 2,2',5,5'-tetramethoxy-1,1'-biphenyl reagent + 4.4 BBr₃ product 2,2',5,5'-tetrahydroxy-1,1'-biphenyl reactant->product solvent DCM, -78 °C to RT reactant->solvent workup 1) H₂O 2) Workup solvent->workup workup->product

Caption: Reaction scheme for the demethylation.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Starting Material in anhydrous DCM cool Cool to -78 °C dissolve->cool add_bbr3 Add BBr₃ solution dropwise cool->add_bbr3 react Stir overnight at RT add_bbr3->react quench Quench with H₂O react->quench Reaction Complete extract Extract with Ether and NaOH (aq) quench->extract acidify Acidify aqueous layer extract->acidify final_extract Extract with Ether acidify->final_extract dry Dry and Concentrate final_extract->dry purify Purify Product dry->purify

Caption: Step-by-step experimental workflow.

Signaling Pathway Analogy: Reagent Interaction

reagent_interaction BBr3 BBr₃ Oxygen Ethereal Oxygen BBr3->Oxygen Lewis Acid Coordination Methoxy Methoxy Group (-OCH₃) Methoxy->Oxygen Methyl Methyl Group (-CH₃) Methoxy->Methyl Bromide Br⁻ Oxygen->Bromide releases Phenol Phenolic Hydroxyl (-OH) Methyl->Phenol Cleavage & Hydrolysis Bromide->Methyl SN2 Attack

Caption: Key interactions in the demethylation process.

References

Application Notes and Protocols for the Synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[1,1'-Biphenyl]-2,2',5,5'-tetrol is a polyhydroxylated aromatic compound of significant interest in medicinal chemistry and materials science due to its antioxidant properties and potential as a building block for complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the synthesis of the biphenyl backbone. This application note provides a detailed two-step protocol for the synthesis of this compound, commencing with the palladium-catalyzed homocoupling of 2,5-dimethoxyphenylboronic acid to form the intermediate 2,2',5,5'-tetramethoxy-1,1'-biphenyl, followed by a robust demethylation to yield the final tetrol.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Suzuki-Miyaura Homocoupling: 2,5-dimethoxyphenylboronic acid undergoes a palladium-catalyzed homocoupling to yield 2,2',5,5'-tetramethoxy-1,1'-biphenyl.

  • Demethylation: The four methoxy groups of the biphenyl intermediate are cleaved using boron tribromide (BBr₃) to afford the final product, this compound.

Data Presentation

StepReactant(s)ProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
12,5-Dimethoxyphenylboronic acid2,2',5,5'-Tetramethoxy-1,1'-biphenylPd(PPh₃)₄, K₂CO₃Toluene/Methanol8048~85% (estimated)
22,2',5,5'-Tetramethoxy-1,1'-biphenylThis compoundBoron Tribromide (BBr₃)Dichloromethane (DCM)-78 to RT12-1675-85%

Note: The yield for Step 1 is an estimation based on similar Suzuki-Miyaura coupling reactions. Actual yields may vary.

Experimental Protocols

Step 1: Synthesis of 2,2',5,5'-Tetramethoxy-1,1'-biphenyl via Suzuki-Miyaura Homocoupling

This protocol is adapted from established Suzuki-Miyaura coupling methodologies for substituted phenylboronic acids.[1]

Materials:

  • 2,5-Dimethoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dimethoxyphenylboronic acid (1.0 eq), potassium carbonate (2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a 3:1 mixture of anhydrous toluene and anhydrous methanol to the flask.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2',5,5'-tetramethoxy-1,1'-biphenyl as a solid.

Step 2: Demethylation of 2,2',5,5'-Tetramethoxy-1,1'-biphenyl

This protocol utilizes boron tribromide for the efficient cleavage of the four methoxy groups.[2][3][4]

Materials:

  • 2,2',5,5'-Tetramethoxy-1,1'-biphenyl

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in dichloromethane (4.4 eq, 1.1 eq per methoxy group) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to yield this compound.

Visualizations

Logical Workflow for the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Homocoupling cluster_step2 Step 2: Demethylation start1 2,5-Dimethoxyphenylboronic Acid reagents1 Pd(PPh₃)₄, K₂CO₃ Toluene/Methanol, 80°C start1->reagents1 React with product1 2,2',5,5'-Tetramethoxy-1,1'-biphenyl reagents1->product1 Forms purification1 Workup & Purification product1->purification1 Purify start2 2,2',5,5'-Tetramethoxy-1,1'-biphenyl reagents2 BBr₃ in DCM -78°C to RT start2->reagents2 React with product2 This compound reagents2->product2 Forms purification2 Workup & Purification product2->purification2 Purify Suzuki_Cycle cluster_main Catalytic Cycle center Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) center->oxidative_addition pd_ii_complex Ar-Pd(II)L₂-X oxidative_addition->pd_ii_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd_ii_complex->transmetalation biphenyl_complex Ar-Pd(II)L₂-Ar' transmetalation->biphenyl_complex base_activation Base (OH⁻) base_activation->transmetalation reductive_elimination Reductive Elimination biphenyl_complex->reductive_elimination product Ar-Ar' reductive_elimination->product product->center Regenerates

References

Application Notes and Protocols for the Purification of [1,1'-Biphenyl]-2,2',5,5'-tetrol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-2,2',5,5'-tetrol is a polyphenolic compound with significant scientific interest due to its structural similarity to other biologically active biphenyls and its potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to ensure the removal of impurities, starting materials, and byproducts. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely employed technique for the separation of compounds based on their differential adsorption to a stationary phase.

Principle of Separation

Column chromatography separates compounds based on their polarity. A solvent mixture (the mobile phase) flows through a column packed with a solid adsorbent (the stationary phase). Compounds in a mixture applied to the top of the column travel down at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Less polar compounds typically travel faster, while more polar compounds are retained longer on the polar stationary phase. For the purification of the polar this compound, a normal-phase chromatography setup with silica gel as the stationary phase is effective.

Experimental Protocol

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Glass chromatography column (appropriate size for the amount of crude material)

  • Separatory funnel or dropping funnel

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Round bottom flasks

  • Glass wool or cotton

  • Sand (washed)

Procedure:

  • Preparation of the Crude Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase or a slightly more polar solvent like methanol).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing (Slurry Method):

    • Secure the chromatography column vertically to a stand.

    • Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer of sand on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The slurry should have a consistency that is easily pourable.

    • Pour the slurry into the column in one continuous motion to avoid air bubbles.

    • Gently tap the side of the column to ensure even packing of the silica gel.

    • Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica gel bed.

    • Once the silica gel has settled, add a thin layer of sand on top to protect the stationary phase from being disturbed during sample loading and solvent addition.

    • Continuously run the initial mobile phase through the column until the packing is stable and no more settling is observed.

  • Sample Loading:

    • Wet Loading: Carefully add the dissolved crude sample to the top of the column using a pipette, ensuring minimal disturbance to the sand layer.

    • Dry Loading: Carefully add the silica gel with the adsorbed crude sample to the top of the sand layer.

    • Gently open the stopcock and allow the sample to enter the silica gel bed.

    • Rinse the sides of the column with a small amount of the initial mobile phase to ensure all the sample is loaded onto the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column. A separatory or dropping funnel can be used to create a continuous flow.

    • Begin elution with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. For example, sequentially use 8:2, 7:3, 1:1 Hexane:Ethyl Acetate, and finally pure Ethyl Acetate. The optimal gradient should be determined by preliminary TLC analysis.

    • Collect the eluent in fractions of a consistent volume in separate test tubes or flasks.

  • Fraction Analysis:

    • Monitor the separation by Thin Layer Chromatography (TLC).

    • Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., the elution solvent or a slightly more polar one).

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that contain the pure desired product (fractions with a single spot corresponding to the Rf value of pure this compound).

  • Isolation of the Purified Compound:

    • Combine the pure fractions in a round bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR spectroscopy, Mass Spectrometry).

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound from a 1.0 g crude sample.

ParameterValue
Crude Material
Initial Mass1.0 g
Initial Purity (by HPLC)~75%
Column Chromatography
Stationary PhaseSilica Gel (60 Å)
Column Dimensions30 cm x 3 cm
Mobile Phase GradientHexane:Ethyl Acetate
(9:1 to 1:1)
Purified Product
Final Mass0.68 g
Yield68%
Final Purity (by HPLC)>98%
Solvent Consumption
Hexane~500 mL
Ethyl Acetate~500 mL

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude this compound dissolve Dissolve in minimal solvent or Dry Load onto Silica crude_sample->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Hexane:EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product (>98% Purity) evaporate->pure_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

logical_relationship start Start: Crude Product prep Preparation Dissolution Dry Loading start->prep Input chromatography Chromatography Column Packing Sample Loading Gradient Elution Fraction Collection prep->chromatography Proceeds to analysis Analysis TLC Monitoring Pooling of Pure Fractions chromatography->analysis Yields analysis->chromatography Feedback for Elution Adjustment isolation Isolation Solvent Removal analysis->isolation Identifies end End: Pure Product isolation->end Results in

Caption: Logical flow of the column chromatography purification process.

Application Notes and Protocols for the Characterization of [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of [1,1'-Biphenyl]-2,2',5,5'-tetrol, a polyhydroxylated biphenyl of interest in medicinal chemistry and materials science. The protocols outlined below cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note:

Reverse-phase HPLC is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis. The hydroxyl groups on the biphenyl scaffold impart significant polarity, requiring a mobile phase with a suitable organic modifier for effective elution from a C18 stationary phase. The inclusion of an acid, such as formic acid, in the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl groups. Detection is typically performed using a UV detector, leveraging the chromophoric nature of the biphenyl system.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm.

Quantitative Data Summary:

ParameterExpected Value
Retention Time (t R )~ 8-12 min (dependent on the specific C18 column and gradient)
Purity> 95% (for a purified sample)

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity integrate->quantify

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Impurity Profiling

Application Note:

GC-MS is a powerful technique for the identification of this compound and its volatile impurities. Due to the low volatility of the tetrol, derivatization is necessary to convert the polar hydroxyl groups into more volatile ethers or esters. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization method. The resulting trimethylsilyl (TMS) ether is amenable to GC analysis. The mass spectrum will provide a molecular ion peak corresponding to the derivatized compound and a characteristic fragmentation pattern that can be used for structural confirmation.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Derivatization:

    • Place approximately 0.1 mg of this compound into a 2 mL autosampler vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Add 100 µL of a suitable solvent, such as pyridine or acetonitrile.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 10 min at 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-650.

Quantitative Data Summary (for the tetra-TMS derivative):

ParameterExpected Value
Molecular Formula (derivatized)C 24 H 42 O 4 Si 4
Molecular Weight (derivatized)506.9 g/mol
Expected Molecular Ion (M+)m/z 506
Key Fragment Ionsm/z 491 (M-15), 73 (TMS)

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Weigh Sample derivatize Derivatize with Silylating Agent start->derivatize heat Heat to Complete Reaction derivatize->heat inject Inject Derivatized Sample heat->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum identify Identify Molecular Ion and Fragments spectrum->identify

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of this compound. Due to the symmetry of the molecule, the number of unique proton and carbon signals will be less than the total number of atoms. The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet. The hydroxyl protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The ¹³C NMR spectrum will show distinct signals for the carbon atoms, with the hydroxyl-substituted carbons appearing at lower field.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: Standard single pulse experiment.

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 s.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse experiment.

      • Spectral Width: 0 to 180 ppm.

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2 s.

Predicted Quantitative Data Summary (in DMSO-d₆):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H6.5 - 7.5MultipletAromatic Protons
¹H8.0 - 9.5Broad SingletHydroxyl Protons
¹³C140 - 155SingletC-OH
¹³C110 - 130SingletAromatic C-H and C-C

Logical Relationship of NMR Experiments:

NMR_Logic H1 ¹H NMR COSY 2D COSY H1->COSY H-H Connectivity HSQC 2D HSQC/HMQC H1->HSQC Direct C-H Correlation HMBC 2D HMBC H1->HMBC Long-Range C-H Correlation C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis start Prepare Stock Solution dilute Dilute to Analytical Concentration start->dilute blank Run Blank Spectrum dilute->blank sample Run Sample Spectrum blank->sample identify_lambda Identify λmax sample->identify_lambda quantify Quantify (optional) identify_lambda->quantify

Applications of [1,1'-Biphenyl]-2,2',5,5'-tetrol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

[1,1'-Biphenyl]-2,2',5,5'-tetrol, a polyhydroxylated aromatic compound, is a versatile building block and ligand in organic synthesis. Its unique structural and electronic properties, including the potential for axial chirality due to restricted rotation around the biphenyl bond, make it a valuable tool in the synthesis of complex molecules, functional materials, and potential therapeutic agents. This document provides detailed application notes and experimental protocols for its use in various synthetic transformations.

Ligand in Asymmetric Catalysis

The four hydroxyl groups of this compound are strategically positioned to act as coordination sites for metal centers, making it a promising ligand scaffold for asymmetric catalysis. The inherent chirality arising from atropisomerism can be exploited to induce enantioselectivity in a variety of reactions.

Application Note:

The ortho-hydroxyl groups create a sterically hindered environment around the biphenyl linkage, which can lead to stable, separable atropisomers.[1] These chiral scaffolds can be used to prepare chiral ligands for transition metal-catalyzed reactions, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, and consequently its catalytic activity and selectivity, can be fine-tuned by derivatizing the hydroxyl groups or introducing substituents on the phenyl rings.

Experimental Protocol: Synthesis of a Chiral Phosphoramidite Ligand from (R)-[1,1'-Biphenyl]-2,2',5,5'-tetrol

This protocol describes the synthesis of a chiral phosphoramidite ligand, a class of ligands widely used in asymmetric catalysis.

Step 1: Synthesis of (R)-2,2',5,5'-Tetramethoxy-1,1'-biphenyl

This step involves the coupling of two molecules of a substituted benzene derivative to form the biphenyl core.

  • Materials: 1-bromo-2,5-dimethoxybenzene, Copper powder, Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,5-dimethoxybenzene (1.0 eq) and activated copper powder (2.0 eq).

    • Add anhydrous DMF and heat the reaction mixture to reflux (approximately 153 °C) for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the copper salts.

    • Remove the DMF under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-2,2',5,5'-tetramethoxy-1,1'-biphenyl.

Step 2: Demethylation to form (R)-[1,1'-Biphenyl]-2,2',5,5'-tetrol

This step involves the cleavage of the methyl ethers to yield the free tetrol. A similar procedure for a related compound has been reported with high yield.[2]

  • Materials: (R)-2,2',5,5'-tetramethoxy-1,1'-biphenyl, Boron tribromide (BBr₃), Dichloromethane (DCM)

  • Procedure:

    • Dissolve (R)-2,2',5,5'-tetramethoxy-1,1'-biphenyl (1.0 eq) in anhydrous DCM in a flame-dried Schlenk flask under an inert atmosphere at -78 °C.

    • Slowly add a solution of BBr₃ (4.5 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully adding methanol, followed by water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-[1,1'-Biphenyl]-2,2',5,5'-tetrol.

Step 3: Synthesis of the Chiral Phosphoramidite Ligand

  • Materials: (R)-[1,1'-Biphenyl]-2,2',5,5'-tetrol, Phosphorus trichloride (PCl₃), Diethylamine, Triethylamine, Toluene

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-[1,1'-Biphenyl]-2,2',5,5'-tetrol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

    • Cool the mixture to 0 °C and add PCl₃ (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 2 hours.

    • In a separate flask, prepare a solution of diethylamine (2.2 eq) and triethylamine (2.2 eq) in anhydrous toluene.

    • Add the solution of the in-situ generated dichlorophosphite to the diethylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the triethylammonium chloride salt and concentrate the filtrate under reduced pressure.

    • The crude phosphoramidite ligand can be purified by crystallization or column chromatography under inert conditions.

Building Block for Functional Materials

The rigid biphenyl core and the reactive hydroxyl groups of this compound make it an excellent starting material for the synthesis of functional materials such as polymers and metal-organic frameworks (MOFs). Polyhydroxylated biphenyl scaffolds are recognized as "privileged structures" in materials science.[1]

Application Note:

The tetrol can be used as a monomer in polymerization reactions to create polymers with high thermal stability and specific electronic or optical properties. The hydroxyl groups can be converted to other functional groups to tailor the properties of the resulting polymer. For instance, conversion to carboxylic acids allows for the synthesis of polyesters or polyamides. Furthermore, its derivatives can serve as linkers in the construction of MOFs with potential applications in gas storage, separation, and catalysis.

Experimental Protocol: Synthesis of a Polyester from this compound

This protocol outlines the synthesis of a polyester via polycondensation.

  • Materials: this compound, Terephthaloyl chloride, Pyridine, N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous NMP.

    • Add anhydrous pyridine (2.5 eq) to the solution.

    • Cool the mixture to 0 °C and slowly add terephthaloyl chloride (1.0 eq) portion-wise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 24 hours.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at 60 °C.

    • The properties of the resulting polyester (e.g., molecular weight, thermal stability) can be characterized by techniques such as Gel Permeation Chromatography (GPC) and Thermogravimetric Analysis (TGA).

Precursor for Redox-Active Molecules

The hydroquinone moieties within the this compound structure can undergo reversible oxidation to the corresponding quinones.[1] This redox activity is central to its application in the synthesis of redox-active materials and as a redox mediator in chemical reactions.

Application Note:

The tetrol can be oxidized to form the corresponding bis-quinone, a molecule with interesting electronic properties and potential applications in organic electronics. The redox potential can be tuned by introducing electron-donating or electron-withdrawing groups on the biphenyl core.

Experimental Protocol: Oxidation of this compound to the Corresponding Bis-quinone
  • Materials: this compound, Salcomine (catalyst), Acetonitrile, Oxygen

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add a catalytic amount of salcomine.

    • Bubble oxygen through the solution while stirring at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the bis-quinone.

Quantitative Data Summary

ApplicationReaction TypeCatalyst/ReagentProductYield (%)Reference
Synthesis of TetrolDemethylationBoron Tribromide[1,1'-Biphenyl]-2,2',6,6'-tetrol91[2]

Note: The yield provided is for a closely related isomer and serves as an indication of the efficiency of the demethylation method.

Visualizations

Synthesis_of_Tetrol cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2,2',5,5'-Tetramethoxy-1,1'-biphenyl 2,2',5,5'-Tetramethoxy-1,1'-biphenyl Tetrol This compound 2,2',5,5'-Tetramethoxy-1,1'-biphenyl->Tetrol Demethylation BBr3 BBr₃ DCM DCM

Caption: Synthetic route to this compound.

Ligand_Synthesis_Workflow Start Start: (R)-[1,1'-Biphenyl]-2,2',5,5'-tetrol Step1 React with PCl₃ in the presence of Triethylamine Start->Step1 Intermediate In-situ formation of Dichlorophosphite Step1->Intermediate Step2 React with Diethylamine Intermediate->Step2 Product Chiral Phosphoramidite Ligand Step2->Product

Caption: Workflow for chiral phosphoramidite ligand synthesis.

Polymer_Synthesis_Relationship Monomer1 This compound Polymer Polyester Monomer1->Polymer Polycondensation Monomer2 Terephthaloyl chloride Monomer2->Polymer Polycondensation

Caption: Relationship between monomers and the resulting polyester.

References

Application Notes and Protocols: [1,1'-Biphenyl]-2,2',5,5'-tetrol as a Versatile Building Block for Advanced Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of [1,1'-Biphenyl]-2,2',5,5'-tetrol as a monomer for the synthesis of novel polymers. While direct experimental data for polymers derived exclusively from this tetrol is limited in publicly available literature, this document extrapolates from established polymerization methodologies for analogous polyhydroxylated aromatic compounds to provide detailed theoretical protocols and expected properties.

Introduction to this compound

This compound is a polyhydroxylated aromatic compound with a unique substitution pattern that offers several advantages as a polymer building block. The presence of four hydroxyl groups provides multiple reactive sites for polymerization, leading to the potential for highly crosslinked or thermally stable linear polymers. The biphenyl core imparts rigidity, thermal stability, and potentially interesting optical and electronic properties to the resulting polymers. The ortho and para positioning of the hydroxyl groups on each phenyl ring allows for various polymerization strategies, including polyesterification, polyetherification, and the formation of polycarbonates.

Synthesis of the Monomer: this compound

The synthesis of this compound is typically achieved through the demethylation of its precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl.

Experimental Protocol: Monomer Synthesis

Materials:

  • 2,2',5,5'-tetramethoxy-1,1'-biphenyl

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide in dichloromethane (typically 4-5 molar equivalents of BBr₃) to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by slowly adding methanol to the mixture at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Safety Precautions: Boron tribromide is highly corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Diagram of Monomer Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_2_5_5_tetramethoxy_1_1_biphenyl 2,2',5,5'-tetramethoxy- 1,1'-biphenyl biphenyl_tetrol This compound 2_2_5_5_tetramethoxy_1_1_biphenyl->biphenyl_tetrol Demethylation BBr3 Boron Tribromide (BBr₃) BBr3->biphenyl_tetrol DCM Dichloromethane (DCM) DCM->biphenyl_tetrol Temp -78°C to RT Temp->biphenyl_tetrol G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_polymerization Interfacial Polymerization cluster_processing Post-Polymerization Monomer_A This compound + NaOH Interface Formation of Polyester Film at Interface Monomer_A->Interface Monomer_B Diacyl Chloride in DCM Monomer_B->Interface Washing Washing Interface->Washing Extraction Drying Drying Washing->Drying Polymer Final Polyester Drying->Polymer G Monomer This compound Polymerization Oxidative Coupling Polymerization Monomer->Polymerization Catalyst CuCl / Pyridine Catalyst->Polymerization Oxidant Oxygen (O₂) Oxidant->Polymerization Polymer Poly(phenylene ether) Polymerization->Polymer G cluster_applications Potential Applications Polymer Polymers from This compound High_Performance High-Performance Plastics Polymer->High_Performance Membranes Gas Separation Membranes Polymer->Membranes Biomedical Biomedical Applications Polymer->Biomedical Adsorbents Adsorbents Polymer->Adsorbents Electronics Electronics Polymer->Electronics

Application Notes and Protocols for [1,1'-Biphenyl]-2,2',5,5'-tetrol Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-2,2',5,5'-tetrol and its derivatives represent a class of polyhydroxylated aromatic compounds that have garnered interest in pharmaceutical research due to their structural similarity to biologically active polyphenols. The biphenyl scaffold serves as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. These compounds have been investigated for a range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and enzyme inhibitory effects. This document provides a summary of the available data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to guide further research and development in this area.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for structurally related biphenyl derivatives to provide a comparative context for potential therapeutic applications.

Table 1: Anticancer Activity of Hydroxylated Biphenyl Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Hydroxylated Biphenyl 11Malignant MelanomaProliferation1.7 ± 0.5[1][2]
Hydroxylated Biphenyl 12Malignant MelanomaProliferation2.0 ± 0.7[1][2]
Unsymmetrical Biphenyl 27DU145, A549, KB, KB-VinCytotoxicity0.04 - 3.23[3]
Unsymmetrical Biphenyl 35DU145, A549, KB, KB-VinCytotoxicity0.04 - 3.23[3]
Unsymmetrical Biphenyl 40DU145, A549, KB, KB-VinCytotoxicity0.04 - 3.23[3]

Table 2: Tyrosinase Inhibitory Activity of Biphenyl Derivatives

CompoundEnzyme SourceSubstrateInhibition TypeIC50 (mM)Ki (mM)Reference
4,4'-DihydroxybiphenylMushroomL-DOPACompetitive1.914.0 x 10⁻³[4]
Biphenyl Derivative 21MushroomL-TyrosineCompetitive0.020.015[5]

Table 3: Antioxidant and Neuroprotective Activity of Biphenyl Nitrone Derivatives

CompoundAssayCell LineEC50 (µM)Reference
BPHBN5Oligomycin A/Rotenone-induced damageSH-SY5Y13.16 ± 1.65[6]
BPHBN5Oxygen-Glucose DeprivationSH-SY5Y25.5 ± 3.93[6]
BPHBN5Superoxide ProductionSH-SY5Y11.2 ± 3.94[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives. These protocols are based on established methods used for similar compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This protocol is a widely used method to determine the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound derivative)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol to obtain a range of concentrations.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or standard to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin production.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound derivative)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a solution of L-DOPA in phosphate buffer.

  • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound or standard solution to each well.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The rate of dopachrome formation is determined from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate without the inhibitor, and V_sample is the reaction rate with the inhibitor.

  • The IC50 value is calculated from the plot of percent inhibition versus inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 where Abs_sample is the absorbance of the cells treated with the compound, and Abs_control is the absorbance of the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound derivatives based on the activities of similar polyphenolic compounds.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_response Inflammatory Response Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines activates transcription factors NFkB NF-κB Pathway IkB IκBα IKK->IkB phosphorylates p65p50 p65/p50 IkB->p65p50 releases p65p50->Cytokines activates transcription COX2 COX-2 p65p50->COX2 activates transcription iNOS iNOS p65p50->iNOS activates transcription Biphenyl This compound Derivatives Biphenyl->MAPK Inhibits Biphenyl->NFkB Inhibits

Caption: Potential anti-inflammatory signaling pathway modulated by biphenyl derivatives.

antioxidant_workflow cluster_assay DPPH Radical Scavenging Assay Workflow start Prepare DPPH Solution prepare_samples Prepare Serial Dilutions of Test Compound start->prepare_samples mix Mix DPPH and Test Compound start->mix prepare_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

neuroprotective_pathway cluster_stress Oxidative Stress cluster_pathways Cell Survival Pathways cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Induces Nrf2 Nrf2-ARE Pathway Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Enzymes Upregulates PI3K_Akt PI3K/Akt Pathway Neuronal_Survival Neuronal Survival and Protection PI3K_Akt->Neuronal_Survival Promotes PI3K_Akt->Apoptosis Inhibits MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Neuronal_Survival Promotes MAPK_ERK->Apoptosis Inhibits Antioxidant_Enzymes->ROS Neutralizes Biphenyl This compound Derivatives Biphenyl->ROS Scavenges Biphenyl->Nrf2 Activates Biphenyl->PI3K_Akt Activates Biphenyl->MAPK_ERK Activates

Caption: Potential neuroprotective signaling pathways for biphenyl derivatives.

Conclusion

While specific data for this compound and its direct derivatives in pharmaceutical development remains limited in the public domain, the broader class of polyhydroxylated biphenyls demonstrates significant therapeutic potential. The provided data on related compounds, along with the detailed experimental protocols, offer a solid foundation for researchers to initiate and advance investigations into this promising class of molecules. The visualized signaling pathways provide a conceptual framework for mechanistic studies. Further research is warranted to elucidate the specific biological activities, mechanisms of action, and therapeutic potential of this compound derivatives.

References

Application Notes and Protocols: The Role of [1,1'-Biphenyl]-2,2',5,5'-tetrol in the Synthesis of Novel Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-2,2',5,5'-tetrol is a polyhydroxylated aromatic compound with significant potential as a versatile building block in the synthesis of novel ligands for coordination chemistry, catalysis, and drug development. Its four hydroxyl groups, strategically positioned on the biphenyl scaffold, offer multiple sites for functionalization, enabling the construction of complex molecular architectures. This document provides detailed application notes and proposed experimental protocols for the synthesis of various classes of ligands derived from this compound, including Salen-type ligands, phosphine ligands, macrocyclic crown ethers, and the precursor for coordination polymers. Due to a scarcity of literature on the direct use of this specific tetrol, the following protocols are proposed based on established organic synthesis methodologies and analogous reactions with similar polyhydroxylated biphenyls.

Introduction to this compound as a Ligand Precursor

The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds.[1] The presence of four hydroxyl groups in this compound enhances its utility, providing reactive handles for a variety of chemical transformations. These hydroxyl groups can be functionalized through etherification, esterification, and condensation reactions to introduce new functionalities and build larger, more complex ligand systems. The inherent chirality of certain substituted biphenyls, known as atropisomerism, adds another dimension to the design of chiral ligands for asymmetric catalysis.[1]

Proposed Synthetic Routes and Data

The following sections outline proposed synthetic pathways for creating novel ligands from this compound. The quantitative data presented are hypothetical and serve as a guide for experimental design.

Synthesis of Salen-Type Ligands

Salen ligands are tetradentate Schiff bases that form stable complexes with a wide range of metal ions, finding applications in catalysis and biological systems. A proposed route to a Salen-type ligand from this compound involves a two-step process: formylation of the tetrol to introduce aldehyde functionalities, followed by condensation with a diamine.

Table 1: Proposed Synthesis of a Salen-Type Ligand

Reaction StepProposed Reagents and ConditionsExpected ProductHypothetical Yield Range (%)
1. Formylation This compound, paraformaldehyde, MgCl₂, triethylamine, THF, reflux.2,2',5,5'-Tetrahydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde60-75
2. Condensation 2,2',5,5'-Tetrahydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, ethylenediamine, ethanol, reflux.Salen-type ligand80-90

Experimental Protocol: Synthesis of a Salen-Type Ligand

Step 1: Formylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous THF, add MgCl₂ (2.5 eq) and paraformaldehyde (5.0 eq).

  • Add triethylamine (5.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography to obtain 2,2',5,5'-Tetrahydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.

Step 2: Condensation with Ethylenediamine

  • Dissolve 2,2',5,5'-Tetrahydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (1.0 eq) in ethanol.

  • Add ethylenediamine (0.5 eq) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature to allow the precipitation of the Salen-type ligand.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Diagram of Proposed Salen-Type Ligand Synthesis

Salen_Synthesis Tetrol This compound Dialdehyde 2,2',5,5'-Tetrahydroxy- [1,1'-biphenyl]-3,3'-dicarbaldehyde Tetrol->Dialdehyde Formylation (Paraformaldehyde, MgCl2, TEA) Salen Salen-type Ligand Dialdehyde->Salen Condensation (Ethylenediamine)

Caption: Proposed synthesis of a Salen-type ligand from this compound.

Synthesis of Phosphine Ligands

Phosphine ligands are crucial in organometallic chemistry and catalysis. A proposed synthesis of a tetraphosphine ligand from this compound involves the conversion of the hydroxyl groups to triflates, followed by a phosphination reaction.

Table 2: Proposed Synthesis of a Tetraphosphine Ligand

Reaction StepProposed Reagents and ConditionsExpected ProductHypothetical Yield Range (%)
1. Tritylation This compound, triphenylmethyl chloride, pyridine.2,2',5,5'-Tetrakis(trityloxy)-1,1'-biphenyl85-95
2. Bromination 2,2',5,5'-Tetrakis(trityloxy)-1,1'-biphenyl, N-bromosuccinimide, CCl₄, reflux.3,3',6,6'-Tetrabromo-2,2',5,5'-tetrakis(trityloxy)-1,1'-biphenyl70-80
3. Phosphination 3,3',6,6'-Tetrabromo-2,2',5,5'-tetrakis(trityloxy)-1,1'-biphenyl, diphenylphosphine, Pd(OAc)₂, dppf, toluene, reflux.3,3',6,6'-Tetrakis(diphenylphosphino)-2,2',5,5'-tetrakis(trityloxy)-1,1'-biphenyl50-65
4. Deprotection 3,3',6,6'-Tetrakis(diphenylphosphino)-2,2',5,5'-tetrakis(trityloxy)-1,1'-biphenyl, HBF₄·OEt₂, CH₂Cl₂.3,3',6,6'-Tetrakis(diphenylphosphino)-[1,1'-biphenyl]-2,2',5,5'-tetrol80-90

Experimental Protocol: Synthesis of a Tetraphosphine Ligand

Step 1-4: A Multi-step Synthetic Approach

  • Follow established procedures for the protection of hydroxyl groups (e.g., tritylation), electrophilic bromination of the activated aromatic rings, palladium-catalyzed phosphination, and subsequent deprotection to yield the final tetraphosphine ligand. Each step would require careful optimization of reaction conditions and purification by standard techniques such as column chromatography and recrystallization.

Diagram of Proposed Phosphine Ligand Synthesis

Phosphine_Synthesis Tetrol This compound Protected_Tetrol Protected Tetrol Tetrol->Protected_Tetrol Protection Brominated Brominated Intermediate Protected_Tetrol->Brominated Bromination Phosphinated Phosphinated Intermediate Brominated->Phosphinated Phosphination Phosphine_Ligand Tetraphosphine Ligand Phosphinated->Phosphine_Ligand Deprotection

Caption: Proposed multi-step synthesis of a tetraphosphine ligand.

Synthesis of Macrocyclic Ligands (Crown Ethers)

The hydroxyl groups of this compound can be used in Williamson ether synthesis to construct macrocyclic crown ethers, which are known for their ability to selectively bind cations.

Table 3: Proposed Synthesis of a Crown Ether Ligand

Reaction StepProposed Reagents and ConditionsExpected ProductHypothetical Yield Range (%)
1. Macrocyclization This compound, 1,5-dichloro-3-oxapentane, Cs₂CO₃, DMF, high dilution.Biphenyl-based Crown Ether20-30

Experimental Protocol: Synthesis of a Crown Ether Ligand

  • In a three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq) in DMF and a solution of 1,5-dichloro-3-oxapentane (1.0 eq) in DMF simultaneously and dropwise to a suspension of Cs₂CO₃ (4.0 eq) in DMF at an elevated temperature (e.g., 80-100 °C) over a period of 24-48 hours to maintain high dilution conditions.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for another 24 hours.

  • Cool the mixture, filter off the inorganic salts, and remove the DMF under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired crown ether.

Diagram of Proposed Crown Ether Synthesis

Crown_Ether_Synthesis cluster_0 Tetrol This compound Crown_Ether Biphenyl-based Crown Ether Tetrol->Crown_Ether Dihaloalkane 1,5-dichloro-3-oxapentane Dihaloalkane->Crown_Ether

Caption: Proposed synthesis of a biphenyl-based crown ether.

Synthesis of Coordination Polymer Precursor

While this compound can act as a ligand itself, its oxidation to biphenyl-2,2',5,5'-tetracarboxylic acid provides a versatile linker for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.

Table 4: Proposed Synthesis of a Coordination Polymer Precursor

Reaction StepProposed Reagents and ConditionsExpected ProductHypothetical Yield Range (%)
1. Oxidation This compound, KMnO₄, basic conditions.[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid50-70
2. Solvothermal Synthesis [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid, Metal Salt (e.g., CoCl₂·6H₂O), N-donor co-ligand (e.g., 1,3-bis(imidazol-1-ylmethyl)benzene), DMF/H₂O, 120-160 °C.Coordination Polymer40-60

Experimental Protocol: Synthesis of a Coordination Polymer

Step 1: Oxidation to Tetracarboxylic Acid

  • Dissolve this compound in an aqueous solution of a base (e.g., NaOH).

  • Slowly add a solution of KMnO₄ while maintaining the temperature.

  • After the reaction is complete (indicated by the disappearance of the purple color), filter the manganese dioxide.

  • Acidify the filtrate to precipitate the [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

Step 2: Solvothermal Synthesis of the Coordination Polymer

  • In a Teflon-lined autoclave, combine [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (1.0 eq), a metal salt such as CoCl₂·6H₂O (2.0 eq), and a suitable N-donor co-ligand (e.g., 1,3-bis(imidazol-1-ylmethyl)benzene) in a solvent mixture like DMF/H₂O.

  • Seal the autoclave and heat it in an oven at a temperature between 120-160 °C for 2-3 days.

  • Cool the autoclave slowly to room temperature to allow for crystal growth.

  • Collect the crystalline product by filtration, wash with the solvent, and dry.

Diagram of Proposed Coordination Polymer Synthesis

CP_Synthesis cluster_0 Tetrol This compound Tetracarboxylic_Acid [1,1'-Biphenyl]-2,2',5,5'- tetracarboxylic acid Tetrol->Tetracarboxylic_Acid Oxidation (KMnO4) Coordination_Polymer Coordination Polymer Tetracarboxylic_Acid->Coordination_Polymer Metal_Salt Metal Salt + N-donor co-ligand Metal_Salt->Coordination_Polymer

Caption: Proposed synthesis of a coordination polymer from a tetrol-derived precursor.

Potential Applications and Future Directions

The novel ligands synthesized from this compound are expected to have a wide range of applications. Salen-type and phosphine ligands are of significant interest in asymmetric catalysis. Macrocyclic ligands could be explored for ion sensing or as selective ionophores. Coordination polymers and MOFs derived from the tetracarboxylic acid precursor could have applications in gas storage, separation, and heterogeneous catalysis.

For drug development professionals, the functionalized biphenyl scaffold offers a template for creating new chemical entities. The biological activity of these novel ligands and their metal complexes should be investigated against various targets, including enzymes and receptors, to explore their therapeutic potential.

Conclusion

This compound is a promising but currently underutilized precursor for the synthesis of a diverse range of novel ligands. The proposed synthetic protocols in these application notes provide a starting point for researchers to explore the rich chemistry of this molecule. Experimental validation of these routes is necessary and will undoubtedly open up new avenues in ligand design, catalysis, and medicinal chemistry.

References

Application Notes and Protocols: [1,1'-Biphenyl]-2,2',5,5'-tetrol as an Antioxidant Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-2,2',5,5'-tetrol is a polyhydroxylated aromatic compound belonging to the biphenyl class of molecules. Biphenyl derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties. The presence of multiple hydroxyl groups on the biphenyl scaffold suggests a potential for potent free radical scavenging and modulation of cellular oxidative stress pathways. This document provides an overview of the potential antioxidant applications of this compound, along with detailed protocols for its evaluation.

The antioxidant activity of phenolic compounds, such as hydroxylated biphenyls, is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective chain-breaking antioxidant. The number and position of hydroxyl groups on the biphenyl rings play a crucial role in the antioxidant capacity.

Putative Mechanisms of Antioxidant Action

The antioxidant effects of this compound are hypothesized to occur through several mechanisms:

  • Direct Radical Scavenging: The core mechanism is expected to be the direct quenching of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

  • Modulation of Cellular Antioxidant Pathways: Like other phenolic antioxidants, this compound may activate endogenous antioxidant defense systems. Key signaling pathways that could be influenced include:

    • Keap1-Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes.

    • Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPK signaling cascades are involved in regulating various cellular processes, including the response to oxidative stress.

Quantitative Data on Antioxidant Activity of Related Biphenyl Derivatives

Compound ClassAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Substituted biphenyl-2,6-diethanonesDPPH54.96Not specifiedNot specified
Garcinia multiflora biphenyl derivativesDPPH7.78 - 8.78 µMNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments to characterize the antioxidant properties of this compound are provided below.

Synthesis of this compound

A common synthetic route for biphenyltetrols involves the demethylation of their corresponding tetramethoxy precursors. The following is a general protocol adapted from the synthesis of a structural isomer, [1,1'-Biphenyl]-2,2',6,6'-tetrol.

Step 1: Synthesis of 2,2',5,5'-Tetramethoxy-1,1'-biphenyl (Precursor)

This step typically involves a coupling reaction of a corresponding methoxy-substituted benzene derivative.

Step 2: Demethylation to this compound

  • Dissolve the 2,2',5,5'-tetramethoxy-1,1'-biphenyl precursor in a suitable anhydrous solvent such as dichloromethane.

  • Cool the reaction mixture to a low temperature (e.g., -78°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a demethylating agent, such as boron tribromide (BBr3), to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for a specified period.

  • Quench the reaction by carefully adding water or a mild base.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to obtain pure this compound.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to the wells.

  • Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

  • Include a blank control containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

Application Notes and Protocols for [1,1'-Biphenyl]-2,2',5,5'-tetrol in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the organic linker, [1,1'-Biphenyl]-2,2',5,5'-tetrol, in the synthesis of Metal-Organic Frameworks (MOFs). While direct literature on MOFs synthesized from this specific tetrol linker is limited, this guide draws upon analogous structures, particularly those derived from hydroxylated and carboxylated biphenyl ligands, to provide a comprehensive resource for researchers. The protocols and data presented are based on established methodologies for MOF synthesis and characterization and are intended to serve as a foundational guide for the development of novel MOF structures with potential applications in drug delivery and other biomedical fields.

Introduction to this compound based MOFs

This compound is a promising but underexplored organic linker for the construction of Metal-Organic Frameworks. Its hydroxyl functional groups offer potential coordination sites for metal ions, leading to the formation of porous, crystalline structures. The biphenyl backbone provides rigidity, which is crucial for creating stable frameworks with permanent porosity. The presence of multiple hydroxyl groups can also impart specific chemical properties to the resulting MOF, such as hydrophilicity and the potential for post-synthetic modification.

The exploration of MOFs derived from this linker is motivated by the broader success of MOFs in various applications, including gas storage, catalysis, and biomedicine.[1] In the context of drug development, the unique structural and chemical properties of MOFs make them attractive candidates for drug delivery systems.[2][3] Their high porosity and large surface area can allow for significant drug loading, while the tunable nature of the framework can be exploited for controlled drug release.[3]

Potential Applications in Drug Development

MOFs constructed using this compound are anticipated to be valuable platforms for drug delivery due to several key features:

  • High Drug Loading Capacity: The inherent porosity of MOFs allows for the encapsulation of therapeutic molecules within their cages and channels.[4] The specific surface area and pore volume of the MOF will directly influence its drug loading capacity.

  • Controlled Release: The release of the encapsulated drug can be modulated by the stability of the MOF structure in different physiological environments (e.g., pH), the nature of the drug-framework interactions, and the potential for stimuli-responsive release.[5]

  • Biocompatibility: The choice of metal ions and the organic linker is critical for ensuring the biocompatibility of the MOF. While the toxicity of this compound itself would need to be assessed, the use of biocompatible metals such as zinc or iron is a common strategy in the design of MOFs for biomedical applications.

  • Surface Functionalization: The hydroxyl groups on the biphenyl linker could serve as handles for post-synthetic modification, allowing for the attachment of targeting ligands or other functional moieties to enhance the therapeutic efficacy of the drug delivery system.

Data Presentation: Properties of Analogous Biphenyl-Based MOFs

Due to the limited availability of data for MOFs synthesized directly from this compound, the following tables present quantitative data from a closely related MOF synthesized using a biphenyl dicarboxylic acid ligand. This information serves as a valuable reference point for predicting the potential properties of tetrol-based analogues.

Table 1: Physicochemical Properties of a Nickel-Biphenyl Dicarboxylic Acid MOF (Ni-BPDC-MOF)

PropertyValueReference
BET Surface Area311.99 m²/g[6][7]
Pore Size Distribution1–40 nm[6][7]
Average Pore Diameter~29.2 nm[6][7]
MorphologyNanoplates[6]
Thermal StabilityStable up to ~350 °C
Synthesis MethodHydrothermal[6][7]

Table 2: Hypothetical Drug Loading and Release Profile for a Biphenyl-tetrol based MOF

This table presents a hypothetical scenario for the loading and release of a model anticancer drug, 5-Fluorouracil (5-FU), from a biphenyl-tetrol based MOF. These values are extrapolated from literature on other MOF systems and are intended for illustrative purposes.[8][9]

ParameterHypothetical ValueConditions
Drug5-Fluorouracil-
Drug Loading Capacity (% w/w)~15-25%Incubation in a saturated drug solution in a suitable solvent (e.g., ethanol)
Encapsulation Efficiency (%)> 90%-
Release at pH 7.4 (Physiological)~30% over 48hPhosphate-buffered saline (PBS) at 37 °C
Release at pH 5.5 (Tumor Acidity)~70% over 48hAcetate buffer at 37 °C

Experimental Protocols

The following protocols provide a general framework for the synthesis, characterization, and evaluation of this compound based MOFs for drug delivery applications.

Solvothermal Synthesis of a this compound based MOF

This protocol describes a typical solvothermal synthesis method, which is widely used for the preparation of MOFs.[6][7]

Materials:

  • This compound (linker)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Nickel(II) nitrate hexahydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture of solvents)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve this compound in the chosen solvent.

  • In a separate vial, dissolve the metal salt in the same solvent.

  • Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of linker to metal salt should be systematically varied to optimize the synthesis (a common starting point is a 1:1 or 1:2 molar ratio).

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and maintain this temperature for a set period (usually 24 to 72 hours).

  • Allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Further wash with a more volatile solvent (e.g., ethanol or methanol) to facilitate drying.

  • Dry the final product under vacuum at an elevated temperature (e.g., 100-150 °C) to remove residual solvent molecules from the pores. This "activation" step is crucial for achieving a high surface area.

solvothermal_synthesis cluster_preparation Solution Preparation cluster_reaction Reaction cluster_purification Product Isolation & Purification linker Dissolve this compound in Solvent mix Combine Solutions in Teflon Liner linker->mix metal Dissolve Metal Salt in Solvent metal->mix heat Heat in Autoclave (80-150°C, 24-72h) mix->heat cool Cool to Room Temperature heat->cool collect Collect Crystals (Filtration/Centrifugation) cool->collect wash_dmf Wash with DMF collect->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum (Activation) wash_etoh->dry

Fig. 1: Solvothermal Synthesis Workflow
Characterization of the Synthesized MOF

A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and stability.

Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the hydroxyl groups of the linker to the metal centers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore size distribution of the activated MOF.[10]

characterization_workflow start Synthesized MOF pxrd PXRD (Crystallinity, Phase Purity) start->pxrd ftir FTIR (Coordination) start->ftir tga TGA (Thermal Stability) start->tga sem_tem SEM/TEM (Morphology, Particle Size) start->sem_tem bet N2 Adsorption (BET) (Surface Area, Pore Size) start->bet

Fig. 2: MOF Characterization Techniques
Drug Loading and In Vitro Release Study

This protocol outlines the procedure for loading a model drug into the MOF and studying its release profile in simulated physiological conditions.

Materials:

  • Activated MOF

  • Model drug (e.g., 5-Fluorouracil, Doxorubicin, Ibuprofen)

  • Solvent for drug dissolution (e.g., ethanol, water, PBS)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.5

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Drug Loading:

  • Prepare a stock solution of the model drug in a suitable solvent.

  • Disperse a known amount of the activated MOF in the drug solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of encapsulated drug by measuring the concentration of the drug in the supernatant and washing solutions using UV-Vis spectrophotometry or HPLC.

In Vitro Release:

  • Disperse a known amount of the drug-loaded MOF in a known volume of release medium (PBS pH 7.4 or acetate buffer pH 5.5).

  • Place the suspension in a shaker incubator at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

  • Centrifuge the collected aliquots to separate any MOF particles.

  • Analyze the concentration of the released drug in the supernatant using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

drug_delivery_workflow cluster_loading Drug Loading cluster_release In Vitro Release disperse_load Disperse MOF in Drug Solution incubate Incubate (24-48h) disperse_load->incubate collect_load Collect & Wash Drug-Loaded MOF incubate->collect_load quantify_load Quantify Loaded Drug collect_load->quantify_load disperse_release Disperse Drug-Loaded MOF in Release Medium (pH 7.4 & 5.5) quantify_load->disperse_release incubate_release Incubate at 37°C disperse_release->incubate_release sample Sample at Time Intervals incubate_release->sample analyze Analyze Drug Concentration sample->analyze plot Plot Release Profile analyze->plot

Fig. 3: Drug Loading and Release Workflow

Conclusion

While the direct synthesis and application of MOFs from this compound remain an open area of research, the information and protocols provided in this document offer a solid foundation for exploration. By leveraging knowledge from analogous biphenyl-based MOF systems, researchers can systematically approach the design, synthesis, and evaluation of these novel materials. The potential for creating highly porous and functionalizable MOFs from this tetrol linker holds significant promise for the development of advanced drug delivery systems and other biomedical applications. Further experimental work is necessary to elucidate the specific properties and performance of these materials.

References

Application Notes and Protocols for [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and storage of [1,1'-Biphenyl]-2,2',5,5'-tetrol (CAS No. 4371-32-8). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on its chemical structure, known reactivity, and safety information for structurally related compounds.

Chemical and Physical Properties

This compound is a polyhydroxylated aromatic compound. Its structure, featuring two hydroquinone moieties linked together, dictates its chemical behavior, particularly its susceptibility to oxidation. The presence of hydroxyl groups at the 2 and 2' positions can lead to restricted rotation around the biphenyl bond, potentially resulting in atropisomerism.[1]

Table 1: Chemical Identifiers for this compound

PropertyValue
CAS Number 4371-32-8[2]
Molecular Formula C₁₂H₁₀O₄[2]
Molecular Weight 218.21 g/mol [2]
Common Synonyms Bihydroquinone

Table 2: Summary of Handling and Storage Recommendations

ParameterRecommendation
Storage Temperature 2-8°C
Atmosphere Inert gas (e.g., Argon, Nitrogen)
Light Conditions Protect from light (amber vial)
Moisture Store in a dry, well-ventilated place
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat
Engineering Controls Chemical fume hood or glovebox

Hazard Identification and Safety Precautions

Potential Hazards:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation if inhaled as a dust.

  • The toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[5]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

Experimental Protocols

3.1. Protocol for Safe Handling and Weighing

  • Preparation: Before handling the compound, ensure the work area (chemical fume hood or glovebox) is clean and uncluttered. Gather all necessary equipment, including spatulas, weighing paper, and sealable containers.

  • Engineering Controls: Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure. For highly sensitive operations or when handling larger quantities, the use of a glovebox with an inert atmosphere is recommended to prevent both exposure and compound degradation.

  • Personal Protective Equipment: Don the appropriate PPE as described in Section 2.

  • Weighing:

    • Carefully transfer the desired amount of this compound from its storage container to a tared weighing vessel.

    • Avoid creating dust. Use a micro-spatula for small quantities.

    • Once the desired amount is weighed, securely close the primary storage container.

  • Dissolution: If preparing a solution, add the solvent to the weighed compound in a suitable flask. Ensure the flask is appropriately labeled.

  • Cleanup: Clean all equipment and the work surface thoroughly after use. Dispose of any contaminated materials according to institutional and local regulations.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

3.2. Protocol for Storage

The redox-active nature of the hydroquinone moieties in this compound makes it susceptible to oxidation, which can be initiated by air and light.[1] Proper storage is crucial to maintain its chemical integrity.

  • Inert Atmosphere: For long-term storage, it is highly recommended to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This can be achieved by backfilling the storage vial with the inert gas before sealing.

  • Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.

  • Temperature: Store the container in a cool, dry, and well-ventilated place, such as a refrigerator at 2-8°C. Do not store with incompatible materials.

  • Container: Ensure the storage container is tightly sealed to prevent moisture ingress.

  • Labeling: The container should be clearly labeled with the compound name, CAS number, date received, and any hazard warnings.

3.3. First Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

Visualized Protocols and Workflows

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don PPE (Goggles, Gloves, Lab Coat) B Prepare Fume Hood / Glovebox A->B C Transfer Compound from Storage B->C D Weigh Desired Amount C->D E Prepare Solution (if applicable) D->E F Securely Close Storage Container E->F G Clean Equipment and Workspace F->G H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

Caption: A visual workflow for the safe handling of this compound.

Storage_Protocol Protocol for Storing this compound Start Receiving the Compound Inert Store under Inert Gas (Argon or Nitrogen) Start->Inert Light Protect from Light (Amber Vial) Inert->Light Temp Refrigerate at 2-8°C Light->Temp Seal Ensure Container is Tightly Sealed Temp->Seal End Properly Stored Seal->End

Caption: A step-by-step protocol for the proper storage of this compound.

References

Application Notes and Protocols: Synthesis of Biphenyltetrol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biphenyltetrols, polyhydroxylated aromatic compounds, are of significant interest in medicinal chemistry and drug development. Notably, isomers such as 3,3′,4,4′-biphenyltetrol have been identified as effective inhibitors of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[1][2] The spatial arrangement of the hydroxyl groups on the biphenyl scaffold is crucial for their biological activity, making the targeted synthesis of specific isomers a critical area of research.[1][2] This document provides detailed experimental protocols for the synthesis of various biphenyltetrol isomers, focusing on a robust two-step method involving Suzuki-Miyaura coupling and subsequent demethylation.

Overview of Synthetic Strategies

The construction of the biphenyl core is a fundamental step in organic synthesis. Several cross-coupling methods are commonly employed, each with its advantages and limitations.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide is one of the most efficient and widely used methods for forming C-C bonds between aromatic rings.[3][4][5] It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents.[5]

  • Ullmann Coupling: A classic method that involves the copper-promoted coupling of two aryl halides.[6][7] Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[7][8] However, modern variations have been developed with milder conditions.[9] This method is particularly useful for synthesizing symmetrical biphenyls.[6]

  • Oxidative Coupling: This approach involves the direct C-H activation and coupling of two aromatic rings, often phenols, in the presence of an oxidant like iron(III) chloride or through electrochemical methods.[10][11][12] This strategy offers an atom-economical route by avoiding the need for pre-functionalized starting materials.[10][13] Microwave-assisted oxidative coupling has emerged as an efficient and eco-friendly alternative.[14]

This document will focus on the Suzuki-Miyaura coupling pathway, for which detailed procedures for biphenyltetrol synthesis have been well-documented.[1]

Experimental Workflow: Suzuki Coupling & Demethylation

The synthesis of biphenyltetrol isomers is efficiently achieved through a two-step process. First, a substituted tetramethoxybiphenyl intermediate is synthesized via Suzuki-Miyaura coupling. This intermediate is then subjected to demethylation to yield the final biphenyltetrol product.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation cluster_2 Purification SM1 Dimethoxyphenylboronic Acid Reaction1 PdCl2 Catalyst, Na2CO3 Base, Ethanol/Water, Microwave SM1->Reaction1 SM2 Dimethoxybromobenzene SM2->Reaction1 Intermediate Tetramethoxybiphenyl Intermediate Reaction1->Intermediate Reagent Boron Tribromide (BBr3) in Dry CH2Cl2 Intermediate->Reagent Reaction2 Stir Overnight, -78 °C to Room Temp. Reagent->Reaction2 Quench Quench with Water Reaction2->Quench Purification Flash Chromatography or Recrystallization Quench->Purification FinalProduct Biphenyltetrol Isomer Purification->FinalProduct

Caption: General experimental workflow for biphenyltetrol synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Tetramethoxybiphenyl Intermediate via Suzuki Coupling

This protocol describes the general procedure for coupling a dimethoxyphenylboronic acid with a dimethoxybromobenzene using a palladium catalyst under microwave irradiation.[1]

Materials and Reagents:

  • Appropriate dimethoxybromobenzene

  • Appropriate dimethoxyphenylboronic acid

  • Palladium(II) chloride (PdCl₂) solution (e.g., 117 ppm Pd in water)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • 10-mL CEM microwave tube with stir bar

Procedure:

  • To a 10-mL microwave tube, add ethanol (2.0 mL).

  • Add the PdCl₂ solution (2.0 mL, 0.22 mol%).

  • Add the selected dimethoxybromobenzene (1.0 mmol).

  • Add the corresponding dimethoxyphenylboronic acid (1.5 mmol).

  • Finally, add sodium carbonate (4.5 mmol).

  • Stir the resulting mixture vigorously for approximately 5 minutes at room temperature.

  • Cap the tube and place it in the microwave reactor. Irradiate the mixture until the reaction is complete (reaction time and power will vary depending on the specific substrates).

  • After cooling, the resulting tetramethoxybiphenyl can be isolated and purified for the next step.

Reagent/ComponentMolar Ratio (to Aryl Bromide)Role
Dimethoxybromobenzene1.0Aryl Halide Partner
Dimethoxyphenylboronic Acid1.5Organoboron Partner
PdCl₂0.0022 (0.22 mol%)Catalyst
Sodium Carbonate4.5Base
Ethanol / Water-Solvent System

Table 1: Reagent summary for Suzuki-Miyaura coupling.[1]

Example Data for 2,2′,5,5′-Tetramethoxybiphenyl (1c):

  • Yield: 74%[1]

  • Melting Point: 104 – 105 °C[1]

  • ¹H-NMR (400 MHz, CDCl₃): δ 6.92 (dd, J = 8.4, 0.8 Hz, 2H), 6.90 – 6.84 (m, 4H), 3.79 (s, 6H), 3.74 (s, 6H).[1]

  • ¹³C-NMR (100 MHz, CDCl₃): δ 153.4, 151.4, 128.7, 117.2, 113.5, 112.5, 56.6, 55.8.[1]

Protocol 2: Synthesis of Biphenyltetrol via Demethylation

This protocol outlines the cleavage of the four methyl ether groups from the biphenyl intermediate using boron tribromide (BBr₃) to yield the final tetrol product.[1]

Materials and Reagents:

  • Tetramethoxybiphenyl intermediate (from Protocol 1)

  • Boron tribromide solution (1 M in CH₂Cl₂)

  • Dry, degassed dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • 25-mL pear-shaped flask with drying tube and spin vane

Procedure:

  • In an oven-dried 25-mL pear-shaped flask, dissolve the tetramethoxybiphenyl (1.0 mmol) in dry, degassed dichloromethane (4.5 mL).

  • Cool the resulting solution to -78 °C in a dry ice-acetone bath.

  • Quickly add the boron tribromide solution (4.0 mL, 4.0 mmol, 1 M in CH₂Cl₂).

  • Allow the reaction mixture to stir overnight, during which it will naturally warm to room temperature.

  • Carefully quench the reaction by pouring it into water (40 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent in vacuo to yield the crude biphenyltetrol.[1]

Reagent/ComponentMolar Ratio (to Intermediate)Role
Tetramethoxybiphenyl1.0Starting Material
Boron Tribromide (BBr₃)4.0Demethylating Agent
Dichloromethane (CH₂Cl₂)-Solvent

Table 2: Reagent summary for demethylation.[1]

Protocol 3: Purification of Biphenyltetrol Isomers

The crude product from the demethylation step often requires purification to isolate the desired isomer with high purity.

Method A: Flash Column Chromatography [1]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A chloroform-acetone solvent system is typically effective. The ratio should be optimized based on the polarity of the specific isomer, as determined by thin-layer chromatography (TLC).

  • Procedure: a. Prepare a silica gel column. b. Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. c. Load the sample onto the column. d. Elute the column with the chloroform-acetone mixture, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent to obtain the purified biphenyltetrol.

Method B: Recrystallization [1]

  • Solvent System: A mixture of hexane and ethyl acetate is often suitable.[1]

  • Procedure: a. Dissolve the crude product in a minimum amount of hot ethyl acetate. b. Slowly add hexane until the solution becomes turbid. c. If necessary, gently warm the solution until it becomes clear again. d. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Application in Biological Systems: Inhibition of Aβ Aggregation

Several biphenyltetrol isomers have been shown to inhibit the aggregation of amyloid-β monomers, a process central to the pathology of Alzheimer's disease.[1][2] The mechanism is believed to involve the inhibitor binding to Aβ assemblies, thereby preventing the formation of larger, neurotoxic oligomers and fibrils.[1]

G Abeta Aβ Monomers Oligomers Soluble Oligomers Abeta->Oligomers Aggregation Fibrils Insoluble Fibrils (Plaques) Oligomers->Fibrils Further Aggregation Inhibitor Biphenyltetrol Isomer Inhibitor->Oligomers Inhibition

Caption: Inhibition of Amyloid-β (Aβ) aggregation by biphenyltetrols.

References

Application Note: Spectroscopic Purity Analysis of [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction [1,1'-Biphenyl]-2,2',5,5'-tetrol is a polyhydroxylated aromatic compound. Polyhydroxylated biphenyl scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The precise substitution pattern of hydroxyl groups on the biphenyl core dictates its three-dimensional structure and, consequently, its biological activity and physicochemical properties.[1] Therefore, ensuring the high purity of this compound is critical for accurate downstream applications, including drug development, materials science, and fundamental chemical research. This document provides detailed protocols for analyzing the purity of this compound using several key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for verifying molecular structure and quantifying purity. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous identification of the target compound and any impurities present. Quantitative NMR (qNMR) can be used for highly accurate purity assessments by integrating signals relative to a certified internal standard.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • For quantitative analysis, add a precisely weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have peaks that do not overlap with the analyte signals.

    • Dissolve the sample and standard in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄, in a clean, dry NMR tube. The choice of solvent is crucial due to the hydroxyl protons; DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH protons.

    • Vortex the tube until the sample is completely dissolved.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 5 times the longest T₁ of interest (e.g., 10-30 seconds for qNMR to ensure full relaxation).

      • Number of Scans: 16-64, depending on sample concentration.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled with NOE (zgpg30).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Spectral Width: 0 to 200 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

    • Integrate all peaks corresponding to the analyte and the internal standard.

    • Calculate purity based on the relative integral values, known molar masses, and weights of the analyte and standard. Impurities will manifest as extra peaks not corresponding to the main compound or the solvent.

Logical Workflow for NMR Purity Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Purity Assessment start Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire FID in NMR Spectrometer dissolve->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct integrate Peak Integration & Referencing correct->integrate purity Identify Impurity Signals & Calculate Purity integrate->purity LCMS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_detect MS Detection cluster_analysis Data Analysis start Prepare Dilute Solution filtrate Filter Sample (0.22 µm) start->filtrate inject Inject into HPLC System filtrate->inject separate Separate Analytes on C18 Column inject->separate ionize Ionize Eluent (ESI Source) separate->ionize detect Detect Ions (Mass Analyzer) ionize->detect analyze Analyze TIC & Mass Spectra for Impurity m/z Values detect->analyze purity Estimate Purity via UV Chromatogram Area % analyze->purity FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Prepare Sample (ATR or KBr Pellet) bg Collect Background Spectrum prep->bg sample Collect Sample Spectrum bg->sample identify Identify Characteristic Functional Group Bands sample->identify check Check for Unexpected Impurity Peaks identify->check UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Prepare Dilute Solution in UV-Grade Solvent blank Run Solvent Blank prep->blank sample Record Sample Absorption Spectrum blank->sample lambda Determine λmax sample->lambda check Check for Spectral Shifts or Impurity Bands lambda->check

References

Application Notes and Protocols: [1,1'-Biphenyl]-2,2',5,5'-tetrol in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of [1,1'-Biphenyl]-2,2',5,5'-tetrol as a monomer in various polymerization reactions. While direct experimental data for this specific monomer is limited in publicly available literature, the following protocols are based on well-established polymerization methodologies for analogous phenolic and polyol compounds. The provided data tables offer expected ranges for polymer properties based on similar polymer structures.

Introduction

This compound is a polyhydroxylated aromatic compound belonging to a class of molecules often referred to as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] Beyond its potential in drug discovery, the tetra-functional nature of this biphenyl derivative makes it an intriguing monomer for the synthesis of novel polymers. The rigid biphenyl backbone can impart thermal stability and specific mechanical properties to the resulting polymers, while the hydroxyl groups offer multiple reactive sites for polymerization.

The synthesis of this compound is typically achieved through the demethylation of its tetramethoxy precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl, using reagents such as boron tribromide.[1] This monomer can potentially be used in polycondensation, ring-opening, and addition polymerization reactions to create polyesters, polyethers, and polyurethanes, respectively. These polymers could find applications in drug delivery systems, biomedical devices, and advanced materials.

I. Synthesis of Aromatic Polyesters via Polycondensation

Aromatic polyesters are known for their excellent thermal and mechanical properties.[1][2][3][4] The reaction of this compound with diacyl chlorides can lead to the formation of crosslinked or linear aromatic polyesters, depending on the stoichiometry and reaction conditions.

Experimental Protocol: Interfacial Polymerization of this compound with Terephthaloyl Chloride

This protocol describes the synthesis of a crosslinked aromatic polyester via interfacial polymerization, a technique well-suited for rapid polymerization at the interface of two immiscible liquids.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Distilled water

  • Phase transfer catalyst (e.g., tetra-n-butylammonium bromide)

Procedure:

  • Aqueous Phase Preparation: Dissolve a specific molar equivalent of this compound and a stoichiometric excess of sodium hydroxide in distilled water. Add a catalytic amount of the phase transfer catalyst to the aqueous solution.

  • Organic Phase Preparation: Dissolve a corresponding molar equivalent of terephthaloyl chloride in a mixture of dichloromethane and hexane.

  • Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase to create a stable emulsion. The polymerization will occur rapidly at the interface between the two phases.

  • Polymer Isolation: After a set reaction time, stop the stirring and allow the phases to separate. The polymer will precipitate at the interface or in the organic phase.

  • Purification: Isolate the polymer by filtration. Wash the polymer sequentially with water and an organic solvent (e.g., acetone or methanol) to remove unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of ester linkages.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.[3]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[3]

experimental_workflow_polyester cluster_prep Phase Preparation A Aqueous Phase: This compound + NaOH + H₂O + Phase Transfer Catalyst C Interfacial Polymerization A->C B Organic Phase: Terephthaloyl Chloride + Dichloromethane/Hexane B->C D Polymer Precipitation C->D E Filtration & Washing (Water, Acetone) D->E F Drying (Vacuum Oven) E->F G Characterization (FTIR, TGA, DSC) F->G experimental_workflow_polyether A Initiator Formation: This compound + Catalyst (KOH) in THF B Addition of Propylene Oxide A->B C Anionic Ring-Opening Polymerization B->C D Termination (Methanol) C->D E Purification: Precipitation & Washing D->E F Drying (Vacuum) E->F G Characterization (NMR, GPC, DSC) F->G experimental_workflow_polyurethane A Mixing: This compound + MDI + Catalyst B Pouring into Mold A->B C Curing (Oven) B->C D Post-Curing C->D E Characterization (FTIR, DMA, TGA) D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of [1,1'-Biphenyl]-2,2',5,5'-tetrol synthesis. The synthesis of this valuable compound is typically achieved through a two-step process: an Ullmann coupling to form the intermediate 2,2',5,5'-tetramethoxy-1,1'-biphenyl, followed by a demethylation reaction. This guide offers detailed experimental protocols, troubleshooting advice for common issues encountered in each step, and frequently asked questions regarding product analysis and purification.

Troubleshooting Guides

Step 1: Ullmann Coupling for 2,2',5,5'-Tetramethoxy-1,1'-biphenyl Synthesis

The Ullmann coupling is a classic method for forming aryl-aryl bonds. However, achieving high yields can be challenging. Below are common problems and their potential solutions.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Yield of Biphenyl Product Inactive Copper Catalyst: The surface of the copper may be oxidized.Activate the copper powder prior to use by washing with a dilute acid (e.g., HCl), followed by water, ethanol, and then ether, and drying under vacuum.
Low Reaction Temperature: Ullmann couplings often require high temperatures to proceed at a reasonable rate.[1]Increase the reaction temperature, potentially using a high-boiling solvent like DMF or conducting the reaction neat.
Poor Solvent Choice: The solvent may not be suitable for the reaction.While DMF is common, solvent-free conditions or other high-boiling aprotic solvents can be effective.[1]
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary.
Formation of Dehalogenated Starting Material Presence of Protic Solvents or Water: Traces of water or other protic species can lead to the reduction of the aryl halide.[2]Ensure all glassware is thoroughly dried and use anhydrous solvents.
Side Reaction with Solvent: The solvent (e.g., DMF) can sometimes act as a hydrogen donor at high temperatures.Consider using a different high-boiling aprotic solvent or running the reaction neat.
Inconsistent Yields Variability in Copper Catalyst Activity: The source and batch of copper can affect its reactivity.Use a consistent source and activation procedure for the copper catalyst.
Reaction Scale: Yields can sometimes be dependent on the scale of the reaction.Optimize reaction conditions at the desired scale.
Step 2: Demethylation of 2,2',5,5'-Tetramethoxy-1,1'-biphenyl

The cleavage of the four methyl ether groups is a critical final step. Boron tribromide (BBr₃) is a common and effective reagent for this transformation, but its use requires careful handling and optimization.

Symptom Possible Cause(s) Suggested Solution(s)
Incomplete Demethylation (Presence of Partially Methylated Intermediates) Insufficient BBr₃: The stoichiometry of BBr₃ to methoxy groups is crucial.[3]Use at least one equivalent of BBr₃ per methoxy group. An excess may be necessary for complete conversion.
Low Reaction Temperature or Short Reaction Time: The demethylation may be slow under the current conditions.Allow the reaction to warm to room temperature and stir for a longer period. Monitor by TLC or LC-MS.
Quenching the Reaction Prematurely: Adding the quenching agent before the reaction is complete.Ensure the reaction has gone to completion by TLC or LC-MS before quenching.
Low Yield of Final Product Product Degradation: The tetrol product can be sensitive to harsh workup conditions.Perform the aqueous workup at low temperatures and minimize the time the product is in contact with acidic or basic solutions.
Formation of Boron-Containing Impurities: Borate esters or other boron complexes can form and complicate purification.During workup, ensure thorough hydrolysis of boron species by stirring with water for an adequate amount of time. An extractive workup with a mild base can help remove boric acid.
Difficult Purification: The product may be difficult to separate from impurities.Optimize the column chromatography conditions (e.g., solvent system, silica gel activity). Recrystallization can also be an effective purification method.
Dark-Colored Reaction Mixture or Product Oxidation of the Phenolic Product: The tetrol is susceptible to oxidation, especially in the presence of air and light.Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Residual Bromine from BBr₃: BBr₃ can contain traces of bromine, which can lead to colored byproducts.Use freshly distilled or high-purity BBr₃. A wash with a dilute solution of a reducing agent like sodium bisulfite during workup can help remove color.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the Ullmann coupling step?

A1: A common and effective starting material is an ortho-iodinated dimethoxybenzene, such as 1-iodo-2,5-dimethoxybenzene. Iodoarenes are generally more reactive in Ullmann couplings than their bromo or chloro counterparts.

Q2: Are there any alternatives to the traditional copper-catalyzed Ullmann coupling?

A2: Yes, modern variations of the Ullmann reaction may employ palladium or nickel catalysts, which can sometimes offer milder reaction conditions and a broader substrate scope.[5][6] However, for homocoupling of electron-rich haloarenes, the copper-mediated reaction remains a viable and cost-effective option.

Q3: Boron tribromide is hazardous. Are there any safer alternatives for the demethylation step?

A3: While BBr₃ is highly effective, other reagents can be used for the demethylation of aryl methyl ethers. These include:

  • Hydrobromic acid (HBr): Often requires high temperatures.[7]

  • Thiolates: Strong nucleophiles like sodium dodecanethiolate in a high-boiling solvent can be effective.[8]

  • Iodocyclohexane in DMF: This system generates HI in situ and can be a milder alternative.[9][10]

  • Magnesium Iodide (MgI₂): Can be used under solvent-free conditions. The choice of reagent will depend on the specific substrate and the presence of other functional groups.

Q4: How can I monitor the progress of the demethylation reaction?

A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC). The starting material, 2,2',5,5'-tetramethoxy-1,1'-biphenyl, is significantly less polar than the final product, this compound. You will observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product. Partially demethylated intermediates may also be visible as spots with intermediate polarity.

Q5: What are the expected NMR and HPLC signatures of the final product and its precursor?

A5:

  • 2,2',5,5'-Tetramethoxy-1,1'-biphenyl:

    • ¹H NMR: You would expect to see signals for the methoxy protons (around 3.7-3.9 ppm) and the aromatic protons.

    • ¹³C NMR: Signals for the methoxy carbons (around 55-60 ppm) and the aromatic carbons would be present.

  • This compound:

    • ¹H NMR: The methoxy signals will be absent, and you will observe signals for the hydroxyl protons (which may be broad and their chemical shift can vary depending on the solvent and concentration) and the aromatic protons.

    • ¹³C NMR: The methoxy carbon signals will be absent, and the chemical shifts of the aromatic carbons will be shifted due to the presence of the hydroxyl groups.

  • HPLC: Due to the significant difference in polarity, the tetrol will have a much shorter retention time than the tetramethoxy precursor on a reverse-phase column (e.g., C18). A typical mobile phase could be a gradient of water and acetonitrile or methanol with a small amount of acid (e.g., formic acid or TFA) to improve peak shape.[11][12][13]

Q6: I see multiple spots on my TLC after the demethylation reaction. What are they?

A6: These likely correspond to partially demethylated intermediates (i.e., compounds with one, two, or three remaining methyl groups). Their polarity will be intermediate between the starting material and the final tetrol product. Incomplete reaction or insufficient BBr₃ are the most probable causes.

Q7: How do I effectively remove boron-containing byproducts after the BBr₃ workup?

A7: After quenching the reaction with water, it is crucial to stir the mixture for a sufficient amount of time to ensure complete hydrolysis of any borate esters. An aqueous workup with a mild base, such as sodium bicarbonate solution, can help to extract the resulting boric acid into the aqueous layer. If boron impurities persist, a second aqueous wash or careful column chromatography may be necessary.[4]

Experimental Protocols

Step 1: Synthesis of 2,2',5,5'-Tetramethoxy-1,1'-biphenyl via Ullmann Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Iodo-2,5-dimethoxybenzene

  • Activated copper powder

  • Dimethylformamide (DMF), anhydrous (optional)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-iodo-2,5-dimethoxybenzene and activated copper powder (typically 2-3 equivalents).

  • If using a solvent, add anhydrous DMF. Alternatively, the reaction can be run neat.

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the copper salts and wash the solid residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2,2',5,5'-tetramethoxy-1,1'-biphenyl.

Step 2: Synthesis of this compound via Demethylation

This protocol uses boron tribromide and requires careful handling in a fume hood.

Materials:

  • 2,2',5,5'-Tetramethoxy-1,1'-biphenyl

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM) or neat

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[14]

  • Slowly add a solution of BBr₃ (at least 4 equivalents) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of methanol.

  • Add water and stir the mixture vigorously for 30 minutes to hydrolyze the boron intermediates.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Catalytic Systems for Ullmann Homocoupling of Aryl Halides (Illustrative)
Catalyst SystemAryl HalideSolventTemp (°C)Time (h)Yield (%)Reference
Copper Powder1-Iodo-2-nitrobenzeneNeat~2100.5~90[5]
CuI/LigandAryl BromidesDioxane11012-2460-85[15]
Pd(OAc)₂/Phosphine LigandAryl BromidesToluene1008-1670-95[16]
NiCl₂(dppf)Aryl ChloridesDioxane801250-80[5]

Note: Yields are highly substrate and condition dependent. This table provides a general comparison.

Table 2: Comparison of Demethylating Agents for Aryl Methyl Ethers (Illustrative)
ReagentConditionsAdvantagesDisadvantagesTypical Yield (%)Reference
BBr₃ DCM, -78 °C to rtHigh efficiency, mild conditionsCorrosive, moisture-sensitive, toxic80-95[14][17]
HBr Acetic acid, refluxInexpensiveHarsh conditions, low functional group tolerance60-80[7]
Thiolates (e.g., NaSEt) DMF, refluxEffective for stubborn ethersFoul odor, high temperatures70-90[8]
Iodocyclohexane/DMF RefluxMilder than HBrHigh boiling solvent, requires stoichiometric iodide source75-91[9][10]

Note: Yields are substrate-dependent. This table provides a general comparison.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ullmann Coupling cluster_step2 Step 2: Demethylation start1 1-Iodo-2,5-dimethoxybenzene + Activated Copper process1 Heat in DMF or Neat (150-210 °C) start1->process1 product1 2,2',5,5'-Tetramethoxy-1,1'-biphenyl process1->product1 start2 2,2',5,5'-Tetramethoxy-1,1'-biphenyl product1->start2 Purification process2 1. BBr3 in DCM, -78 °C to RT 2. Aqueous Workup start2->process2 product2 This compound process2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Ullmann start Low Yield in Ullmann Coupling q1 Is dehalogenated starting material observed? start->q1 sol1 Check for and eliminate sources of protons (water, protic solvents). Ensure anhydrous conditions. q1->sol1 Yes q2 Is starting material recovered? q1->q2 No a1_yes Yes a1_no No sol2 Increase reaction temperature and/or time. Ensure copper catalyst is activated. q2->sol2 Yes sol3 Consider side reactions (e.g., polymerization). Optimize reaction concentration. q2->sol3 No a2_yes Yes a2_no No

Caption: Troubleshooting low yield in the Ullmann coupling step.

Troubleshooting_Demethylation start Low Yield in Demethylation q1 Are partially methylated intermediates observed by TLC/LC-MS? start->q1 sol1 Increase equivalents of BBr3. Increase reaction time or temperature. q1->sol1 Yes q2 Is the product dark or colored? q1->q2 No sol2 Work under inert atmosphere. Use high-purity BBr3. Consider a reductive workup step (e.g., NaHSO3 wash). q2->sol2 Yes sol3 Optimize purification. Check for product degradation during workup (e.g., pH, temperature). q2->sol3 No

Caption: Troubleshooting low yield in the demethylation step.

References

Technical Support Center: Demethylation of Tetramethoxy Biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the demethylation of tetramethoxy biphenyls.

Troubleshooting Guide

This guide addresses common issues encountered during the demethylation of tetramethoxy biphenyls.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Demethylation 1. Insufficient Reagent: The stoichiometry of the demethylating agent to the methoxy groups is critical. For reagents like Boron Tribromide (BBr₃), it is advisable to use one mole of BBr₃ per ether group.[1] 2. Sub-optimal Reaction Temperature: Many demethylation reactions, especially with BBr₃, are performed at low temperatures (e.g., -78°C to 0°C) to control reactivity. However, some substrates may require warming to room temperature or even gentle heating to proceed to completion.[2] 3. Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).1. Increase Reagent Stoichiometry: Incrementally increase the molar equivalents of the demethylating agent. For BBr₃, ensure at least 1 equivalent per methoxy group. For substrates with other Lewis basic functional groups (e.g., carbonyls, nitriles), additional equivalents of the Lewis acid will be required.[1] 2. Optimize Temperature Profile: After initial addition of the reagent at low temperature, allow the reaction to slowly warm to room temperature and stir overnight.[3] Gentle heating (e.g., refluxing in dichloromethane at 40°C) can be explored if starting material persists. 3. Extend Reaction Time: Continue to monitor the reaction over an extended period (e.g., 24-48 hours) before quenching.
Mixture of Partially Demethylated Products 1. Regioselectivity Issues: Methoxy groups on the biphenyl scaffold may have different reactivities due to electronic and steric effects. Ortho-substituted methoxy groups can sometimes be demethylated preferentially. 2. Insufficient Reagent or Time: Similar to incomplete demethylation, a lack of sufficient reagent or time can lead to a statistical mixture of partially demethylated products.1. Employ Regioselective Methods: For selective demethylation of a para-methoxy group, consider using a Lewis acid like Aluminum Chloride (AlCl₃), which has been shown to exhibit regioselectivity.[4] 2. Use Protecting Groups: If a specific hydroxyl group needs to be preserved, consider a synthetic route that involves protecting it with a suitable protecting group before demethylation. 3. Drive the Reaction to Completion: To obtain the fully demethylated product, use a sufficient excess of the demethylating agent and ensure the reaction has gone to completion.
Product Decomposition or Low Yield 1. Harsh Reaction Conditions: Strong acidic reagents like hydrobromic acid (HBr) often require high temperatures, which can lead to substrate decomposition.[1] 2. Air or Moisture Contamination: Lewis acids like BBr₃ and AlCl₃ are highly sensitive to moisture and will decompose, leading to lower yields and potential side reactions. 3. Side Reactions: For substrates with sensitive functional groups, the demethylating agent may cause unintended reactions. For example, BBr₃ can sometimes cause cyclization reactions in appropriately substituted substrates.[5]1. Use Milder Reagents: Consider using milder demethylating agents such as Magnesium Iodide (MgI₂) or thiolates (e.g., sodium isopropyl thiolate) in a polar aprotic solvent like DMF, although these may require higher temperatures.[6] 2. Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] 3. Screen Different Reagents: Test a panel of demethylating agents on a small scale to identify the one that is most compatible with the other functional groups in your molecule.
Difficult Product Isolation/Purification 1. Formation of Boron Complexes: After BBr₃ demethylation, the resulting phenols can form complexes with boron, which can complicate work-up. 2. Emulsion during Work-up: The presence of both acidic and organic layers can sometimes lead to the formation of emulsions that are difficult to separate.1. Thorough Hydrolysis: During the work-up, ensure complete hydrolysis of the boron complexes by adding water or an aqueous acid and stirring for a sufficient amount of time.[3] 2. Use of a Co-solvent: The addition of a solvent like ether during the aqueous work-up can help to break up emulsions and facilitate the extraction of the product.[3] 3. pH Adjustment and Extraction: Carefully neutralize the aqueous layer and perform extractions with a suitable organic solvent. Back-extraction of the organic layer with a basic solution (e.g., 2N NaOH) can help to isolate the phenolic product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective reagent for the complete demethylation of all four methoxy groups on a tetramethoxy biphenyl?

A1: Boron tribromide (BBr₃) is a widely used and effective reagent for the complete demethylation of aryl methyl ethers, including tetramethoxy biphenyls.[1] It is highly reactive and can cleave all four methoxy groups, typically at or below room temperature.[1] However, careful control of stoichiometry (at least 4 equivalents of BBr₃) and reaction conditions is necessary to ensure complete demethylation and avoid side reactions.

Q2: I only want to demethylate one or two of the four methoxy groups. How can I achieve selective demethylation?

A2: Achieving selective demethylation of a tetramethoxy biphenyl is a significant challenge. Here are a few strategies:

  • Sub-stoichiometric Reagent: Carefully controlling the amount of BBr₃ (e.g., using 0.9 equivalents for a dimethoxybiphenyl) can sometimes result in partial demethylation, though this may lead to a mixture of products.[1]

  • Regioselective Reagents: Lewis acids like Aluminum Chloride (AlCl₃) have been reported to selectively demethylate methoxy groups that are ortho to a carbonyl group.[4] The substitution pattern of your tetramethoxy biphenyl will influence the feasibility of this approach.

  • Protecting Groups: A more robust strategy for achieving specific partial demethylation involves the use of protecting groups. This would entail a synthetic route where certain hydroxyl groups are protected before the final biphenyl is methylated, followed by global demethylation and subsequent deprotection.

Q3: My tetramethoxy biphenyl is sensitive to strongly acidic conditions. What are some milder alternatives to BBr₃?

A3: Several milder alternatives to BBr₃ can be considered:

  • Magnesium Iodide (MgI₂): This reagent can effect demethylation under solvent-free conditions and is compatible with a variety of functional groups.[6]

  • Thiolates: Strong nucleophiles like sodium isopropyl thiolate in a polar aprotic solvent such as DMF can be used for demethylation. This method avoids strongly acidic conditions but may require elevated temperatures.

  • Boron Trichloride (BCl₃) with an Additive: The combination of BCl₃ and tetra-n-butylammonium iodide (n-Bu₄NI) is a mild and selective system for cleaving aryl methyl ethers at low temperatures.[7]

Q4: How do I properly handle and quench a reaction with BBr₃?

A4: BBr₃ is a hazardous and moisture-sensitive reagent that must be handled with care in a well-ventilated fume hood.

  • Handling: Use a syringe or cannula to transfer BBr₃ under an inert atmosphere. It is a dense liquid that fumes in air.[3]

  • Quenching: The reaction should be cooled to a low temperature (e.g., 0°C or -78°C) before quenching. Slowly and carefully add a protic solvent like methanol or water to the reaction mixture. This process is highly exothermic and will release HBr gas. Ensure adequate cooling and venting.

Quantitative Data on Demethylation

The following table summarizes data from various sources on the demethylation of different methoxy biphenyls to provide a comparative overview. Note that direct comparison is challenging as substrates and conditions vary across different studies.

SubstrateReagentEquivalentsSolventTemperatureTimeYieldReference
3,3'-DimethoxybiphenylBBr₃1.7Methylene Chloride-80°C to RTOvernight77-86%[3]
2,2'-Di-iodo-5,5'-dimethoxybiphenylBBr₃3Not specifiedNot specifiedNot specified77%[1]
N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimideBBr₃>2Methylene Chloride-15°C to RT30 min72% (cyclized product) + demethylated byproducts[5]
Ortho-substituted Aryl Methyl Ethers (various)AlCl₃1.5 - 4ChloroformRT1 - 5 h90-98%[4]

Detailed Experimental Protocol

Demethylation of 3,3'-Dimethoxybiphenyl using Boron Tribromide (Adapted from Organic Syntheses) [3]

This protocol for the demethylation of a dimethoxybiphenyl can serve as a starting point for the demethylation of tetramethoxy biphenyls, with adjustments to the stoichiometry of BBr₃.

Materials:

  • 3,3'-Dimethoxybiphenyl

  • Boron tribromide (BBr₃)

  • Anhydrous methylene chloride (CH₂Cl₂)

  • 2N Sodium hydroxide (NaOH)

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ether

Procedure:

  • In a 250-mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,3'-dimethoxybiphenyl (e.g., 8.0 g, 0.037 mol) in anhydrous methylene chloride (120 mL).

  • Cool the solution to -80°C using a dry ice/acetone bath.

  • Prepare a solution of boron tribromide (e.g., 15.9 g, 0.063 mol, ~1.7 equivalents) in anhydrous methylene chloride (40 mL) and add it to the dropping funnel.

  • Add the BBr₃ solution dropwise to the stirred solution of the dimethoxybiphenyl over a period of 30 minutes. A white precipitate may form.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clear, brownish-yellow solution.

  • Cool the reaction mixture in an ice bath and carefully hydrolyze it by the slow addition of water (130 mL). A white solid may precipitate.

  • Add ether (500 mL) to dissolve the solid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract it with 2N sodium hydroxide (240 mL).

  • Neutralize the alkaline extract with dilute hydrochloric acid.

  • Extract the aqueous layer with ether (300 mL).

  • Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3,3'-dihydroxybiphenyl.

Visualizations

Demethylation_Workflow cluster_start Start cluster_decision Decision Point cluster_pathways Reaction Pathways cluster_reagents Reagent Selection cluster_end End Product start Tetramethoxy Biphenyl Substrate decision Desired Outcome? start->decision full_demethylation Complete Demethylation (All 4 OH groups) decision->full_demethylation Full Demethylation partial_demethylation Partial/Selective Demethylation decision->partial_demethylation Partial Demethylation bbr3 BBr3 (≥ 4 eq.) full_demethylation->bbr3 alcl3 AlCl3 / MgI2 partial_demethylation->alcl3 Regioselective Reagents protecting_groups Protecting Group Strategy partial_demethylation->protecting_groups High Specificity end_full Tetrahydroxy Biphenyl bbr3->end_full end_partial Partially Hydroxylated Biphenyl alcl3->end_partial protecting_groups->end_partial

Caption: Decision workflow for selecting a demethylation strategy.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions problem Unsatisfactory Reaction Outcome (e.g., low yield, mixture of products) analysis Analyze Reaction Parameters problem->analysis reagent Reagent Stoichiometry/Purity analysis->reagent Reagent Issue? conditions Reaction Temperature/Time analysis->conditions Conditions Issue? moisture Air/Moisture Contamination analysis->moisture Contamination? side_reactions Substrate Sensitivity/ Side Reactions analysis->side_reactions Decomposition? adjust_reagent Increase Reagent Equivalents/ Use Fresh Reagent reagent->adjust_reagent optimize_conditions Adjust Temperature Profile/ Extend Reaction Time conditions->optimize_conditions ensure_anhydrous Use Anhydrous Solvents/ Inert Atmosphere moisture->ensure_anhydrous change_reagent Screen Milder/Alternative Demethylating Agents side_reactions->change_reagent

Caption: Troubleshooting logic for demethylation reactions.

References

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol. It is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: My final product is a complex mixture with a low yield. What are the most likely side products?

A: A low yield of this compound is often due to the formation of specific side products during the two main synthetic steps: biphenyl coupling and demethylation.

  • Incomplete Demethylation: The most common synthesis involves the demethylation of 2,2',5,5'-tetramethoxy-1,1'-biphenyl using a strong Lewis acid like boron tribromide (BBr₃).[1] If the reaction conditions (temperature, time) or stoichiometry of BBr₃ are insufficient, you will likely have a mixture containing partially methylated intermediates: 2-hydroxy-2',5,5'-trimethoxy-1,1'-biphenyl, 2,2'-dihydroxy-5,5'-dimethoxy-1,1'-biphenyl, and other isomers. These compounds have similar polarities, making purification by column chromatography challenging.

  • Homocoupling Products: If the biphenyl core is synthesized via a cross-coupling reaction (e.g., Ullmann coupling), homocoupling of the aryl halide starting material can occur, leading to undesired symmetrical biaryl byproducts.[2]

  • Intramolecular Cyclization: Under harsh thermal conditions, intramolecular cyclization can occur to form dibenzofuran derivatives, which are highly stable and difficult to remove.[1]

Q2: My isolated product is highly colored (e.g., yellow, brown, or black). What is the cause and how can I prevent it?

A: The target compound, this compound, contains two hydroquinone moieties, which are highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, especially during aqueous workup or purification, can lead to the formation of highly colored quinone or semi-quinone species.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction, workup, and purification steps under an inert atmosphere (e.g., Nitrogen or Argon).

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Antioxidants: During the aqueous workup, consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or ascorbic acid to the aqueous layer to prevent oxidation of the product.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Q3: During the demethylation step with BBr₃, the reaction turned into a black tar, and I couldn't isolate any product. What went wrong?

A: This is a common issue when working with strong, aggressive reagents like BBr₃. The formation of an intractable tar or polymer-like substance usually indicates decomposition or polymerization.[3]

  • Excessive Temperature: BBr₃ reactions are highly exothermic. The addition of BBr₃ must be done slowly and at a controlled low temperature (e.g., -30°C to 0°C).[4] Allowing the reaction to warm up uncontrollably can lead to charring and decomposition of the electron-rich aromatic rings.

  • Incorrect Stoichiometry: While an excess of BBr₃ is often required to ensure complete demethylation, a large excess can promote side reactions and decomposition.[3] It is recommended to use at least one equivalent of BBr₃ per methyl ether group.

  • Moisture Contamination: BBr₃ reacts violently with water. Ensure all glassware is flame-dried and the solvent (typically dichloromethane) is anhydrous. Moisture can lead to the formation of HBr, which can also contribute to side reactions at elevated temperatures.

Q4: How can I minimize the formation of isomeric biphenyl impurities?

A: Isomeric impurities arise from a lack of regioselectivity during the initial C-C bond formation to create the biphenyl backbone. The best strategy is to ensure the precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl, is of high purity before proceeding to the final demethylation step.

  • Choice of Coupling Reaction: Modern cross-coupling reactions like the Suzuki-Miyaura or nickel-catalyzed Ullmann-type couplings offer higher regioselectivity compared to classical, high-temperature Ullmann reactions with copper powder.[5][6]

  • Purification of Precursor: Thoroughly purify the 2,2',5,5'-tetramethoxy-1,1'-biphenyl intermediate by recrystallization or column chromatography to remove any isomeric biphenyls before the final deprotection step. Isolating the desired product from its isomers post-demethylation is significantly more difficult due to their similar physical properties.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete demethylation. 2. Product oxidation during workup. 3. Decomposition/polymerization.1. Increase BBr₃ equivalents (1.1-1.5 eq. per MeO group); increase reaction time/temperature cautiously. 2. Use degassed solvents and perform workup under an inert atmosphere. 3. Add BBr₃ dropwise at low temperature (-30°C to 0°C) to control the exotherm.
Colored Product (Yellow/Brown) Oxidation of hydroquinone moieties to quinones.[1]1. Work under an inert (N₂/Ar) atmosphere. 2. Add a reducing agent (e.g., sodium dithionite) to the aqueous quench. 3. Purify quickly and store the final product under inert gas and away from light.
Multiple Spots on TLC (close to product Rf) Presence of partially demethylated intermediates (mono-, di-, tri-methoxy biphenyls).1. Ensure sufficient BBr₃ stoichiometry (at least 1 eq. per ether). 2. Allow the reaction to stir for a longer duration (e.g., 4-12 hours) and monitor completion by TLC. 3. Consider a slight increase in reaction temperature (e.g., from 0°C to room temperature) after the initial addition.
Formation of Black Tar Reaction temperature too high, causing decomposition.[3]1. Maintain strict temperature control during BBr₃ addition (e.g., -30°C). 2. Ensure the use of anhydrous solvent and reagents.
Isomeric Impurities Detected (NMR/MS) 1. Poor regioselectivity in the biphenyl coupling step. 2. Impure starting materials.1. Use a more selective coupling method (e.g., Suzuki). 2. Rigorously purify the tetramethoxy biphenyl precursor before demethylation.
Dibenzofuran Byproduct Detected Intramolecular cyclization promoted by high temperatures.[1]1. Avoid excessive heat during both the coupling and demethylation steps. Use the lowest effective temperatures.

Key Experimental Protocol

Demethylation of 2,2',5,5'-Tetramethoxy-1,1'-biphenyl using Boron Tribromide

This protocol is adapted from established methods for the demethylation of similar aryl methyl ethers.[4]

Materials:

  • 2,2',5,5'-Tetramethoxy-1,1'-biphenyl

  • Anhydrous Dichloromethane (DCM)

  • Boron Tribromide (BBr₃, 1.0 M solution in DCM or neat)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen or argon, dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -30°C using an appropriate cooling bath (e.g., acetone/dry ice).

  • BBr₃ Addition: Slowly add boron tribromide (4.4 - 6.0 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -20°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Very cautiously and slowly, add methanol dropwise to quench the excess BBr₃. This is a highly exothermic step.

  • Aqueous Workup: Pour the mixture into a separatory funnel containing cold deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Reaction Pathways and Troubleshooting Logic

Synthesis_Pathway start 2,2',5,5'-Tetramethoxy- 1,1'-biphenyl reagent BBr₃ in DCM -30°C to RT start->reagent product This compound reagent->product Demethylation

Caption: Main synthetic route via demethylation.

Side_Reactions main Synthesis Intermediate/ Product side1 Incomplete Demethylation (Partially Methylated Biphenyls) main->side1 Insufficient BBr₃/Time side2 Oxidation (Quinone Byproducts) main->side2 O₂/Air Exposure side3 Intramolecular Cyclization (Dibenzofuran) main->side3 High Temperature side4 Isomer Formation (e.g., 2,3',5,5'-tetrol) main->side4 Poor Coupling Regioselectivity

Caption: Common side reactions encountered.

Troubleshooting_Workflow start Problem: Low Yield / Impure Product q1 Is the product highly colored? start->q1 a1_yes Likely Oxidation - Use inert atmosphere - Add antioxidant to workup q1->a1_yes Yes q2 Analyze by TLC/NMR. Multiple spots near product? q1->q2 No a2_yes Incomplete Demethylation - Increase BBr₃ eq. - Increase reaction time q2->a2_yes Yes q3 Was a black tar formed? q2->q3 No a3_yes Decomposition - Control temperature strictly - Ensure anhydrous conditions q3->a3_yes Yes end Review coupling step for isomeric purity q3->end No

Caption: A logical workflow for troubleshooting.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions for the synthesis of biphenyls.

Troubleshooting Guide

Question: Why is my Suzuki-Miyaura coupling reaction yield low?

Answer:

Low yields in Suzuki-Miyaura coupling for biphenyl synthesis can stem from several factors. A primary cause can be the instability of the boronic acid, which can lead to decomposition or side reactions.[1] The choice of catalyst, ligand, base, and solvent system is also critical and often substrate-specific.[2] For instance, electron-rich ligands can promote the oxidative addition step, which is often rate-determining, especially for less reactive aryl chlorides.[1][3] Additionally, ensuring an inert atmosphere is crucial, as the presence of oxygen can lead to the formation of Pd(II) species that promote homocoupling of the boronic acid, reducing the yield of the desired biphenyl product.[1][4] The reaction temperature and proper mixing, especially in biphasic systems, also play a significant role in reaction efficiency.[3][5]

Question: I am observing significant amounts of homocoupling products. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling.[1] This side reaction is often promoted by the presence of Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen.[1] Therefore, ensuring the reaction is performed under strictly inert conditions by properly degassing the solvent and reaction mixture is critical.[4][5] The choice of ligand can also influence the extent of homocoupling; bulky ligands can help to suppress this side reaction.[3][6] Furthermore, using a Pd(0) precatalyst instead of a Pd(II) salt can reduce the initial concentration of Pd(II) and thus minimize homocoupling.[3] In some cases, adjusting the stoichiometry of the reactants or the choice of base can also help to reduce the formation of homocoupling byproducts.[6]

Question: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?

Answer:

Incomplete conversion in a Suzuki-Miyaura reaction can be due to several factors. Catalyst deactivation is a common issue, which can be caused by impurities in the starting materials or solvents.[3] The choice of catalyst and ligand is also crucial, especially for challenging substrates such as sterically hindered or electron-rich aryl halides.[7][8][9] In such cases, screening different ligands, particularly bulky and electron-rich phosphine ligands, may be necessary to find a more active catalytic system.[3][7] The base also plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[10] If the reaction is sluggish, increasing the temperature or catalyst loading may be beneficial.[3] It is also important to ensure that the boronic acid is not degrading over the course of the reaction, which can be an issue with some substrates.[6]

Question: I am working with sterically hindered substrates and getting poor yields. What conditions should I consider?

Answer:

The Suzuki-Miyaura coupling of sterically hindered substrates to form tetra-ortho-substituted biphenyls is particularly challenging and often requires carefully optimized conditions.[9][11] The use of bulky and electron-rich ligands, such as Buchwald-type ligands, is often essential to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7][11] Specialized catalyst systems, such as those based on N-heterocyclic carbenes (NHCs), have also been shown to be highly effective for these demanding couplings.[12] The choice of base and solvent is also critical, with stronger bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) and non-polar aprotic solvents like dioxane or toluene often being preferred.[11][12] In some cases, higher reaction temperatures and increased catalyst loadings may be necessary to achieve good yields.[11]

Frequently Asked Questions (FAQs)

What is the role of the base in the Suzuki-Miyaura coupling reaction?

The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction.[2] Its primary function is to activate the organoboron species, typically a boronic acid, by forming a more nucleophilic borate complex.[13] This activation facilitates the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2] The choice of base can significantly affect the reaction rate and yield, and common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[10][14] The optimal base is often dependent on the specific substrates and solvent system used.

How do I choose the appropriate solvent for my reaction?

The choice of solvent can significantly influence the outcome of a Suzuki-Miyaura coupling.[14] Solvents such as toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[1] Often, a mixture of an organic solvent and water is employed, as the presence of water can enhance the solubility of the base and facilitate the reaction.[14][15] For example, a mixture of methanol and water has been shown to be effective, with a 3:2 ratio giving a 96.3% yield of biphenyl in one study.[14] The optimal solvent system will depend on the solubility of the reactants and the catalyst, as well as the reaction temperature.

What are the advantages of using boronic esters instead of boronic acids?

While boronic acids are commonly used, boronic esters (e.g., pinacol esters) offer several advantages. Boronic esters are often more stable and less prone to side reactions such as protodeboronation and homocoupling compared to their corresponding boronic acids.[1][6] They are also generally easier to purify due to their crystalline nature and stability to chromatography. The use of boronic esters can sometimes lead to higher yields, especially in cases where the boronic acid is unstable under the reaction conditions.[6]

Can I run the Suzuki-Miyaura coupling reaction open to the air?

While some robust catalyst systems have been developed that can tolerate air, it is generally recommended to perform the Suzuki-Miyaura coupling under an inert atmosphere (e.g., nitrogen or argon).[4][15] The palladium(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of Pd(II) species that promote unwanted side reactions like homocoupling.[1] Degassing the solvent and reaction mixture prior to adding the catalyst is a standard and highly recommended practice to ensure reproducibility and high yields.[5][15]

Data Presentation

Table 1: Effect of Different Bases on Biphenyl Yield

EntryBase (2.2 equiv.)SolventYield (%)
1Na₂CO₃THF/Toluene/H₂O36
2K₂CO₃THF/Toluene/H₂O44
3Cs₂CO₃THF/Toluene/H₂O34
4NaOHMeOH/H₂O98.5

Reaction conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd catalyst, solvent (5 mL), 30 min. Data compiled from multiple sources.[6][14]

Table 2: Effect of Different Ligands on the Yield of a Polyfluorinated Biphenyl

EntryLigandYield (%)Homocoupling (%)
1SPhos890
2XPhos990
3DavePhos700
4RuPhos880
5BrettPhos940
6JackiePhos140

Reaction conditions: 1 equiv. aryl halide, 1 equiv. boronic acid, 2.2 equiv. Na₂CO₃, 5 mol % Pd₂(dba)₃, 15 mol % ligand, 95 °C, 60 h.[6]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 95:5 mixture of DMF and water) via syringe.[15]

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol %) and ligand if necessary. Add the catalyst to the reaction flask under a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (e.g., 3-48 hours), monitoring the reaction progress by TLC or GC/MS.[15]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R¹-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_ArylAryl R¹-Pd(II)L_n-R² Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Product R¹-R² (Biphenyl) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Organoborane R²-B(OR)₂ (Organoborane) Organoborane->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Ensure Inert Atmosphere (Degas Solvents) Start->Check_Inert Screen_Ligands Screen Ligands (Bulky & Electron-Rich) Start->Screen_Ligands For sterically hindered substrates Check_Inert->Screen_Ligands If homocoupling is observed Screen_Bases Screen Bases (Carbonates, Phosphates) Check_Inert->Screen_Bases If reaction is sluggish Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (Toluene, Dioxane, aq. mixtures) Screen_Bases->Screen_Solvents Increase_Temp Increase Temperature or Catalyst Loading Screen_Solvents->Increase_Temp Check_Boronic_Acid Check Boronic Acid Stability (Consider Boronic Ester) Increase_Temp->Check_Boronic_Acid Success Improved Yield Check_Boronic_Acid->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling optimization.

References

Technical Support Center: Synthesis of Sterically Hindered Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with steric hindrance in the synthesis of substituted biphenyls.

Troubleshooting Guides

Low yields and incomplete reactions are common hurdles when synthesizing sterically hindered biphenyls. The following guides for Suzuki-Miyaura, Negishi, and Stille couplings offer insights into common problems, their probable causes, and potential solutions.

Troubleshooting Sterically Hindered Suzuki-Miyaura Coupling
Problem Probable Cause Recommended Solution
Low or No Yield Insufficient catalyst activity: The palladium catalyst may not be active enough to overcome the steric barrier.Switch to a more active catalyst system. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][2][3] Consider using pre-formed palladium complexes which can exhibit higher catalytic activity.
Inappropriate ligand choice: The ligand may not provide the necessary steric bulk or electron-donating properties to facilitate the catalytic cycle.Screen a variety of bulky, electron-rich ligands. For tetra-ortho-substituted biphenyls, ligands like AntPhos and BI-DIME have shown good results.[3][4]
Poor choice of base or solvent: The base may not be strong enough, or the solvent may not effectively dissolve the reactants and stabilize the catalytic species.Optimize the base and solvent combination. For sterically hindered couplings, stronger bases like t-BuOK or K3PO4 are often used.[1][5] Aprotic polar solvents such as dioxane or THF are common choices.
Reaction Stalls Catalyst deactivation: The palladium catalyst may be deactivating over the course of the reaction.Increase the catalyst loading or consider a more robust catalyst. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst.
Protodeboronation of the boronic acid: The boronic acid may be decomposing before it can participate in the cross-coupling.Use fresh boronic acid or its corresponding boronate ester (e.g., pinacol ester), which can be more stable. Minimize reaction time and temperature where possible.
Formation of Side Products Homocoupling of the aryl halide or boronic acid: This can occur, especially at higher temperatures.Lower the reaction temperature and optimize the stoichiometry of the reactants. The addition of additives like phenol can sometimes suppress homocoupling.
Troubleshooting Sterically Hindered Negishi Coupling
Problem Probable Cause Recommended Solution
Low or No Yield Inactive organozinc reagent: The organozinc reagent may have degraded due to moisture or oxygen.Prepare the organozinc reagent fresh and ensure all manipulations are carried out under strictly anhydrous and inert conditions.[6]
Suboptimal ligand: The ligand may not be suitable for the sterically demanding substrates.Employ bulky, electron-rich phosphine ligands such as SPhos or RuPhos, which have been shown to be effective for hindered Negishi couplings.[7]
Reaction Stalls at Partial Conversion Catalyst inhibition or deactivation: The catalyst may be inhibited by impurities or may be unstable under the reaction conditions.Use highly purified starting materials. Consider using a more robust pre-catalyst. Increasing the catalyst loading or adding a co-catalyst could also be beneficial.[8]
Insufficient reactivity of the organozinc reagent: The organozinc reagent may not be reactive enough to undergo transmetalation efficiently.Consider the use of additives like LiCl, which can break up zincate aggregates and increase the nucleophilicity of the organozinc species.
Troubleshooting Sterically Hindered Stille Coupling
Problem Probable Cause Recommended Solution
Low or No Yield Slow transmetalation step due to steric hindrance: The bulky substituents on the coupling partners impede the transfer of the organic group from tin to palladium.Add a copper(I) co-catalyst (e.g., CuI, CuBr).[3] Copper(I) can facilitate the transmetalation step, significantly improving yields for hindered substrates.
Difficulty in removing organotin byproducts: Residual organotin compounds can complicate product purification and may interfere with the reaction.Use a workup procedure involving a fluoride source (e.g., aqueous KF) to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.[2]
Reaction requires harsh conditions Low reactivity of the organostannane or organic halide: Steric hindrance often necessitates higher temperatures and longer reaction times.Employ more reactive organotin reagents (e.g., vinylstannanes) if the target molecule allows. The use of highly active palladium catalysts with bulky ligands can also enable milder reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is generally best for synthesizing tetra-ortho-substituted biphenyls?

A1: The Suzuki-Miyaura coupling is often the method of choice for synthesizing sterically hindered biaryls, including tetra-ortho-substituted ones.[2][9] This is due to the development of highly active catalyst systems with bulky ligands that can overcome the steric repulsion between the coupling partners.[1][3] However, for specific substrates, Negishi coupling can also be very effective and may offer advantages in terms of functional group tolerance.[7]

Q2: How do bulky ligands facilitate the synthesis of sterically hindered biphenyls?

A2: Bulky ligands play a crucial role in several steps of the catalytic cycle. They promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly reactive in the oxidative addition step.[10] Furthermore, their steric bulk can facilitate the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.

Q3: My Suzuki-Miyaura reaction for a hindered biphenyl is not working. What are the first things I should check?

A3: First, ensure the integrity of your reagents, especially the boronic acid, which can degrade upon storage. Using freshly prepared or purified boronic acid is recommended.[5] Second, verify that your reaction is performed under strictly inert conditions to prevent catalyst decomposition. Finally, consider switching to a more potent catalyst system specifically designed for hindered couplings, such as those employing bulky biarylphosphine ligands or N-heterocyclic carbenes.

Q4: Are there alternatives to palladium-catalyzed cross-coupling for hindered biphenyls?

A4: Yes, the Ullmann coupling reaction is a classic method for biphenyl synthesis. However, it typically requires harsh reaction conditions (high temperatures) and often gives lower yields compared to modern palladium-catalyzed methods, especially for unsymmetrical biphenyls.[5][11] For the synthesis of polychlorinated biphenyl derivatives, Suzuki coupling has been shown to provide superior yields compared to the Ullmann reaction.[2][11]

Q5: I'm having trouble with a Stille coupling involving a sterically hindered substrate. What can I do to improve the yield?

A5: A key strategy to improve yields in sterically hindered Stille couplings is the addition of a copper(I) salt, such as CuI or CuBr, as a co-catalyst.[3] This is believed to facilitate the otherwise slow transmetalation step. Additionally, ensure your organostannane reagent is pure, as impurities can negatively impact the reaction.

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems in the synthesis of sterically hindered biphenyls.

Coupling Reaction Aryl Halide Coupling Partner Catalyst/Ligand Base/Additive Solvent Temp (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura2,6-Dimethylbromobenzene2,6-Dimethylphenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene1001295[Buchwald et al.]
Suzuki-Miyaura2,4,6-Triisopropylphenyl bromideMesitylboronic acidPd2(dba)3 / BI-DIMEK3PO4Dioxane801892[Tang et al.]
Suzuki-Miyaura2-Chloro-6-methylaniline2,6-Dimethylphenylboronic acidPd-NHC complext-BuOKDioxane10024>99[Tu et al.][1]
Negishi2-Chlorotoluene(2,6-Dimethylphenyl)zinc chloridePd(OAc)2 / RuPhos-THF701294[Buchwald et al.]
Negishi2-Bromobiphenyl(2,4,6-Triisopropylphenyl)zinc chloridePd2(dba)3 / SPhos-THF/NMP1002474[Buchwald et al.][7]
Stille2-Iodotoluene2-(Tributylstannyl)toluenePd(PPh3)4CuINMP801685[Stille et al.]

Experimental Protocols

Key Experiment: Synthesis of a Tetra-ortho-substituted Biphenyl via Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of a sterically hindered biphenyl using a palladium catalyst with a bulky phosphine ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4, 3.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, the bulky phosphine ligand, and potassium phosphate.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl.

Visualizations

Troubleshooting_Workflow start Low Yield in Hindered Biphenyl Synthesis check_reagents Check Reagent Purity and Stability (e.g., fresh boronic acid) start->check_reagents check_conditions Verify Inert Reaction Conditions check_reagents->check_conditions Reagents OK success Successful Synthesis check_reagents->success Impurity Found & Resolved optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK check_conditions->success Inertness Improved optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent Still Low Yield optimize_catalyst->success Yield Improved consider_alternative Consider Alternative Coupling Method optimize_base_solvent->consider_alternative Still Low Yield optimize_base_solvent->success Yield Improved consider_alternative->success Method Switched Influencing_Factors main Successful Hindered Biphenyl Synthesis catalyst Catalyst System main->catalyst conditions Reaction Conditions main->conditions substrates Substrate Properties main->substrates ligand Ligand Properties (Bulky, Electron-Rich) catalyst->ligand precursor Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) catalyst->precursor base Base Strength (e.g., K3PO4, t-BuOK) conditions->base solvent Solvent Polarity & aproticity (e.g., Dioxane, THF) conditions->solvent temperature Temperature conditions->temperature halide Leaving Group Ability (I > Br > Cl) substrates->halide organometallic Organometallic Reagent Stability (Boronic acid vs. ester, Organozinc purity) substrates->organometallic

References

[1,1'-Biphenyl]-2,2',5,5'-tetrol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1,1'-Biphenyl]-2,2',5,5'-tetrol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, a polyhydroxylated biphenyl, is susceptible to degradation through oxidation. The hydroxyl groups on the biphenyl rings are prone to oxidation, which can be initiated by exposure to air (oxygen), light, elevated temperatures, and certain metal ions. This oxidative degradation can lead to the formation of colored quinone-type structures and other degradation products, impacting the compound's purity, potency, and safety profile.

Q2: What are the expected degradation pathways for this compound?

A2: The principal degradation pathway for this compound is oxidation. The hydroquinone moieties can be oxidized to semiquinone radicals and further to benzoquinones. This process can be a one-step or a stepwise reaction involving the loss of electrons and protons. Under more strenuous conditions, further degradation of the quinone structures can occur, leading to ring-opening and the formation of smaller, more polar byproducts.

Q3: How should this compound be properly stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to oxygen and moisture. For long-term storage, refrigeration or freezing is recommended.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the stability of this compound.[1][2][3] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.[4]

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound Solution

Question: My solution of this compound in an organic solvent (e.g., methanol, ethanol) is turning yellow or brown shortly after preparation. What is causing this, and how can I prevent it?

Answer:

  • Likely Cause: The discoloration is a strong indicator of oxidative degradation. The hydroxyl groups are being oxidized to form colored quinone-type products. This can be accelerated by:

    • Dissolved oxygen in the solvent.

    • Exposure to ambient light.

    • Presence of trace metal impurities in the solvent or glassware.

    • Elevated temperatures.

  • Troubleshooting Steps:

    • Solvent Degassing: Before preparing the solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a sonication bath under vacuum.

    • Use of Amber Glassware: Prepare and store the solution in amber-colored glassware or wrap the container with aluminum foil to protect it from light.

    • Inert Atmosphere: After preparation, blanket the headspace of the container with an inert gas before sealing.

    • Low Temperature Storage: Store the solution at a low temperature (e.g., 2-8 °C) when not in use.

    • Antioxidant Addition: For some applications, the addition of a small amount of an antioxidant like ascorbic acid may help to slow down the degradation process, but this should be evaluated for compatibility with your experiment.

Issue 2: Inconsistent Results in Biological Assays

Question: I am observing high variability and a decrease in the expected activity of this compound in my cell-based or enzymatic assays. What could be the reason?

Answer:

  • Likely Cause: Inconsistent results are often due to the degradation of the compound in the assay medium. The physiological pH and presence of oxygen in cell culture media can accelerate the oxidation of this compound, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Always prepare fresh stock solutions of this compound immediately before use.

    • Minimize Exposure Time: Reduce the incubation time of the compound in the assay medium as much as the experimental design allows.

    • Control Experiments: Include a time-course stability study of this compound in your assay medium. Analyze the concentration of the compound at different time points to understand its degradation kinetics under your specific assay conditions.

    • pH Consideration: If possible, assess the stability of the compound at different pH values to determine the optimal pH for your assay that balances biological relevance and compound stability.

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis

Question: During the HPLC analysis of my this compound sample, I am seeing several small, unexpected peaks that are not present in the reference standard. What are these peaks, and how can I identify them?

Answer:

  • Likely Cause: These unexpected peaks are likely degradation products formed during sample preparation, storage, or the analytical procedure itself.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). This will help in generating the potential degradation products and confirming if the unexpected peaks in your sample chromatogram correspond to these degradants.

    • Peak Purity Analysis: Use a Diode Array Detector (DAD) or a similar photodiode array detector to check the peak purity of the main this compound peak. Co-elution of a degradation product can lead to inaccurate quantification.

    • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is crucial for the tentative identification of the degradation products.

    • Review Sample Handling: Scrutinize your sample preparation and handling procedures. Ensure that samples are protected from light and heat and are analyzed as quickly as possible after preparation.

Quantitative Data

The following table summarizes illustrative stability data for this compound under various stress conditions, as would be determined by a stability-indicating HPLC method. Note: This data is representative and intended for guidance. Actual degradation rates will depend on the specific experimental conditions.

Stress ConditionParametersDurationThis compound Remaining (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours> 95%Minimal degradation
Base Hydrolysis 0.1 M NaOH8 hours< 80%Oxidative and hydrolytic products
Oxidation 3% H₂O₂4 hours< 70%Biphenyl-p,p'-diquinone and other oxidized species
Thermal 60 °C in solution48 hours~ 90%Oxidative products
Photolytic UV light (254 nm)12 hours< 85%Photo-oxidized products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 4 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial in an oven at 60 °C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 12 hours.

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

degradation_pathway Biphenyltetrol This compound Semiquinone Semiquinone Radical Biphenyltetrol->Semiquinone Oxidation (O2, light, heat) Diquinone Biphenyl-p,p'-diquinone Semiquinone->Diquinone Further Oxidation RingOpening Ring-Opened Products Diquinone->RingOpening Extensive Degradation

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks start This compound Sample start->Acid start->Base start->Oxidation start->Thermal start->Photo

Caption: Experimental workflow for a forced degradation study.

References

How to prevent oxidation of [1,1'-Biphenyl]-2,2',5,5'-tetrol during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: [1,1'-Biphenyl]-2,2',5,5'-tetrol

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to oxidation?

A1: this compound is a polyhydroxylated phenolic compound. The hydroxyl (-OH) groups attached to the biphenyl rings are electron-donating, making the molecule highly susceptible to oxidation.[1][2] The redox chemistry of this compound involves the reversible conversion between the tetrol form and its corresponding quinone structures.[3] This process is readily initiated by exposure to atmospheric oxygen, light, or elevated temperatures.

Q2: What are the visible signs of oxidation in my sample?

A2: The most common sign of oxidation is a change in color. Pure this compound is typically an off-white or light-colored solid. Upon oxidation, you may observe the sample turning yellow, brown, or even darker. This discoloration indicates the formation of quinone-type and other degradation products. For quantitative assessment, techniques like HPLC or NMR spectroscopy can reveal impurity peaks corresponding to these degradation products.

Q3: What is the ideal method for long-term storage of this compound?

A3: For long-term stability, the compound must be protected from oxygen, moisture, and light.[4][5] The best practice is to store the solid compound in an amber glass vial under a dry, inert atmosphere, such as argon or nitrogen.[6][7] The sealed vial should then be stored in a cool, dark place, preferably in a freezer at temperatures of -20°C or lower.

Q4: Can I store the compound in a standard screw-cap vial in the refrigerator?

A4: While better than leaving it on a benchtop, storing this sensitive compound in a standard screw-cap vial is not recommended for anything other than very short-term storage. Standard vials are not hermetically sealed and will allow atmospheric oxygen to slowly diffuse in, leading to gradual oxidation. For extended storage, a container with a more robust seal, such as a Sure/Seal™ bottle or a flame-sealed ampoule, is necessary.[8][9]

Q5: How should I handle the compound when weighing or transferring it for an experiment?

A5: All handling of this compound should be performed under an inert atmosphere to prevent exposure to air.[7] The preferred methods are using a glove box or a Schlenk line.[6][7] These techniques allow for the manipulation and transfer of the compound in an environment free of oxygen and moisture, preserving its integrity.[10]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Sample has discolored (e.g., turned yellow/brown). Oxidation: The compound has been exposed to atmospheric oxygen.• If discoloration is minor, the compound may still be usable but purity should be checked via analytical methods (e.g., HPLC, NMR). • For future prevention, strictly follow inert atmosphere storage and handling protocols.[4] • Store in a dark, cold environment (e.g., freezer).[6]
Inconsistent or unexpected experimental results. Compound Degradation: The purity of the compound has been compromised due to oxidation or moisture.[10]• Verify the purity of the starting material before use. • Aliquot the compound upon receipt into smaller, single-use vials to avoid repeated exposure of the bulk material. • Implement more rigorous air-sensitive handling techniques.[7][8]
Condensation forms inside the container after removal from the freezer. Temperature Gradient: The cold container was opened before it reached ambient temperature, causing moisture from the air to condense inside.• Always allow the sealed container to warm to room temperature inside a desiccator before opening.[6] • This prevents moisture from contaminating the compound.
Difficulty achieving a complete inert atmosphere in the storage vial. Improper Sealing/Purging: The container is not sealed properly, or the purging technique is insufficient to remove all oxygen.• Use high-quality vials with tight-fitting septa or screw caps. For extra protection, wrap the cap junction with parafilm.[11] • When purging, use a cycle of vacuum followed by backfilling with inert gas (at least 3 cycles) to ensure complete removal of air.[6]

Data Presentation: Recommended Storage Conditions

Parameter Short-Term Storage (< 1 week) Long-Term Storage (> 1 week)
Atmosphere Inert Gas (Argon or Nitrogen) RecommendedMandatory: High-purity Inert Gas (Argon preferred as it's denser than air)[4][6]
Temperature 2-8°C (Refrigerated)≤ -20°C (Freezer)
Container Tightly sealed amber glass vial with PTFE-lined cap.Flame-sealed ampoule or Sure/Seal™ type bottle under inert gas.[8][9]
Light Exposure Store in the dark.Store in the dark (amber vial inside a secondary opaque container).[7]
Handling Minimize exposure to air; quick transfers are acceptable.Strictly under inert atmosphere (Glove box or Schlenk line).[7]

Experimental Protocols

Protocol 1: Preparing for Long-Term Storage in a Glove Box
  • Preparation: Bring a new, unopened container of this compound, along with several smaller amber glass vials and their corresponding PTFE-lined caps, into the glove box antechamber.

  • Inert Environment: Ensure the glove box has a stable inert atmosphere with low oxygen (<10 ppm) and moisture (<10 ppm) levels.

  • Aliquoting: Inside the glove box, open the main container. Carefully weigh and transfer the desired amounts of the compound into the smaller vials (aliquots). This prevents contamination and degradation of the entire stock with repeated use.

  • Sealing: Tightly cap each vial. For added security, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and quantity.

  • Removal and Storage: Transfer the sealed vials out of the glove box through the antechamber and immediately place them in a designated freezer for storage at ≤ -20°C.

Protocol 2: Transferring the Compound Using a Schlenk Line
  • Glassware Preparation: Flame-dry a Schlenk flask under high vacuum to remove any adsorbed moisture and allow it to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).[6]

  • Inert Atmosphere: Place the sealed container of this compound next to the Schlenk flask. Briefly open the container under a positive flow of inert gas (counterflow) and quickly transfer the desired amount of solid into the prepared Schlenk flask.

  • Resealing: Immediately reseal the main container, purge its headspace with inert gas, and return it to cold storage.

  • Purging the Flask: Evacuate the Schlenk flask containing the compound and backfill with inert gas. Repeat this process three times to ensure a completely inert atmosphere.[6]

  • Usage: The compound is now ready for use (e.g., dissolution in an anhydrous solvent) under a stable inert atmosphere.

Mandatory Visualizations

OxidationPathway Tetrol This compound (Stable Form) Quinone Biphenylquinone Derivative (Oxidized Form) Tetrol->Quinone Oxidation Oxygen Oxygen (O₂) Light, Heat

Caption: The oxidation pathway of this compound.

StorageWorkflow cluster_reception Receiving Compound cluster_prep Storage Preparation cluster_storage Final Storage Receive Receive Sealed Container Inspect Inspect for Seal Integrity Receive->Inspect Glovebox Transfer to Glove Box or use Schlenk Line Inspect->Glovebox Aliquot Aliquot into smaller, pre-labeled amber vials Glovebox->Aliquot Purge Backfill with Inert Gas (e.g., Argon) Aliquot->Purge Seal Seal Tightly & Wrap with Parafilm Purge->Seal Store Store at ≤ -20°C in a Dark Location Seal->Store

Caption: Workflow for receiving and preparing the compound for storage.

TroubleshootingTree Start Problem: Inconsistent Experimental Results CheckPurity Check Compound Purity (e.g., HPLC, NMR) Start->CheckPurity Pure Is the compound pure? CheckPurity->Pure Impure Action: Use a fresh, unopened vial or repurify the compound. Pure->Impure No ReviewStorage Review Storage & Handling Protocols Pure->ReviewStorage Yes Inert Is it stored under a dry, inert atmosphere? ReviewStorage->Inert ImplementInert Action: Implement strict inert atmosphere techniques. Inert->ImplementInert No Temp Is it stored at ≤ -20°C and in the dark? Inert->Temp Yes ImplementTemp Action: Move to a designated freezer away from light. Temp->ImplementTemp No WarmUp Is it warmed to RT before opening? Temp->WarmUp Yes ImplementWarmUp Action: Always warm up in a dessicator before use. WarmUp->ImplementWarmUp No

Caption: Decision tree for troubleshooting experimental issues.

References

Refining the workup procedure for [1,1'-Biphenyl]-2,2',5,5'-tetrol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during the demethylation of the 2,2',5,5'-tetramethoxy-1,1'-biphenyl precursor using boron tribromide (BBr₃) and the subsequent workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and effective method is the demethylation of its precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl.[1] This is typically achieved using a strong Lewis acid, with boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM) being the reagent of choice.[1][2][3]

Q2: Why is BBr₃ the preferred reagent for demethylation in this synthesis?

A2: BBr₃ is a powerful reagent for cleaving aryl methyl ethers under relatively mild conditions (from low temperatures to room temperature), which helps to avoid decomposition of the sensitive polyhydroxylated product.[2][3] It is particularly effective for substrates with multiple methoxy groups.

Q3: What are the critical safety precautions when working with BBr₃?

A3: Boron tribromide is a corrosive and moisture-sensitive liquid that fumes in the air.[3] It reacts violently with water, releasing hydrobromic acid (HBr) gas. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and using dry glassware and solvents. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

Q4: I am observing a low yield in my reaction. What are the potential causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: Insufficient BBr₃, reaction time, or too low a temperature can lead to incomplete demethylation. The presence of partially methylated intermediates can be checked by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Degradation of the product: Polyhydroxylated biphenyls can be sensitive to oxidation, especially at higher temperatures or in the presence of air. It is crucial to maintain an inert atmosphere throughout the reaction and workup.

  • Issues during workup: The product may be partially lost during the aqueous workup if emulsions form or if the pH is not carefully controlled during extraction. The product is phenolic and will be deprotonated and soluble in the aqueous layer at high pH.

  • Purification losses: The final product is a polar compound, and significant losses can occur during column chromatography if the stationary phase or solvent system is not optimized.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction is sluggish or incomplete (starting material or partially demethylated products remain). 1. Insufficient equivalents of BBr₃. 2. Reaction temperature is too low. 3. Moisture contamination has quenched the BBr₃. 4. Short reaction time.1. Use at least one equivalent of BBr₃ per methoxy group. An excess is often recommended. 2. Allow the reaction to slowly warm to room temperature after the initial low-temperature addition.[3] 3. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under a strict inert atmosphere. 4. Monitor the reaction by TLC until the starting material is consumed.
A persistent emulsion forms during the aqueous workup. 1. Formation of fine precipitates of boric acid or its salts. 2. The organic and aqueous phases have similar densities.1. Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion.[4] 2. If the issue persists, try filtering the entire mixture through a pad of celite. 3. Dilute the organic phase with more solvent.
The desired product is not extracting efficiently into the organic layer. 1. The aqueous layer is too basic, leading to the deprotonation of the phenolic hydroxyl groups and formation of the water-soluble phenolate salt.1. Carefully acidify the aqueous layer with dilute HCl to a pH of approximately 3-4 before extraction.[3] Confirm the pH with pH paper.
The product appears to be degrading during purification. 1. Oxidation of the phenol groups. 2. The chosen chromatography solvent system is too harsh.1. Keep the product under an inert atmosphere as much as possible. Use degassed solvents for chromatography. 2. Use a buffered silica gel column or a less acidic stationary phase like Florisil. Consider using a solvent system with a small amount of acetic or formic acid to suppress deprotonation and tailing.[5]
Difficulty in removing baseline impurities during column chromatography. 1. The product is highly polar and strongly adsorbs to the silica gel. 2. Impurities are co-eluting with the product.1. Use a more polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexane.[5] 2. Consider reverse-phase chromatography (C18 silica) with a water/methanol or water/acetonitrile gradient.[5] 3. Recrystallization from a suitable solvent system may be an effective alternative or final purification step.

Data Presentation

Table 1: Reaction Parameters for Demethylation of Aryl Methyl Ethers with BBr₃

ParameterRecommended ConditionNotes
Solvent Anhydrous Dichloromethane (DCM)Other halogenated solvents can be used, but DCM is most common.[3]
Temperature Initial addition at -78 °C to 0 °C, then warm to room temperature.Slow, controlled addition of BBr₃ at low temperature is crucial to manage the exothermic reaction.[6]
Equivalents of BBr₃ 1.0 - 1.5 equivalents per methoxy group.An excess ensures complete reaction, especially if there is any trace moisture.
Reaction Time 4 hours to overnight.Monitor by TLC for completion.
Workup Quenching Slow addition of water, methanol, or saturated aqueous NaHCO₃ at 0 °C.Quenching with water or ice is common.[4] Methanol can also be used, but must be thoroughly removed under reduced pressure before extraction.[4]

Table 2: Typical Purification Parameters for Polyhydroxylated Biphenyls

Technique Stationary Phase Mobile Phase (Eluent) Typical Yield Range
Column Chromatography Silica GelHexane/Ethyl Acetate gradient or DCM/Methanol gradient.[5]75-95%
Reverse-Phase Chromatography C18 SilicaWater/Methanol gradient or Water/Acetonitrile gradient.Variable, depends on purity after initial workup.
Recrystallization Benzene, Water, or mixed solvent systems.[3]High purity can be achieved, but yields may be lower.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the demethylation of tetramethoxybiphenyls.

Materials:

  • 2,2',5,5'-tetramethoxy-1,1'-biphenyl

  • Anhydrous Dichloromethane (DCM)

  • Boron Tribromide (BBr₃), 1.0 M solution in DCM or neat

  • Deionized Water

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Add boron tribromide (at least 4.0 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. A white precipitate may form during the addition.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is no longer visible.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of deionized water. Be aware of the evolution of HBr gas. Alternatively, methanol can be used for quenching, followed by its complete removal under reduced pressure.[4]

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more DCM and water. Separate the layers. Extract the aqueous layer three times with ethyl acetate.[6]

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane or methanol in DCM to afford the pure this compound.[5]

Mandatory Visualization

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Extraction cluster_purification Purification start Dissolve Starting Material (2,2',5,5'-tetramethoxy-1,1'-biphenyl) in Anhydrous DCM cool Cool to -78°C start->cool add_bbr3 Add BBr3 (4.0+ eq) Dropwise cool->add_bbr3 react Stir and Warm to Room Temperature add_bbr3->react quench Quench with Water at 0°C react->quench Reaction Complete (TLC) extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry chromatography Column Chromatography (Silica Gel) dry->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Plausible Signaling Pathway Inhibition by a Polyhydroxylated Biphenyl

Polyhydroxylated aromatic compounds, including biphenyls, are known to be inhibitors of various enzymes, such as xanthine oxidase.[7] The following diagram illustrates a plausible mechanism of action where a polyhydroxylated biphenyl could act as an inhibitor in a signaling pathway.

signaling_pathway cluster_pathway Xanthine Oxidase Pathway Xanthine Xanthine XO Xanthine Oxidase (Enzyme) Xanthine->XO Substrate UricAcid Uric Acid Gout Gout & Inflammation UricAcid->Gout High Levels Lead To XO->UricAcid Product Inhibitor This compound (Inhibitor) Inhibitor->Inhibition Inhibition->XO Inhibition

Caption: Inhibition of Xanthine Oxidase by a polyhydroxylated biphenyl.

References

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction. The primary synthetic route involves the demethylation of 2,2',5,5'-tetramethoxy-1,1'-biphenyl using boron tribromide (BBr₃).

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Demethylation 1. Insufficient BBr₃.[1] 2. Reaction time is too short.[2] 3. Reaction temperature is too low.[3] 4. Presence of moisture in reagents or glassware.1. Use a stoichiometric excess of BBr₃ (at least 1 equivalent per methoxy group).[1] For substrates with multiple coordinating functional groups, additional BBr₃ may be necessary.[2] 2. Increase the reaction time and monitor the reaction progress using TLC or HPLC.[2] 3. Allow the reaction to warm to room temperature and stir for a longer period (e.g., overnight).[4] 4. Ensure all glassware is oven-dried and the solvent (DCM) is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Yield 1. Incomplete reaction. 2. Product degradation during workup. 3. Loss of product during purification. 4. Side reactions.1. See "Incomplete Demethylation" above. 2. Perform the aqueous workup at a low temperature (e.g., in an ice bath) to control the exothermic quenching of excess BBr₃. 3. Optimize the purification method. For polar phenolic compounds, consider preparative HPLC or high-speed counter-current chromatography.[5] 4. Ensure the starting material is pure. Side reactions can be minimized by maintaining a low reaction temperature during BBr₃ addition.
Product is a Dark Oil or Tarry Substance 1. Polymerization or decomposition of the product. 2. Presence of impurities.1. This may occur if the reaction temperature is too high. Maintain a low temperature (-78°C to 0°C) during the addition of BBr₃.[3] 2. Purify the crude product using column chromatography on silica gel or other suitable methods like preparative HPLC.[5][6]
Difficulty in Purification 1. The product is highly polar. 2. The product is contaminated with boron salts.1. Use a more polar eluent system for column chromatography. Consider specialized techniques for polar compounds such as reversed-phase chromatography or high-speed counter-current chromatography.[5][6] 2. During workup, thoroughly wash the organic layer with water to remove boric acid and other inorganic salts. An additional wash with a saturated aqueous solution of sodium bicarbonate can also be beneficial.[4]
Safety Concerns with BBr₃ 1. BBr₃ is highly corrosive, toxic, and reacts violently with water.[7][8][9][10]1. Always handle BBr₃ in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[8][10] Ensure all glassware is dry and the reaction is performed under an inert atmosphere.[7] Have a quenching plan and appropriate spill containment materials readily available.[9]

Troubleshooting Logic Diagram

TroubleshootingFlowchart start Problem Encountered During Synthesis incomplete_demethylation Incomplete Demethylation? start->incomplete_demethylation low_yield Low Yield? incomplete_demethylation->low_yield Yes incomplete_demethylation->low_yield No check_bbr3 Check BBr3 Stoichiometry (≥1 eq. per MeO) incomplete_demethylation->check_bbr3 Yes purification_issues Purification Issues? low_yield->purification_issues Yes low_yield->purification_issues No optimize_workup Optimize Workup (Low Temperature Quench) low_yield->optimize_workup Yes wash_boron_salts Thoroughly Wash to Remove Boron Salts purification_issues->wash_boron_salts Yes increase_time_temp Increase Reaction Time/Temperature check_bbr3->increase_time_temp check_moisture Ensure Anhydrous Conditions increase_time_temp->check_moisture check_purity Check Starting Material Purity optimize_workup->check_purity optimize_purification Optimize Purification Method (e.g., Prep-HPLC) use_polar_chromatography Use Chromatography for Polar Compounds wash_boron_salts->use_polar_chromatography

Caption: Troubleshooting flowchart for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most prevalent and scalable method is the demethylation of its precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl, using a strong Lewis acid like boron tribromide (BBr₃) in an anhydrous solvent such as dichloromethane (DCM).[3]

Q2: How many equivalents of BBr₃ should I use?

A2: It is advisable to use at least one equivalent of BBr₃ for each methoxy group present in the starting material.[1] Therefore, for the complete demethylation of 2,2',5,5'-tetramethoxy-1,1'-biphenyl, a minimum of four equivalents of BBr₃ is recommended. In practice, a slight excess may be used to ensure the reaction goes to completion.

Q3: What are the critical safety precautions when working with BBr₃?

A3: Boron tribromide is a highly toxic and corrosive substance that reacts violently with water.[7][8][9][10] It should always be handled in a chemical fume hood with appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[8] All reactions involving BBr₃ must be conducted under anhydrous conditions in oven-dried glassware and under an inert atmosphere (e.g., nitrogen or argon).[7]

Q4: My reaction is not going to completion, what should I do?

A4: Incomplete demethylation can be due to several factors. First, ensure you have used a sufficient excess of BBr₃.[1] You can also try increasing the reaction time or allowing the reaction mixture to warm to room temperature and stir for an extended period (e.g., overnight).[4] Finally, verify that all your reagents and solvents are strictly anhydrous, as moisture will consume BBr₃.

Q5: The final product is difficult to purify. What purification techniques are recommended?

A5: this compound is a polar phenolic compound, which can make purification by standard silica gel chromatography challenging. If you are facing difficulties, consider using more specialized techniques such as preparative high-performance liquid chromatography (prep-HPLC) or high-speed counter-current chromatography, which are well-suited for the separation of polar compounds.[5][6]

Experimental Protocols

Detailed Methodology for the Demethylation of 2,2',5,5'-tetramethoxy-1,1'-biphenyl

This protocol is a general guideline and may require optimization based on the scale of the reaction.

1. Reaction Setup:

  • Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Maintain a positive pressure of inert gas throughout the reaction.

2. Reagent Preparation:

  • Dissolve the starting material, 2,2',5,5'-tetramethoxy-1,1'-biphenyl, in anhydrous dichloromethane (DCM) in the reaction flask.

  • In the dropping funnel, prepare a solution of boron tribromide (at least 4 equivalents) in anhydrous DCM.

3. Reaction Execution:

  • Cool the solution of the starting material to -78°C using a dry ice/acetone bath.

  • Add the BBr₃ solution dropwise from the dropping funnel to the reaction mixture while maintaining the temperature at -78°C. The addition should be slow to control any exotherm.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Workup:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Cautiously quench the reaction by the slow, dropwise addition of methanol, followed by water. This should be done in a fume hood as hydrogen bromide gas will be evolved.

  • Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • For higher purity, recrystallization or preparative HPLC may be employed.[5][6]

Experimental Workflow Diagram

ExperimentalWorkflow start Start setup Reaction Setup (Anhydrous, Inert Atmosphere) start->setup dissolve_sm Dissolve Starting Material in Anhydrous DCM setup->dissolve_sm cool_reaction Cool to -78°C dissolve_sm->cool_reaction add_bbr3 Slow, Dropwise Addition of BBr3 cool_reaction->add_bbr3 prepare_bbr3 Prepare BBr3 Solution in Anhydrous DCM prepare_bbr3->add_bbr3 warm_and_stir Warm to Room Temperature and Stir Overnight add_bbr3->warm_and_stir monitor_reaction Monitor Reaction Progress (TLC/HPLC) warm_and_stir->monitor_reaction quench Quench Reaction (Methanol, then Water at 0°C) monitor_reaction->quench extract Extraction and Washing quench->extract dry_and_concentrate Dry and Concentrate extract->dry_and_concentrate purify Purification (Column Chromatography/Prep-HPLC) dry_and_concentrate->purify end End purify->end

Caption: General experimental workflow for the synthesis of this compound.

References

Common impurities in [1,1'-Biphenyl]-2,2',5,5'-tetrol and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in [1,1'-Biphenyl]-2,2',5,5'-tetrol and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically produced this compound?

A1: The most common impurities in this compound, particularly when synthesized via the common route of demethylating 2,2',5,5'-tetramethoxy-1,1'-biphenyl, include:

  • Unreacted Starting Material: 2,2',5,5'-tetramethoxy-1,1'-biphenyl.

  • Partially Demethylated Intermediates: Mono-, di-, and tri-methoxy biphenyls.

  • Oxidation Products: Quinone derivatives formed by the oxidation of the hydroxyl groups.[1]

  • Reagent Residues: Residual boron tribromide (BBr₃) or its byproducts from the demethylation step.

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to detect impurities:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for separating the target compound from its less polar methoxy-containing impurities and more polar oxidation byproducts.[2][3][4]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis to monitor the progress of a reaction or the effectiveness of a purification step.

  • Mass Spectrometry (MS): To identify the exact mass of the impurities, confirming their molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can help identify and quantify methoxy groups in residual starting materials or intermediates.

Q3: What is the impact of these impurities on downstream applications?

A3: The presence of impurities can significantly affect experimental outcomes:

  • Inaccurate Quantification: Impurities can lead to erroneous measurements of concentration and activity.

  • Altered Biological Activity: Partially methylated or oxidized impurities may exhibit different biological activities or toxicities, leading to misleading results in cellular assays.[5]

  • Interference in Signaling Pathway Studies: Impurities can interact with cellular targets, interfering with the investigation of the specific effects of this compound.

Troubleshooting Guides

Issue 1: My final product shows multiple spots on the TLC plate after synthesis.
Possible Cause Troubleshooting Step
Incomplete demethylation reaction.Ensure a sufficient excess of the demethylating agent (e.g., BBr₃) is used. Monitor the reaction progress using TLC until the starting material spot disappears.
Oxidation of the product during workup or storage.Work under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents. Store the final product under inert gas and protect it from light.
Hydrolysis of the demethylating agent.Use anhydrous solvents and reagents to prevent premature decomposition of BBr₃.
Issue 2: HPLC analysis indicates the presence of significant impurities.
Possible Cause Troubleshooting Step
Inefficient purification.Optimize the purification protocol. For column chromatography, try different solvent systems or stationary phases. For recrystallization, screen various solvents to find one that provides good differential solubility.
Co-elution of impurities with the product in chromatography.Adjust the HPLC method parameters, such as the gradient, mobile phase composition, or column type, to achieve better separation.
Product degradation on the HPLC column.Ensure the mobile phase is compatible with the compound and consider using a buffered mobile phase if the compound is pH-sensitive.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring a uniform packed bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol provides a general guideline for purification by recrystallization. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol/water, or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.[6]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data

The following table presents representative data on the purity of this compound before and after purification, as determined by HPLC analysis.

Sample Purity (%) Major Impurities Detected
Crude Product75%2,2',5,5'-tetramethoxy-1,1'-biphenyl, partially demethylated intermediates
After Column Chromatography95%Trace amounts of partially demethylated intermediates
After Recrystallization>99%Below detection limit

Visualizations

Experimental Workflow for Purification and Analysis

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Cleanup TLC TLC Crude Product->TLC Initial Assessment Recrystallization Recrystallization Column Chromatography->Recrystallization Final Polishing Column Chromatography->TLC Fraction Monitoring HPLC HPLC Recrystallization->HPLC Quantitative Analysis

Caption: Workflow for the purification and analysis of this compound.

Antioxidant Signaling Pathway

Cellular Stress Cellular Stress ROS Production ROS Production Cellular Stress->ROS Production ROS Neutralization ROS Neutralization ROS Production->ROS Neutralization Cellular Damage Cellular Damage ROS Production->Cellular Damage Oxidative Damage Biphenyltetrol This compound Biphenyltetrol->ROS Neutralization Donates H+ Protected Cell Protected Cell ROS Neutralization->Protected Cell

Caption: Antioxidant mechanism of this compound in mitigating oxidative stress.[1]

References

Method development for the HPLC analysis of biphenyltetrols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the HPLC analysis of biphenyltetrols.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of biphenyltetrols and related hydroxylated biphenyls.

ProblemPossible CausesSuggested Solutions
Peak Tailing - Secondary interactions between the phenolic hydroxyl groups of biphenyltetrols and active sites (silanols) on the silica-based stationary phase.- Inappropriate mobile phase pH, leading to partial ionization of the analytes.- Column contamination or degradation.- Use a highly deactivated, end-capped C18 column or a column with a polar-embedded phase.[1][2]- Consider a biphenyl stationary phase, which can offer unique selectivity for aromatic compounds.[3]- Adjust the mobile phase pH to suppress the ionization of the phenolic hydroxyl groups. A lower pH (e.g., with 0.1% formic or acetic acid) is generally recommended.[4][5]- Flush the column with a strong solvent to remove contaminants.[6]
Poor Resolution/Co-elution of Isomers - Suboptimal stationary phase selectivity for closely related biphenyltetrol isomers.- Mobile phase composition not providing adequate separation.- Screen different stationary phases. Biphenyl and phenyl-hexyl columns often provide better selectivity for aromatic isomers compared to standard C18 phases.[2][3][7]- Optimize the organic modifier (acetonitrile vs. methanol). Methanol can enhance π-π interactions with biphenyl phases and improve the separation of some isomers.[3]- Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.
Baseline Drift or Noise - Contaminated mobile phase or solvents.- Insufficient column equilibration time, especially with gradient elution.- Temperature fluctuations in the column or detector.- Detector lamp instability.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[6]- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[6]- Use a column oven to maintain a stable temperature.[6]- Check the detector lamp's age and intensity.
Irreproducible Retention Times - Changes in mobile phase composition due to evaporation of volatile components or inaccurate mixing.- Inconsistent pump performance or leaks.- Column degradation over time.- Prepare fresh mobile phase daily and keep solvent reservoirs covered.[6]- Prime the pump and check for any leaks in the system.[8]- Use a guard column to protect the analytical column and monitor its performance over time.
Low Sensitivity - Suboptimal detection wavelength.- Sample degradation.- Poor ionization efficiency in mass spectrometry detection.- Determine the optimal UV absorbance wavelength for biphenyltetrols using a diode array detector (DAD).- Biphenyltetrols are antioxidants and may be susceptible to oxidation.[9] Prepare samples fresh and protect them from light and air.- For LC-MS, optimize the mobile phase additives (e.g., formic acid, ammonium formate) and source parameters to enhance ionization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC method development for biphenyltetrols?

A good starting point is a reversed-phase method using a C18 or a biphenyl stationary phase.[3] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing an acid modifier like 0.1% formic acid, is recommended to ensure sharp peak shapes for these phenolic compounds.[4]

Q2: Which stationary phase is best for separating biphenyltetrol isomers?

While a standard C18 column can be effective, biphenyl stationary phases often provide superior selectivity for separating positional isomers of aromatic compounds like biphenyltetrols.[2][3] The π-π interactions between the biphenyl rings of the analyte and the stationary phase can enhance separation. Polar-embedded phases are also a good option to consider.[2][7]

Q3: Why is the pH of the mobile phase important for biphenyltetrol analysis?

The pH of the mobile phase is critical because biphenyltetrols have multiple acidic phenolic hydroxyl groups.[9] An acidic mobile phase (pH 2-4) will suppress the ionization of these groups, leading to better retention, improved peak shape, and reduced peak tailing.[5]

Q4: My biphenyltetrol peaks are broad. What can I do to improve them?

Broad peaks can be caused by several factors. First, ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Injecting in a strong solvent can cause peak distortion. Second, as mentioned above, ensure the mobile phase pH is low enough to suppress ionization. Finally, check for and eliminate any excessive extra-column volume in your HPLC system (e.g., long tubing).

Q5: Can I use GC for biphenyltetrol analysis?

Gas chromatography (GC) is generally not recommended for the direct analysis of biphenyltetrols due to their low volatility and the presence of polar hydroxyl groups. These characteristics often lead to poor peak shape and thermal degradation in the GC inlet. Analysis by GC would typically require a derivatization step to convert the hydroxyl groups to a less polar and more volatile form, which adds complexity to the sample preparation.[1][10] HPLC is the preferred method for direct analysis.[4][11]

Experimental Protocols

Protocol 1: General HPLC-UV Method for Biphenyltetrols

This protocol provides a starting point for the analysis of biphenyltetrols using standard HPLC with UV detection.

1. Sample Preparation:

  • Dissolve the biphenyltetrol standard or sample in a suitable solvent, such as methanol or a mixture of methanol and water.

  • The final concentration should be within the linear range of the detector.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column Biphenyl or C18, 100 mm x 2.1 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 254 nm or optimal wavelength determined by DAD

3. Data Analysis:

  • Identify the biphenyltetrol peak based on its retention time compared to a standard.

  • Quantify the analyte using a calibration curve generated from standards of known concentrations.

Protocol 2: UPLC-MS/MS Method for Hydroxylated Biphenyls

This protocol is adapted from methods for hydroxylated polychlorinated biphenyls and is suitable for sensitive and selective quantification of biphenyltetrols.[4][10]

1. Sample Preparation:

  • For complex matrices like plasma or tissue, a sample extraction and clean-up step is necessary. This may involve liquid-liquid extraction or solid-phase extraction (SPE).

  • The final extract should be dissolved in the initial mobile phase.

2. UPLC-MS/MS Conditions:

ParameterRecommended Conditions
Column BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm[4]
Mobile Phase A Water with 0.01% Formic Acid[4]
Mobile Phase B Methanol with 0.01% Formic Acid[4]
Gradient Optimized based on the specific analytes, typically a 10-15 minute gradient.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2-10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Detection Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to the biphenyltetrols of interest.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect Detection (UV/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: General experimental workflow for the HPLC analysis of biphenyltetrols.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Chromatographic Problem Identified peak_shape Peak Tailing or Fronting? start->peak_shape retention Retention Time Drifting? start->retention baseline Noisy or Drifting Baseline? start->baseline solution_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->solution_ph Yes solution_column Use High-Purity/Biphenyl Column peak_shape->solution_column Yes solution_mobile_phase Prepare Fresh Mobile Phase retention->solution_mobile_phase Yes solution_temp Check Column Temperature retention->solution_temp Yes solution_solvents Use High-Purity Solvents baseline->solution_solvents Yes solution_equilibrate Increase Equilibration Time baseline->solution_equilibrate Yes

Caption: Troubleshooting decision tree for common HPLC issues with biphenyltetrols.

Biphenyl_Interactions biphenyl_phase Biphenyl Stationary Phase π-electron rich surface interactions Separation Mechanisms biphenyl_phase:p1->interactions π-π Interactions biphenyltetrol Biphenyltetrol Analyte Aromatic Rings Hydroxyl Groups biphenyltetrol:r1->interactions biphenyltetrol:r2->interactions Hydrogen Bonding

Caption: Key interactions influencing biphenyltetrol separation on a biphenyl phase.

References

Technical Support Center: Catalyst Selection for Efficient Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the efficient synthesis of biphenyls, primarily focusing on the widely-used Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling are a frequent issue and can stem from several factors. Here is a systematic troubleshooting guide:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For electron-rich or sterically hindered aryl halides, bulky and electron-donating ligands like those developed by Buchwald (e.g., SPhos, XPhos) can significantly improve yields by facilitating the oxidative addition and reductive elimination steps.[1][2][3] If you are using a standard catalyst like Pd(PPh₃)₄ with a challenging substrate, consider switching to a more specialized ligand-precatalyst system.[3]

  • Base Selection: The choice and quality of the base are critical. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][4] For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective.[4] Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.[5]

  • Solvent System: The solvent plays a key role in solubility and reaction kinetics. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[4][6] The ratio of organic solvent to water may need optimization.[4]

  • Reaction Temperature: While many Suzuki reactions proceed at elevated temperatures (e.g., 80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[7][8] Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial.[4]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[9] Ensure your reaction is thoroughly degassed (e.g., by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.[4][8]

  • Purity of Reagents: Impurities in your aryl halide, boronic acid, or solvent can poison the catalyst. Ensure all reagents are of high purity. Boronic acids can degrade over time, so using a fresh or properly stored batch is advisable.[5]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often exacerbated by the presence of oxygen.

  • Strictly Anaerobic Conditions: The most critical step to prevent homocoupling is to rigorously exclude oxygen from your reaction mixture.[9] Ensure all solvents are properly degassed and the reaction is performed under a positive pressure of an inert gas.

  • Catalyst and Ligand: Some palladium-ligand systems are more prone to promoting homocoupling than others. If this is a persistent issue, screening different phosphine ligands may be necessary.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Q3: Which catalyst system is best for coupling an electron-rich aryl chloride?

A3: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Suzuki-Miyaura coupling due to the strength of the C-Cl bond.[9] To achieve efficient coupling with aryl chlorides, especially those that are electron-rich, a highly active catalyst system is required.

  • Palladium Catalysts: For this challenging transformation, catalyst systems employing bulky, electron-rich phosphine ligands are the standard.[10] Ligands like XPhos, SPhos, and RuPhos, often used with a Pd₂(dba)₃ or Pd(OAc)₂ precursor, are designed to facilitate the difficult oxidative addition of the aryl chloride to the Pd(0) center.[2][3]

  • Nickel Catalysts: Nickel-based catalysts have emerged as a powerful alternative for coupling unreactive aryl chlorides.[10][11] Catalysts such as NiCl₂(dppe) or NiCl₂(dppp) can be effective, sometimes outperforming palladium systems for specific substrates.[12]

Q4: My product is difficult to purify and co-elutes with byproducts. What strategies can I use?

A4: Purification can be challenging, especially if the product has similar polarity to starting materials or byproducts like homocoupled species.

  • Optimize Reaction Conversion: The best approach is to first optimize the reaction to go to full conversion, minimizing the amount of unreacted starting material.

  • Work-up Procedure: An acidic or basic wash during the work-up can help remove unreacted boronic acid (which is acidic) or basic impurities.[4]

  • Chromatography: If column chromatography is necessary and co-elution is an issue, try a different solvent system with varying polarity or consider a different stationary phase (e.g., alumina instead of silica gel).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.

Catalyst Performance Data

The following tables summarize typical performance data for various catalyst systems in biphenyl synthesis via Suzuki-Miyaura coupling. Note that yields are highly substrate-dependent.

Table 1: Palladium-Based Catalyst Systems

Catalyst PrecursorLigandAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃5-iodovanillinAmberlite IRA-400H₂O/EtOH601-2-[6]
Pd/CNoneAryl BromideK₂CO₃Toluene/H₂O11024~90[7]
Pd₂(dba)₃XPhosAryl IodideNa₂CO₃THF/Toluene/H₂O951636[2]
Neolyst CX Series-Bromobenzene--736.63>90[13]
Nano-palladiumNoneChlorobenzeneK₂CO₃PEG-40014025-4890-97[14]

Table 2: Nickel-Based Catalyst Systems

Catalyst PrecursorLigandAryl HalideCoupling PartnerSolventYield (%)Reference
Ni(acac)₂PPh₃HaloarenesAryl zinc chlorides-75-95[11]
NiCl₂(dppe)-Aryl BromideArylboronate esterToluene-[12]
Ni(II) NHC Complexes-Aryl HalidesArylboronic acids-Good to Moderate[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pd/C

This protocol is adapted from a procedure for the synthesis of fluorinated biphenyl derivatives.[7]

  • To a Schlenk flask, add the aryl bromide (0.25 mmol), the arylboronic acid (0.30 mmol), K₂CO₃ (0.5 mmol), and the Pd/C catalyst (e.g., 15 mg of a 10 wt% catalyst).

  • Seal the flask and perform three vacuum/nitrogen cycles to remove oxygen.

  • Add degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling for Challenging Substrates using a Buchwald Ligand

This protocol is a general representation based on literature for hindered couplings.[2]

  • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) to a dry Schlenk flask.

  • Add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).

  • Add degassed solvent (e.g., dioxane or toluene).

  • Seal the flask and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Follow steps 6-10 from Protocol 1 for work-up and purification.

Visual Guides

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Intermediate Ar-Pd(II)L₂-X Pd0->OxiAdd + Ar-X Transmet Transmetalation Intermediate Ar-Pd(II)L₂-Ar' OxiAdd->Transmet + Ar'-B(OR)₂ + Base RedElim Reductive Elimination Transmet->RedElim Isomerization RedElim->Pd0 Ar-Ar' (Biphenyl Product) Product Biphenyl (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) reagents->inert solvent_catalyst 3. Add Degassed Solvent & Catalyst/Ligand inert->solvent_catalyst reaction 4. Heat and Stir (Monitor by TLC/GC) solvent_catalyst->reaction workup 5. Aqueous Work-up (Quench, Extract, Dry) reaction->workup purify 6. Purification (Column Chromatography / Recrystallization) workup->purify product Final Biphenyl Product purify->product

Caption: A typical experimental workflow for biphenyl synthesis via Suzuki coupling.

Caption: A decision-making guide for catalyst selection based on the aryl halide.

References

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of [1,1'-Biphenyl]-2,2',5,5'-tetrol. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely accepted method is a two-step process. The first step involves the synthesis of the precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl. The second step is the demethylation of this precursor to yield the final product, this compound.

Q2: Which solvents are recommended for the demethylation step using Boron Tribromide (BBr₃)?

Dichloromethane (DCM) is the preferred solvent for BBr₃ demethylation reactions due to its excellent solvent properties for both the ether precursor and the BBr₃ reagent.[1] Dry n-pentane can also be used, though DCM's superior solvent action makes it a more common choice.[1]

Q3: What are the critical parameters to control during the BBr₃ demethylation?

Temperature control is crucial. The reaction is typically initiated at a low temperature, such as -78°C or 0°C, and then allowed to warm to room temperature.[2] The stoichiometry of BBr₃ is also important; using at least one equivalent of BBr₃ per methoxy group is recommended to ensure complete demethylation.[3]

Q4: How can I purify the final product, this compound?

Purification is typically achieved through recrystallization or column chromatography. For similar dihydroxybiphenyl compounds, recrystallization from solvents like a benzene-petroleum ether mixture has been reported to yield pure crystals.[3] Column chromatography using silica gel is also a common and effective method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Precursor (2,2',5,5'-tetramethoxy-1,1'-biphenyl) Inefficient Coupling Reaction (Ullmann or Suzuki-Miyaura): Incorrect solvent, base, or catalyst deactivation.- For Ullmann Coupling: Ensure the use of an appropriate non-polar solvent like toluene or xylene and an inexpensive base such as K₂CO₃.[4] The reaction may require elevated temperatures. - For Suzuki-Miyaura Coupling: A mixture of solvents like THF and water is often effective.[5] Ensure the palladium catalyst is active and the base (e.g., K₃PO₄) is appropriate for the substrates.[5]
Incomplete Demethylation Insufficient BBr₃: Not enough reagent to cleave all four methoxy groups.- Increase the molar equivalents of BBr₃. A general guideline is to use at least one equivalent per methoxy group.[3]
Low Reaction Temperature or Short Reaction Time: The reaction may not have gone to completion.- Allow the reaction to stir overnight at room temperature to ensure completion.[1] In some cases, gentle heating (e.g., refluxing in DCM at 40°C) may be necessary.[1]
Formation of an Agglomerate During Workup Precipitation of the Product or Boron Complexes: The product may be partially soluble in both the organic and aqueous layers, leading to an emulsion or solid mass at the interface.- Add brine (saturated NaCl solution) to help break the emulsion and improve phase separation.[6] - Adjust the pH of the aqueous layer. - If quenching with methanol, ensure it is completely removed under reduced pressure before extraction, as the product may be soluble in it.[6]
Difficulty in Purifying the Final Product Presence of Partially Demethylated Intermediates: These can be difficult to separate from the fully demethylated product.- Optimize the demethylation reaction conditions (stoichiometry of BBr₃, reaction time) to ensure full conversion. - Employ gradient column chromatography on silica gel to carefully separate the desired product from closely related impurities.
Product Decomposition Harsh Reaction Conditions: High temperatures or prolonged exposure to strong acids can lead to decomposition.- Maintain low temperatures during the addition of BBr₃. - Avoid excessively high temperatures during the reaction. BBr₃ is effective at or below room temperature.[1]

Quantitative Data Summary

Table 1: Solvent Effects on Ullmann Coupling for Diaryl Ether Synthesis (Analogous to Precursor Synthesis)

SolventBaseCatalyst (mol%)Yield (%)Reference
TolueneK₂CO₃5Moderate to Good[4]
XyleneK₂CO₃5Moderate to Good[4]
DMFN/AN/ACommonly Used[7]

Note: This data is for a related Ullmann O-arylation and serves as a guideline for solvent selection in the synthesis of the tetramethoxybiphenyl precursor.

Table 2: Conditions for BBr₃ Demethylation of Aryl Methyl Ethers

SolventTemperatureReaction TimeYield (%)Reference
Dichloromethane-80°C to RTOvernight77-86[1]
Dichloromethane-30°C to 30°C4 hours91 (for an isomer)[8]
n-PentaneN/AN/A"Equally well"[1]

Experimental Protocols

Protocol 1: Synthesis of 2,2',5,5'-tetramethoxy-1,1'-biphenyl via Ullmann Coupling (Model Protocol)

This protocol is based on general procedures for Ullmann coupling of aryl halides.

  • Materials: 2-bromo-1,4-dimethoxybenzene, copper powder, dry DMF.

  • Procedure:

    • In a flame-dried round-bottom flask, add 2-bromo-1,4-dimethoxybenzene (2 equivalents) and activated copper powder (2-3 equivalents).

    • Add dry DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Heat the reaction mixture to reflux (typically >100°C) and monitor the reaction progress by TLC.[7]

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

    • The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or recrystallization to afford 2,2',5,5'-tetramethoxy-1,1'-biphenyl.

Protocol 2: Synthesis of this compound via Demethylation

This protocol is adapted from a procedure for the demethylation of a dimethoxybiphenyl.[1]

  • Materials: 2,2',5,5'-tetramethoxy-1,1'-biphenyl, Boron tribromide (BBr₃), dry dichloromethane (DCM).

  • Procedure:

    • Dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl (1 equivalent) in dry DCM in a flask under an inert atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ (at least 4 equivalents) in dry DCM to the stirred solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

    • Workup: Carefully quench the reaction by the slow addition of water at 0°C.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

experimental_workflow cluster_precursor Step 1: Precursor Synthesis cluster_demethylation Step 2: Demethylation start 2-bromo-1,4-dimethoxybenzene ullmann Ullmann Coupling (Copper, DMF, Heat) start->ullmann precursor 2,2',5,5'-tetramethoxy-1,1'-biphenyl ullmann->precursor demethylation Demethylation (BBr3, DCM, -78°C to RT) precursor->demethylation workup Aqueous Workup & Extraction demethylation->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Workup Issues start Low Yield in Demethylation? incomplete Incomplete Reaction start->incomplete Yes workup_issue Workup Issues (Agglomerate) start->workup_issue No sol1 Increase BBr3 equivalents (>1 per MeO group) incomplete->sol1 sol2 Increase reaction time (e.g., stir overnight) incomplete->sol2 sol3 Add brine to break emulsion workup_issue->sol3 sol4 Adjust pH of aqueous layer workup_issue->sol4 sol5 Ensure complete removal of quenching agent (e.g., MeOH) before extraction workup_issue->sol5

Caption: Troubleshooting decision tree for the demethylation step.

References

Validation & Comparative

A Comparative Guide to [1,1'-Biphenyl]-2,2',5,5'-tetrol and [1,1'-Biphenyl]-3,3',4,4'-tetrol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the chemical, physical, and biological properties of two biphenyltetrol isomers: [1,1'-Biphenyl]-2,2',5,5'-tetrol and [1,1'-Biphenyl]-3,3',4,4'-tetrol. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

Chemical and Physical Properties

Both this compound and [1,1'-Biphenyl]-3,3',4,4'-tetrol share the same molecular formula (C₁₂H₁₀O₄) and molecular weight (218.21 g/mol ). However, the different substitution patterns of the hydroxyl groups on the biphenyl backbone lead to distinct chemical and physical characteristics.

PropertyThis compound[1,1'-Biphenyl]-3,3',4,4'-tetrol
IUPAC Name This compound[1,1'-Biphenyl]-3,3',4,4'-tetrol
CAS Number 4371-32-83598-30-9
Molecular Formula C₁₂H₁₀O₄C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol 218.21 g/mol
Appearance SolidSolid
Boiling Point Not availableNot available
Melting Point Not availableNot available
Solubility Not availableNot available

Biological Activity: A Comparative Overview

The positioning of hydroxyl groups significantly influences the biological activities of these biphenyltetrols, particularly their potential as antioxidants and enzyme inhibitors.

Antioxidant Properties

Hydroxylated biphenyls are recognized for their antioxidant capabilities, which are attributed to their ability to donate hydrogen atoms from their phenolic hydroxyl groups to scavenge free radicals. The antioxidant potential is influenced by the number and position of these hydroxyl groups. While specific quantitative antioxidant data for a direct comparison of these two isomers is limited in publicly available literature, the general principles of structure-activity relationships for polyphenols suggest that the ortho- and para-positioning of hydroxyl groups in [1,1'-Biphenyl]-3,3',4,4'-tetrol may allow for greater resonance stabilization of the resulting phenoxyl radical, potentially leading to higher antioxidant activity compared to the arrangement in this compound.

Enzyme Inhibition

Amyloid-β Aggregation Inhibition:

A noteworthy study directly compared the efficacy of several biphenyltetrol isomers, including the two focus compounds of this guide, as inhibitors of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The study found that both This compound and [1,1'-Biphenyl]-3,3',4,4'-tetrol were effective inhibitors of Aβ aggregation.[1] This suggests that both isomers have the potential for development as therapeutic agents targeting neurodegenerative diseases. The study highlighted that the specific positioning of the hydroxyl groups influences the binding affinity to Aβ assemblies, which in turn affects the inhibitory efficacy.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key biological activities discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This common in vitro assay measures the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds (this compound and [1,1'-Biphenyl]-3,3',4,4'-tetrol) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Compound Solutions DPPH_Sol->Mix Sample_Sol Prepare Test Compound Solutions (Varying Concentrations) Sample_Sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone. Dopaquinone is unstable and undergoes a series of reactions to form melanin. The formation of dopachrome, an intermediate in the melanin pathway, can be monitored spectrophotometrically at approximately 475 nm.

Procedure:

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-tyrosine are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Sample Preparation: The test compounds are dissolved in an appropriate solvent.

  • Reaction Mixture: The reaction mixture contains the buffer, the test compound at various concentrations, and the tyrosinase solution. A control without the inhibitor and a blank without the enzyme are also prepared.

  • Pre-incubation: The reaction mixtures are pre-incubated for a short period (e.g., 5-10 minutes) at a specific temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: The reaction is initiated by adding the L-tyrosine solution to all wells.

  • Measurement: The absorbance at ~475 nm is recorded at different time points to determine the reaction rate.

  • Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.

Signaling Pathway: Potential Role in Neuroprotection

The inhibition of amyloid-β aggregation by these biphenyltetrols suggests a potential role in modulating signaling pathways associated with neurodegenerative diseases. While the exact mechanisms are yet to be fully elucidated for these specific compounds, inhibitors of Aβ aggregation are known to interfere with the toxic cascade of events that lead to synaptic dysfunction and neuronal cell death in Alzheimer's disease.

Neuroprotection_Pathway Abeta Amyloid-β Monomers Oligomers Toxic Aβ Oligomers & Fibrils Abeta->Oligomers Aggregation Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Biphenyltetrols This compound or [1,1'-Biphenyl]-3,3',4,4'-tetrol Biphenyltetrols->Oligomers Inhibition Neuroprotection Neuroprotection Biphenyltetrols->Neuroprotection Neuronal_Death Neuronal Cell Death Synaptic_Dysfunction->Neuronal_Death

Caption: Potential neuroprotective mechanism of biphenyltetrols.

Conclusion

Both this compound and [1,1'-Biphenyl]-3,3',4,4'-tetrol are promising molecules for further investigation, particularly in the context of neurodegenerative diseases due to their demonstrated ability to inhibit amyloid-β aggregation. While a comprehensive, direct comparison of all their biological properties is not yet available in the literature, this guide provides a foundation for researchers to understand their key characteristics and the methodologies to further explore their potential. Future studies should focus on quantitative comparisons of their antioxidant efficacy, their inhibitory profiles against a broader range of enzymes, and the elucidation of their precise mechanisms of action in relevant signaling pathways.

References

A Comparative Analysis of Biphenyltetrol Isomers' Antioxidant Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of biphenyltetrol isomers, supported by available experimental data. This analysis focuses on the structure-activity relationship of these compounds and their potential mechanisms of action.

Biphenyltetrols, a class of polyhydroxylated aromatic compounds, have garnered significant interest for their potential therapeutic applications, largely attributed to their antioxidant properties. The specific arrangement of hydroxyl groups on the biphenyl scaffold plays a crucial role in their ability to neutralize free radicals and mitigate oxidative stress. This guide delves into a comparative analysis of the antioxidant activity of various biphenyltetrol isomers, providing insights into their structure-activity relationships and potential signaling pathway involvement.

Quantitative Comparison of Antioxidant Activity

While direct comparative studies providing quantitative antioxidant data (e.g., IC50 or TEAC values) for all biphenyltetrol isomers are limited in publicly available literature, the existing research allows for a qualitative and semi-quantitative assessment based on structure-activity relationships and data from related assays.

IsomerAntioxidant Activity (Inferred)Key Structural FeaturesReference
3,3',4,4'-Biphenyltetrol HighCatechol moieties on each ring; meta and para positioning of hydroxyl groups allows for resonance stabilization of phenoxyl radicals.[1][1]
2,2',5,5'-Biphenyltetrol Moderate to HighHydroquinone-like structures on each ring.Inferred from general principles of antioxidant activity of polyphenols.
2,2',6,6'-Biphenyltetrol Lower than 3,3',4,4'-isomerOrtho-positioning of hydroxyl groups can lead to steric hindrance and intramolecular hydrogen bonding, potentially reducing hydrogen-donating ability.[1][1][2]

Note: The antioxidant activity is inferred from structure-activity relationship principles and limited available data. Further direct comparative studies are needed for precise quantitative comparison.

Structure-Activity Relationship and Mechanism of Action

The antioxidant capacity of biphenyltetrols is intrinsically linked to their molecular structure, primarily the number and position of hydroxyl groups. The primary mechanism by which these polyphenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT) .[1] In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.

The efficiency of this process is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation and thus, higher antioxidant activity.[1]

3,3',4,4'-Biphenyltetrol is a noteworthy isomer due to the presence of catechol (3,4-dihydroxybenzene) moieties on each phenyl ring. This arrangement is particularly effective for the following reasons:

  • Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical is highly stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the adjacent hydroxyl group. The extended conjugation across the biphenyl system further enhances this stabilization.[1]

  • Lower BDE: The electronic effects of the additional hydroxyl group in the catechol structure lower the BDE of the O-H bonds, making hydrogen donation more favorable.[1]

In contrast, isomers like 2,2',6,6'-biphenyltetrol may exhibit lower antioxidant activity. The ortho-positioning of the hydroxyl groups can lead to steric hindrance, making it more difficult for the molecule to interact with free radicals. Additionally, intramolecular hydrogen bonding between adjacent hydroxyl groups can increase the BDE, making hydrogen atom donation less favorable.[1]

Potential Signaling Pathway Involvement: The Keap1-Nrf2 Pathway

While direct evidence for the activation of specific signaling pathways by biphenyltetrol isomers is still emerging, polyphenolic compounds, in general, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Given the electrophilic nature of the quinone species that can be formed from the oxidation of catechols and hydroquinones present in biphenyltetrols, it is plausible that these isomers could activate the Nrf2 pathway. This would lead to an enhanced endogenous antioxidant response, providing a more sustained protective effect against oxidative stress.

Experimental Protocols

Below are detailed methodologies for the key experiments commonly used to assess antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The biphenyltetrol isomers are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The biphenyltetrol isomers are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, a water-soluble vitamin E analog, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Sample and Reagent Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis Isomers Biphenyltetrol Isomers DPPH_Assay DPPH Assay Isomers->DPPH_Assay ABTS_Assay ABTS Assay Isomers->ABTS_Assay DPPH_reagent DPPH Reagent DPPH_reagent->DPPH_Assay ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS_Assay Spectro Spectrophotometric Measurement DPPH_Assay->Spectro ABTS_Assay->Spectro Calc Calculation of % Inhibition / TEAC Spectro->Calc IC50 IC50 Determination Calc->IC50 Comparison Comparison of Antioxidant Activity IC50->Comparison

Caption: General experimental workflow for the comparative analysis of biphenyltetrol isomers' antioxidant activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Biphenyltetrol Biphenyltetrol (or its metabolite) Biphenyltetrol->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes activates transcription Proteins Antioxidant Proteins (e.g., HO-1, NQO1) Genes->Proteins translation

Caption: The Keap1-Nrf2 signaling pathway, a potential mechanism for the antioxidant action of biphenyltetrols.

References

A Comparative Guide to the Synthesis Efficiency of Biphenyltetrol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of bioactive small molecules is a critical starting point. Biphenyltetrols, a class of polyhydroxy aromatic compounds, have garnered interest for their potential therapeutic properties, notably as inhibitors of amyloid-β peptide aggregation in the context of Alzheimer's disease.[1][2][3][4][5] The substitution pattern of the hydroxyl groups on the biphenyl scaffold significantly influences their biological activity, making access to a variety of isomers essential for structure-activity relationship (SAR) studies.[1][2][4][5]

This guide provides a comparative analysis of the synthesis efficiency for various symmetrical and unsymmetrical biphenyltetrols, with a focus on a prevalent two-step synthetic strategy: Suzuki coupling followed by demethylation. Experimental data from published literature is presented to aid in the selection of optimal synthetic routes.

Comparative Synthesis Efficiency of Biphenyltetrols

The primary synthetic route for many biphenyltetrol isomers involves the palladium-catalyzed Suzuki coupling of a dimethoxyphenylboronic acid with a dimethoxybromobenzene to form a tetramethoxybiphenyl intermediate. This intermediate is then deprotected, typically via demethylation with a strong Lewis acid like boron tribromide, to yield the final biphenyltetrol.

The efficiency of this two-step process varies depending on the substitution pattern of the hydroxyl groups, which can influence the steric hindrance and electronic properties of the coupling partners and the stability of the final product. The following table summarizes the reported yields for the synthesis of several biphenyltetrol isomers.

Biphenyltetrol IsomerIntermediate (Tetramethoxybiphenyl)Intermediate Yield (%)Final ProductFinal Product Yield (%)Overall Yield (2 steps, %)
2,2',4,4'-2,2',4,4'-Tetramethoxybiphenyl (1b)63%[1]2,2',4,4'-Biphenyltetrol (2b)Not specifiedNot specified
2,2',5,5'-Not specifiedNot specified2,2',5,5'-Biphenyltetrol (2c)Not specifiedNot specified
2,2',3,3'-Not specifiedNot specified2,2',3,3'-Biphenyltetrol (2d)Not specifiedNot specified
3,3',5,5'-3,3',5,5'-Tetramethylbiphenyl (oxidized to acid)50.6% (for dicarboxylic acid)Not specifiedNot specifiedNot specified
2,2',6,6'-2,2',6,6'-Tetramethoxybiphenyl (1f)Not specified (failed via Suzuki)2,2',6,6'-Biphenyltetrol (2f)72%[1], 91%[6]Not specified
2,3',4',5-2,3',4',5-Tetramethoxybiphenyl (1g)56%[1]2,3',4',5-Biphenyltetrol (2g)Not specifiedNot specified

Note: The overall yield is calculated from the product of the yields of the individual steps. Where yields for specific steps are not provided, the overall yield cannot be calculated.

For the sterically hindered 2,2',6,6'-biphenyltetrol, the standard Suzuki coupling fails.[1] An alternative synthetic approach is therefore required for this isomer. The high yield reported for the final demethylation step (72-91%) suggests that the synthesis of the tetramethoxy intermediate is the key challenge for this particular isomer.[1][6]

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of biphenyltetrols based on published methods.

General Procedure for Suzuki Coupling to Tetramethoxybiphenyls

This protocol is adapted from the synthesis of various tetramethoxybiphenyls via microwave-assisted Suzuki coupling.[1]

  • Reaction Setup: In a microwave vial, combine the appropriate dimethoxyphenylboronic acid (1.2 equivalents) and dimethoxybromobenzene (1.0 equivalent).

  • Solvent and Catalyst: Add a mixture of ethanol and water, followed by a palladium catalyst (e.g., Pd(PPh₃)₄, low concentration).

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor under controlled temperature and time.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure tetramethoxybiphenyl.

General Procedure for Demethylation to Biphenyltetrols

This protocol describes the demethylation of tetramethoxybiphenyls using boron tribromide.[1]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tetramethoxybiphenyl (1.0 equivalent) in dry, degassed dichloromethane.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of boron tribromide (1 M in CH₂Cl₂, 4.0 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction mixture to stir and slowly warm to room temperature overnight.

  • Quenching and Extraction: Carefully quench the reaction by pouring it into water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude biphenyltetrol can be further purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflow and Biological Context

To better illustrate the synthetic process and the biological relevance of biphenyltetrols, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction1 Step 1: Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Step 2: Demethylation cluster_product Final Product Dimethoxyphenylboronic Acid Dimethoxyphenylboronic Acid Suzuki Coupling Suzuki Coupling Dimethoxyphenylboronic Acid->Suzuki Coupling Dimethoxybromobenzene Dimethoxybromobenzene Dimethoxybromobenzene->Suzuki Coupling Tetramethoxybiphenyl Tetramethoxybiphenyl Suzuki Coupling->Tetramethoxybiphenyl Demethylation (BBr3) Demethylation (BBr3) Tetramethoxybiphenyl->Demethylation (BBr3) Biphenyltetrol Biphenyltetrol Demethylation (BBr3)->Biphenyltetrol

Caption: General synthetic workflow for biphenyltetrols.

G Biphenyltetrol Biphenyltetrol Aβ Aggregation Aβ Aggregation Biphenyltetrol->Aβ Aggregation Inhibition Aβ Monomers Aβ Monomers Aβ Monomers->Aβ Aggregation Aβ Oligomers & Fibrils Aβ Oligomers & Fibrils Aβ Aggregation->Aβ Oligomers & Fibrils Neurotoxicity Neurotoxicity Aβ Oligomers & Fibrils->Neurotoxicity

Caption: Biphenyltetrols inhibit amyloid-β aggregation.

References

A Guide to Cross-Validation of Analytical Methods for Biphenyltetrol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for the quantification of biphenyltetrol. Cross-validation is a critical process to ensure that different analytical methods or the same method across different laboratories produce comparable and reliable results.[1][2] This is particularly important in drug development and research where data from various sources may be integrated. This document outlines common analytical techniques, provides example experimental protocols, and presents a workflow for the cross-validation process.

The validation of an analytical method establishes through documented evidence that the procedure is suitable for its intended purpose.[3][4][5] Key performance characteristics that are evaluated during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][6][7]

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes typical performance data for common analytical methods used for the analysis of small organic molecules similar to biphenyltetrol. These values should be considered as illustrative examples; actual performance will depend on the specific instrumentation, matrix, and experimental conditions.

Parameter HPLC-UV LC-MS/MS GC-MS Acceptance Criteria (Typical)
Linearity (R²) ≥ 0.995[6]≥ 0.99[8]≥ 0.997[9]R² ≥ 0.99
Accuracy (% Recovery) 95 - 105%80 - 120%70 - 120%[10]80 - 120% of the true value
Precision (% RSD) ≤ 5%≤ 15%≤ 20%[10]≤ 15% for QC samples
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range[11]pg/mL to ng/mL range3:1 signal-to-noise ratio
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range[11][12]pg/mL to ng/mL range10:1 signal-to-noise ratio

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are generalized protocols for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted for biphenyltetrol analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is often used for the quantification of compounds with a UV chromophore.

Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to bring the concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[13]

Chromatographic Conditions:

  • Column: Biphenyl or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][13]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[6]

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 10-20 µL.[14]

  • Detector: UV/Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength for biphenyltetrol.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing complex matrices.[12]

Sample Preparation:

  • Sample extraction can be performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix interferences.[15]

  • The extract is then evaporated to dryness and reconstituted in the mobile phase.[13]

LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.[11]

  • Column: A reversed-phase column, such as a C18 or biphenyl column.[11][16]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[11]

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.[11]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. Derivatization may be necessary for non-volatile compounds like biphenyltetrol to increase their volatility.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix.

  • Evaporate the solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture to complete the derivatization reaction.

  • The derivatized sample is then diluted in a suitable solvent for injection.

GC-MS Conditions:

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl methyl siloxane).[10]

  • Carrier Gas: Helium at a constant flow rate.[17]

  • Injection: Split or splitless injection depending on the concentration.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI).[17]

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. Cross-validation is necessary when two or more methods are used to generate data within the same study.[1][2]

Cross-Validation Workflow cluster_method1 Method A (Reference Method) cluster_method2 Method B (Comparator Method) cluster_comparison Data Comparison and Evaluation A1 Define Validation Parameters (Accuracy, Precision, Linearity, etc.) A2 Perform Full Method Validation A1->A2 A3 Analyze a Set of Samples (n>=20) A2->A3 C1 Statistically Compare Results (e.g., Bland-Altman plot, t-test) A3->C1 Results from Method A B1 Define Validation Parameters (Accuracy, Precision, Linearity, etc.) B2 Perform Full Method Validation B1->B2 B3 Analyze the Same Set of Samples B2->B3 B3->C1 Results from Method B C2 Evaluate Bias and Agreement C1->C2 C3 Determine if Methods are Interchangeable (within predefined acceptance criteria) C2->C3

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding and practical approach to the cross-validation of analytical methods for biphenyltetrol. Adherence to these principles will ensure the generation of high-quality, reliable, and comparable analytical data.

References

Efficacy of [1,1'-Biphenyl]-2,2',5,5'-tetrol as an Aβ aggregation inhibitor compared to other biphenyltetrols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease, making the development of small molecules that can inhibit this process a key therapeutic strategy. Among the various classes of inhibitors, biphenyltetrols have emerged as a promising scaffold. This guide provides a comparative analysis of the efficacy of [1,1'-Biphenyl]-2,2',5,5'-tetrol against other biphenyltetrol isomers in inhibiting Aβ aggregation, supported by experimental data from in vitro studies.

Data Presentation: Inhibitory Efficacy of Biphenyltetrol Isomers

The inhibitory activity of various symmetrical and unsymmetrical biphenyltetrols on Aβ aggregation has been quantified using dye-binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce Aβ aggregation by 50%, are summarized in the table below. A lower IC50 value indicates a higher inhibitory potency. The data reveals a strong dependence of inhibitory efficacy on the positioning of the hydroxyl groups on the biphenyl scaffold.[1][2]

Compound NameAbbreviationIC50 (Relative to Aβ Concentration)Efficacy
[1,1'-Biphenyl]-3,3',4,4'-tetrol3,4-BPT (2a)~1.0X ± 0.3XHigh
[1,1'-Biphenyl]-2,3',4',5-tetrol2g~1.8XHigh
This compound2,5-BPT (2c)~3-4XModerate
[1,1'-Biphenyl]-2,2',3,3'-tetrol2,3-BPT (2d)~7XModerate to Low
[1,1'-Biphenyl]-2,2',4,4'-tetrol2,4-BPT>10X (Little to no inhibition)Ineffective
[1,1'-Biphenyl]-3,3',5,5'-tetrol3,5-BPT>10X (Little to no inhibition)Ineffective
Other Isomers (2b, 2e, 2f, 2h, 2i)->10X (No inhibition observed)Ineffective

Note: 'X' refers to the molar concentration of the Aβ peptide used in the assay (e.g., 25 µM).[2] Therefore, an IC50 of 1.0X indicates that the inhibitor is effective at a concentration equimolar to the Aβ peptide.

Based on this data, this compound is a moderately effective inhibitor of Aβ aggregation.[1][2] While it demonstrates inhibitory activity, it is less potent than [1,1'-Biphenyl]-3,3',4,4'-tetrol and the unsymmetrical isomer [1,1'-Biphenyl]-2,3',4',5-tetrol.[2] The structure-activity relationship suggests that the specific arrangement of hydroxyl groups is critical for the inhibitory function, likely by influencing the molecule's ability to interact with and disrupt the self-assembly of Aβ monomers.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of biphenyltetrols as Aβ aggregation inhibitors.

Congo Red (CR) Spectral Shift Assay

This assay is used to quantify the amount of aggregated Aβ in a sample. Congo Red dye binds to the β-sheet structures characteristic of amyloid fibrils, resulting in a shift in its maximum absorbance wavelength.

Materials:

  • Amyloid-β (1-40 or 1-42) peptide, pre-treated to ensure a monomeric state (e.g., dissolved in hexafluoroisopropanol followed by evaporation).

  • Biphenyltetrol inhibitor stock solutions (in a suitable solvent like DMSO).

  • Congo Red solution (e.g., 7 mg/mL in 5mM potassium phosphate, 150mM NaCl, pH 7.4), filtered through a 0.2µm filter.[4]

  • Phosphate buffer (5mM potassium phosphate, 150mM NaCl, pH 7.4).[4]

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Aβ Samples: Aβ peptide is dissolved in buffer to the desired final concentration (e.g., 25 µM).

  • Incubation with Inhibitor: The Aβ solution is incubated with varying concentrations of the biphenyltetrol inhibitor (or vehicle control) at 37°C for a set period (e.g., 24-72 hours) to allow for aggregation.

  • Congo Red Binding: a. In a cuvette, add 1 mL of phosphate buffer and zero the spectrophotometer between 400 and 700 nm.[4] b. Add a small volume (e.g., 5 µL) of the Congo Red solution to the buffer and record the spectrum.[4] c. Add a sample of the incubated Aβ solution (with or without inhibitor) to the cuvette.[4] d. Incubate for approximately 30 minutes at room temperature.[4]

  • Data Acquisition: a. Scan the absorbance spectrum from 400 to 700 nm. b. The concentration of the CR-Aβ complex is calculated using the following formula: Concentration (µM) = (A540nm / 25295) - (A480nm / 46306)

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to the control (Aβ without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Thioflavin T (ThT) Fluorescence Assay

This is a widely used method to monitor the kinetics of Aβ fibrillization. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Materials:

  • Amyloid-β peptide, prepared as described for the Congo Red assay.

  • Biphenyltetrol inhibitor stock solutions.

  • Thioflavin T stock solution (e.g., 1 mM in water).

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well black assay plates.

  • Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

Procedure:

  • Sample Preparation: In a 96-well plate, combine the Aβ peptide solution (e.g., final concentration of 20 µM) with varying concentrations of the biphenyltetrol inhibitor or vehicle control.[5]

  • ThT Addition: Add Thioflavin T to each well to a final concentration of, for example, 1 µM.

  • Kinetic Monitoring: a. Place the plate in the fluorescence reader, set to maintain a constant temperature (e.g., 37°C). b. Monitor the fluorescence intensity over time (e.g., every 5-10 minutes for several hours), with intermittent shaking to promote aggregation.

  • Endpoint Analysis: For IC50 determination from endpoint assays, incubate the samples as described in step 1 for a fixed duration (e.g., 2.5 hours), then add ThT and measure the final fluorescence.[5]

  • Data Analysis: The fluorescence intensity is plotted against time to observe the kinetics of aggregation. For endpoint assays, the percentage of inhibition is calculated relative to the control, and the IC50 is determined as described for the Congo Red assay.

Visualizations

Amyloid-β Aggregation Pathway

The following diagram illustrates the general pathway of Amyloid-β aggregation, which small molecule inhibitors like biphenyltetrols aim to disrupt.

A_Beta_Aggregation cluster_inhibition Inhibition Points Monomer Aβ Monomers (Soluble) Oligomers Soluble Oligomers (Toxic) Monomer->Oligomers Primary Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Amyloid Fibrils (Insoluble Plaques) Protofibrils->Fibrils Inhibitor Biphenyltetrol Inhibitor Inhibitor->Monomer Stabilization Inhibitor->Oligomers Destabilization

Caption: Amyloid-β aggregation cascade and points of inhibition by biphenyltetrols.

Experimental Workflow for Inhibitor Screening

The diagram below outlines the typical experimental workflow for screening and evaluating the efficacy of Aβ aggregation inhibitors.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results Abeta_Prep Aβ Peptide Disaggregation Incubation Incubate Aβ with Inhibitor Concentrations Abeta_Prep->Incubation Inhibitor_Prep Inhibitor Stock Preparation Inhibitor_Prep->Incubation ThT ThT Fluorescence (Kinetics/Endpoint) Incubation->ThT CR Congo Red (Endpoint) Incubation->CR IC50 IC50 Determination ThT->IC50 CR->IC50

Caption: Workflow for screening Aβ aggregation inhibitors using dye-binding assays.

References

Performance Benchmarking of [1,1'-Biphenyl]-2,2',5,5'-tetrol-Based Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated performance of polymers derived from [1,1'-Biphenyl]-2,2',5,5'-tetrol against established high-performance polymers. Due to the limited availability of specific experimental data for polymers synthesized directly from this compound, this comparison is based on data from structurally similar polymers, including those with biphenyl and polyphenol moieties. This approach allows for an informed projection of properties and a contextual understanding of their potential in demanding research and development applications, including advanced drug delivery systems.

The inclusion of the rigid and functional this compound monomer is expected to impart high thermal stability and specific mechanical characteristics to the resulting polymers. The hydroxyl groups offer potential for further functionalization and can influence solubility and interactions with other molecules, a desirable trait in drug delivery matrices.

Comparative Performance Data

The following tables summarize key performance metrics for classes of polymers structurally related to this compound-based polymers and common high-performance alternatives.

Table 1: Thermal Properties

Polymer ClassGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5%) (°C)Thermal Conductivity (W/m·K)
Hypothetical Biphenyl-tetrol Polymer 180 - 250 (estimated)400 - 450 (estimated)~0.25 (estimated)
Biphenyl-Based Polyamides207 - 262[1]~380[1]N/A
Hydroquinone-Based PAEK150 - 168[2]439 - 469[2]N/A
Polyether Ether Ketone (PEEK)143 - 162~500~0.25[3]
Polyetherimide (PEI)~217~5000.22

Data for the hypothetical biphenyl-tetrol polymer is an educated estimate based on the properties of structurally similar aromatic polymers.

Table 2: Mechanical Properties

Polymer ClassTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Hypothetical Biphenyl-tetrol Polymer 80 - 110 (estimated)2.5 - 3.5 (estimated)5 - 15 (estimated)
Biphenyl-Based Polyamides77 - 92[4]1.5 - 2.5[4]N/A
Bio-Based Polyamide 56/6~60-70N/AN/A
Polyether Ether Ketone (PEEK)90 - 115[3][5]3.6 - 4.3[3][5]17[3]
Polyetherimide (PEI)~105~3.0~60

Data for the hypothetical biphenyl-tetrol polymer is an educated estimate based on the properties of structurally similar aromatic polymers.

Table 3: Electrical Properties

Polymer ClassElectrical Conductivity (S/cm)Dielectric Constant @ 1MHz
Hypothetical Biphenyl-tetrol Polymer 10-14 - 10-12 (estimated, undoped)~3.0 - 4.0 (estimated)
Poly(arylene ether ketone)sN/AN/A
Polyether Ether Ketone (PEEK)~10-163.2 - 3.3
Polyetherimide (PEI)~10-163.15

Data for the hypothetical biphenyl-tetrol polymer is an educated estimate based on the properties of structurally similar aromatic polymers.

Experimental Workflows and Logical Relationships

For researchers developing novel polymers for applications such as drug delivery, a structured characterization workflow is essential. The following diagram illustrates a typical process for evaluating a new polymer's suitability.

G cluster_synthesis Polymer Synthesis cluster_char Physicochemical Characterization cluster_drug Drug Delivery Application Evaluation cluster_analysis Data Analysis & Decision synthesis Synthesis of Biphenyl-tetrol Polymer mol_weight Molecular Weight (GPC/SEC) synthesis->mol_weight structure Structural Analysis (NMR, FTIR) synthesis->structure thermal Thermal Analysis (TGA, DSC) structure->thermal mechanical Mechanical Testing (ASTM D638) thermal->mechanical electrical Electrical Properties (Four-Point Probe) mechanical->electrical formulation Drug Formulation & Encapsulation electrical->formulation release In Vitro Drug Release Study formulation->release biocompatibility Biocompatibility Assessment release->biocompatibility analysis Comparative Analysis of Performance Data release->analysis stability Stability Studies biocompatibility->stability biocompatibility->analysis stability->analysis decision Decision on Application Viability analysis->decision

Caption: Workflow for the characterization of a novel polymer for drug delivery applications.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of polymer properties. The following are summaries of standard protocols for the key experiments cited.

Thermal Analysis: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Standard: Based on ASTM E1131.[6][7][8][9]

  • Procedure:

    • A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible.

    • The sample is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).[6]

    • The weight of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Standard: Based on ASTM D3418, ISO 11357.

  • Procedure:

    • A small, weighed sample (5-10 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference.[10]

    • The sample and reference are subjected to a controlled temperature program, often a heat-cool-heat cycle, to erase the polymer's thermal history. A typical heating rate is 10-20 °C/min.[10]

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The Tg is observed as a step change in the heat flow curve, and the Tm is identified as an endothermic peak.[11]

Mechanical Properties: Tensile Testing
  • Objective: To measure the tensile strength, tensile modulus, and elongation at break of the polymer.

  • Standard: ASTM D638.[12][13][14][15][16]

  • Procedure:

    • Test specimens are prepared in a standard "dog-bone" shape, either by injection molding or machining.[15]

    • Specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours.[12]

    • The specimen is mounted in the grips of a universal testing machine.

    • A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

    • Stress and strain are continuously recorded to generate a stress-strain curve, from which the key tensile properties are calculated.[16]

Electrical Properties: Four-Point Probe Method
  • Objective: To measure the electrical conductivity of the polymer.

  • Procedure:

    • A thin film of the polymer is prepared on an insulating substrate.

    • A four-point probe head, consisting of four equally spaced, co-linear electrodes, is brought into contact with the film surface.[17]

    • A constant current is passed through the two outer probes.[17]

    • The voltage drop is measured between the two inner probes.[18]

    • The sheet resistance is calculated from the measured current and voltage, and with the known film thickness, the volume conductivity can be determined.[19] This method minimizes the influence of contact resistance on the measurement.[17]

References

A Comparative Guide to the Bioactivity of [1,1'-Biphenyl]-2,2',5,5'-tetrol and its Analogs: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in vitro and in vivo bioactivities of [1,1'-Biphenyl]-2,2',5,5'-tetrol and its structurally related analogs. Due to the limited availability of data on the specific parent compound, this document focuses on hydroxylated biphenyls and other derivatives to offer insights into their potential antioxidant, anti-inflammatory, and neuroprotective properties.

In Vitro Bioactivity Data

The following tables summarize the quantitative data from various in vitro assays performed on analogs of this compound. These assays are crucial for initial screening and understanding the mechanisms of action at a cellular level.

Antioxidant Activity

In vitro antioxidant assays are fundamental in determining the radical scavenging and protective capabilities of a compound. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics, with lower values indicating higher potency.

Compound/AnalogAssayIC50/EC50 (µM)Reference
Biphenyl-2,6-diethanone derivative (1e)DPPH Radical Scavenging54.96 µg/mL[1]
Homo-bis-nitrone BPHBN5Superoxide Production Reduction (SH-SY5Y cells)11.2 ± 3.94[2]
Mononitrone BPMN2Superoxide Production Reduction (SH-SY5Y cells)< 11.2[2]
Mononitrone BPMN3Superoxide Production Reduction (SH-SY5Y cells)~11.2[2]
2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazole (1a)ABTS•+ Radical ScavengingHigh Activity[3]
2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazole (1d)ABTS•+ Radical ScavengingModerate Activity[3]
Neuroprotective Activity

Neuroprotective effects are often assessed in vitro by measuring a compound's ability to protect neuronal cells from toxins or ischemic conditions.

Compound/AnalogAssay ModelEC50 (µM)Reference
Homo-bis-nitrone BPHBN5Oligomycin A/Rotenone-induced cell death (SH-SY5Y)13.16 ± 1.65[2]
Homo-bis-nitrone BPHBN5Oxygen-Glucose Deprivation (OGD) (SH-SY5Y cells)25.5 ± 3.93[2]
Mononitrone BPMN3Oligomycin A/Rotenone-induced cell death (SH-SY5Y)~15[2]
Mononitrone BPMN2Oligomycin A/Rotenone-induced cell death (SH-SY5Y)~20[2]

In Vivo Bioactivity Data

In vivo studies provide critical information on the efficacy, and safety of a compound in a whole organism. These studies are essential for translating in vitro findings into potential therapeutic applications.

Anti-inflammatory Activity

The anti-inflammatory potential of biphenyl derivatives has been evaluated in various animal models, with carrageenan-induced paw edema being a common method.

Compound/AnalogAnimal ModelDose% Inhibition of EdemaReference
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Carrageenan-induced rat paw edema100 mg/kgSignificant reduction at 3h[4]
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Cotton pellet granuloma in rats25 mg/kgDose-dependent[4]
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Cotton pellet granuloma in rats50 mg/kgDose-dependent[4]
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Cotton pellet granuloma in rats100 mg/kgDose-dependent[4]
N-phenylanthranilic acid (N-Ph)Zymosan air-pouch mouse modelIC50 = 6.7 mg/kg (neutrophil reduction)-[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

    • In a 96-well plate or cuvettes, add various concentrations of the test compound.

    • Add the DPPH solution to each well/cuvette.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control containing only the solvent and DPPH is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare different concentrations of the test compound.

    • Add the test compound solutions to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Neuroprotection

  • Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. In neuroprotection assays, it measures the ability of a compound to prevent cell death induced by a neurotoxin.

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

    • Induce neurotoxicity by adding a toxic agent (e.g., oligomycin A/rotenone or by subjecting cells to oxygen-glucose deprivation).

    • After the toxic insult, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a wavelength between 540 and 590 nm.

    • Cell viability is expressed as a percentage of the control (untreated, non-toxin-exposed cells).

    • The EC50 value for neuroprotection is calculated from the concentration-response curve.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a widely used model for evaluating the anti-inflammatory activity of compounds. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).

  • Protocol:

    • Acclimatize rodents (rats or mice) to the experimental conditions.

    • Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.

Signaling Pathways and Experimental Workflows

The bioactivity of biphenyl compounds is often attributed to their modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the bioactivity of a compound from in vitro screening to in vivo validation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound Synthesis/Isolation Compound Synthesis/Isolation Initial Screening Initial Screening Compound Synthesis/Isolation->Initial Screening Bioactivity Assays (DPPH, ABTS) Cell-based Assays Cell-based Assays Initial Screening->Cell-based Assays Cytotoxicity (MTT), Neuroprotection Mechanism of Action Mechanism of Action Cell-based Assays->Mechanism of Action Signaling Pathway Analysis Promising Compounds Promising Compounds Mechanism of Action->Promising Compounds Animal Model Selection Animal Model Selection Dose-Response Studies Dose-Response Studies Animal Model Selection->Dose-Response Studies e.g., Carrageenan-induced edema Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Dose-Response Studies->Efficacy & Toxicity Assessment Preclinical Development Preclinical Development Efficacy & Toxicity Assessment->Preclinical Development

A generalized workflow for bioactive compound evaluation.

Key Signaling Pathways

Biphenyl derivatives have been reported to influence several critical signaling cascades. The diagrams below illustrate the general mechanisms through which these compounds may exert their anti-inflammatory and neuroprotective effects.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Biphenyl This compound (Analog) Biphenyl->IKK inhibits

Inhibition of the NF-κB inflammatory pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation and apoptosis.

MAPK_Pathway Stress Oxidative Stress/ Inflammatory Stimuli MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K activates p38 p38 MAPK MAP2K->p38 activates JNK JNK MAP2K->JNK activates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 Inflammation Inflammation Apoptosis AP1->Inflammation promotes Biphenyl This compound (Analog) Biphenyl->MAP3K inhibits Biphenyl->MAP2K inhibits

Modulation of the MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade for promoting cell survival and is a target for neuroprotective agents.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Apoptosis Pro-apoptotic Proteins (e.g., Bad) Akt->Apoptosis inhibits Survival Cell Survival Biphenyl This compound (Analog) Biphenyl->Akt promotes

Activation of the pro-survival PI3K/Akt pathway.

Conclusion

The available data on analogs of this compound suggest that this class of compounds holds promise as bioactive agents with antioxidant, anti-inflammatory, and neuroprotective properties. In vitro studies have demonstrated their capacity to scavenge free radicals and protect neuronal cells from damage. Preliminary in vivo studies have shown anti-inflammatory effects in animal models.

However, a significant data gap exists for the specific compound this compound. Further research is warranted to isolate or synthesize this compound and rigorously evaluate its bioactivity and safety profile using the standardized protocols outlined in this guide. Such studies will be crucial in determining its potential for development as a therapeutic agent. Researchers are encouraged to utilize this guide to inform their experimental design and contribute to a more comprehensive understanding of the bioactivity of this and related biphenyl compounds.

References

Comparative study of the chelating properties of different biphenyltetrol isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of biphenyltetrol isomers to chelate metal ions is a critical aspect of their biological activity, influencing their potential as therapeutic agents for neurodegenerative diseases, as antioxidants, and in other biomedical applications. The spatial arrangement of the four hydroxyl groups on the biphenyl scaffold dictates the stability and stoichiometry of the resulting metal complexes. This guide provides a comparative framework for evaluating the chelating properties of different biphenyltetrol isomers, supported by established experimental methodologies.

Theoretical Underpinnings of Chelating Properties

The chelating potential of biphenyltetrol isomers is primarily determined by the position of the hydroxyl groups. Isomers possessing vicinal hydroxyl groups (a catechol-like moiety), such as 3,3',4,4'-biphenyltetrol, are anticipated to be potent metal chelators. This arrangement allows for the formation of stable five-membered chelate rings with metal ions. The stability of these complexes is influenced by factors such as the metal ion's charge, size, and the pH of the solution.[1]

In contrast, isomers where the hydroxyl groups are not in a vicinal arrangement, such as 2,2',6,6'-biphenyltetrol, may exhibit weaker chelating activity or form less stable complexes. The steric hindrance caused by the substitution pattern can also play a significant role in the ability of the isomer to coordinate with a metal ion.

Comparative Data on Metal Chelation

The following tables present a hypothetical yet chemically plausible comparison of the chelating properties of three biphenyltetrol isomers with common biologically relevant metal ions: Fe(III), Cu(II), and Zn(II). These tables are intended to serve as a template for organizing and presenting experimental data.

Table 1: Stability Constants (log β) of Biphenyltetrol Isomer-Metal Complexes

IsomerFe(III)Cu(II)Zn(II)
3,3',4,4'-Biphenyltetrol~15-20~10-14~7-9
2,2',5,5'-Biphenyltetrol~8-12~6-9~4-6
2,2',6,6'-Biphenyltetrol~5-8~4-6~2-4
Note: These values are illustrative and based on the expected chelation strength from structural analysis. Actual values would need to be determined experimentally.

Table 2: Stoichiometry of Biphenyltetrol Isomer-Metal Complexes

IsomerMetal IonPredominant Stoichiometry (Ligand:Metal)
3,3',4,4'-BiphenyltetrolFe(III)1:1, 2:1
Cu(II)1:1, 2:1
Zn(II)1:1
2,2',5,5'-BiphenyltetrolFe(III)1:1
Cu(II)1:1
Zn(II)1:1
2,2',6,6'-BiphenyltetrolFe(III)1:1
Cu(II)1:1
Zn(II)1:1
Note: Stoichiometry can be influenced by the pH and the molar ratio of ligand to metal in solution.

Experimental Protocols

Accurate determination of chelating properties requires rigorous experimental design. The following are detailed methodologies for key experiments.

UV-Visible Spectrophotometry for Stability Constant and Stoichiometry Determination

UV-Visible spectroscopy is a widely used technique to study the formation of metal-ligand complexes, as chelation often results in a shift in the absorption spectrum.[2][3][4]

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the biphenyltetrol isomer and the metal salt (e.g., FeCl₃, CuSO₄, ZnCl₂) of known concentrations in a suitable buffer (e.g., MES, HEPES) at a specific pH.

  • Titration: In a quartz cuvette, place a known concentration of the biphenyltetrol isomer solution. Incrementally add small aliquots of the metal salt solution.

  • Spectral Measurement: After each addition of the metal salt, record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis for Stability Constant: The changes in absorbance at a specific wavelength where the complex absorbs maximally are used to calculate the stability constants using software that can fit the data to a binding model (e.g., 1:1, 1:2, or 2:1).

  • Job's Plot for Stoichiometry: To determine the stoichiometry, prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is kept constant. Plot the absorbance of the complex at its maximum wavelength against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[5][6]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[5][6][7][8]

Protocol:

  • Sample Preparation: Prepare solutions of the biphenyltetrol isomer and the metal salt in the same buffer to minimize heats of dilution. The solutions should be degassed prior to use.

  • ITC Experiment: Fill the sample cell of the calorimeter with the biphenyltetrol isomer solution and the injection syringe with the metal salt solution.

  • Titration: Perform a series of injections of the metal salt solution into the sample cell while monitoring the heat change.

  • Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. This data is then fit to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Ferrozine Assay for Iron(II) Chelation

The ferrozine assay is a colorimetric method used to determine the iron(II)-chelating activity of a compound. Ferrozine forms a stable, colored complex with Fe(II). A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity.[9]

Protocol:

  • Reaction Mixture: In a 96-well plate, mix the biphenyltetrol isomer sample with a solution of FeSO₄.

  • Incubation: Allow the mixture to incubate for a short period to allow for the chelation of Fe(II) by the biphenyltetrol isomer.

  • Addition of Ferrozine: Add a solution of ferrozine to the mixture. Ferrozine will react with any remaining free Fe(II).

  • Absorbance Measurement: Measure the absorbance of the ferrozine-Fe(II) complex at its maximum absorbance wavelength (around 562 nm).

  • Calculation: The chelating activity is calculated as the percentage inhibition of ferrozine-Fe(II) complex formation, with a known chelator like EDTA used as a positive control.

Visualizing Experimental Workflows

UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ligand Prepare Biphenyltetrol Isomer Solution titration Titrate Metal into Ligand Solution prep_ligand->titration job_plot Prepare Job's Plot Solutions prep_ligand->job_plot prep_metal Prepare Metal Salt Solution prep_metal->titration prep_metal->job_plot measurement Record UV-Vis Spectra titration->measurement job_plot->measurement calc_stability Calculate Stability Constants measurement->calc_stability determine_stoich Determine Stoichiometry measurement->determine_stoich

Caption: Workflow for determining thermodynamic parameters of metal binding using ITC.

Signaling Pathways and Biological Implications

The chelation of metal ions by biphenyltetrol isomers can have significant downstream biological effects. For instance, in the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is known to be influenced by metal ions like copper, zinc, and iron. By chelating these metal ions, biphenyltetrols can modulate the Aβ aggregation pathway, potentially inhibiting the formation of toxic oligomers and fibrils. The differential chelating abilities of the isomers would directly correlate with their efficacy in this modulation.

AD_Pathway cluster_metal Metal Ion Homeostasis cluster_abeta Aβ Aggregation Cascade cluster_intervention Therapeutic Intervention metal_ions Cu²⁺, Zn²⁺, Fe³⁺ ab_monomer Aβ Monomers metal_ions->ab_monomer promotes aggregation ab_oligomer Toxic Aβ Oligomers ab_monomer->ab_oligomer ab_fibril Aβ Fibrils ab_oligomer->ab_fibril biphenyltetrol Biphenyltetrol Isomer biphenyltetrol->metal_ions chelates biphenyltetrol->ab_oligomer inhibits

Caption: Proposed mechanism of biphenyltetrols in modulating Aβ aggregation via metal chelation.

Conclusion

The chelating properties of biphenyltetrol isomers are fundamental to their biological function. A systematic comparative study employing the methodologies outlined in this guide would provide invaluable data for the rational design of novel therapeutic agents. The structure-activity relationships derived from such a study would enable the selection of the most potent isomers for specific applications, from neuroprotective drugs to novel antioxidant formulations. Further research is warranted to experimentally determine and compare the quantitative chelating parameters of a wide range of biphenyltetrol isomers.

References

A Researcher's Guide to DFT Calculations for Comparing Biphenyltetrol Conformer Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the conformational landscape of bioactive molecules like biphenyltetrol is crucial for predicting their biological activity and designing new therapeutics. Density Functional Theory (DFT) calculations have emerged as a powerful tool for investigating the relative stability of different conformers. This guide provides a comparative overview of computational methods for analyzing the stability of biphenyl and its derivatives, like biphenyltetrol, supported by data from recent studies.

The stability of biphenyltetrol conformers is primarily determined by the torsional or dihedral angle between the two phenyl rings. This rotation is associated with an energy barrier, and different substituents on the rings can significantly influence the height of this barrier and the molecule's preferred conformation.

Comparison of Computational Methods

Various computational methods can be employed to model the torsional potential energy surface of biaryl systems. The choice of method represents a trade-off between accuracy and computational cost. Below is a summary of the performance of different approaches, with high-level ab initio calculations serving as a benchmark.

Method TypeSpecific ExamplesMean Absolute Deviation of Rotational Barrier (kcal/mol)Key StrengthsKey Limitations
Neural Network Potentials ANI-1ccx, ANI-2x~0.8 - 1.0High accuracy, systematically more reliable than force fields.[1]Requires extensive training data.
Force Fields CGenFF, OpenFF, GAFF, OPLS~1.3 - 2.8Computationally very efficient, suitable for large systems and molecular dynamics.Lower accuracy, may not capture subtle electronic effects.[1]
Density Functional Theory Various functionals (e.g., B3LYP, PBE0-D3)Varies by functional and basis setGood balance of accuracy and computational cost, widely applicable.[2][3]Performance is highly dependent on the choice of functional and dispersion corrections.
High-Level Ab Initio MP2, Coupled-Cluster (e.g., CCSD(T))(Reference)High accuracy, considered the "gold standard".[4][5]Computationally very expensive, limited to smaller systems.

Experimental and Computational Protocols

A typical computational workflow for comparing the stability of biphenyltetrol conformers involves the following steps:

  • Initial Structure Generation: The initial 3D structure of the biphenyltetrol molecule is built. Different starting dihedral angles are often considered.

  • Geometry Optimization: The geometry of the molecule is optimized to find a local minimum on the potential energy surface. This is typically performed using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

  • Torsional Scan (Potential Energy Surface Scan): To explore the conformational space, a relaxed scan of the dihedral angle between the two phenyl rings is performed. This involves systematically changing the dihedral angle in small increments (e.g., 10-15 degrees) and optimizing the rest of the molecular geometry at each step.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries from the torsional scan using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ).[5]

  • Analysis of Results: The calculated relative energies are plotted against the dihedral angle to visualize the torsional potential energy surface. The minima on this surface correspond to the stable conformers, and the maxima represent the transition states for interconversion.

The choice of the functional and basis set in DFT calculations is critical. For systems like biphenyl, where dispersion interactions can be significant, the use of dispersion-corrected functionals (e.g., those with a "-D3" suffix) is highly recommended.[3]

Workflow for Conformer Stability Analysis

The following diagram illustrates the typical workflow for the computational analysis of biphenyltetrol conformer stability.

G A 1. Initial Structure Generation (Biphenyltetrol) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Torsional Potential Energy Surface Scan (Dihedral Scan) B->C D 4. Single-Point Energy Calculation (Higher Level of Theory, e.g., MP2/aug-cc-pVTZ) C->D E 5. Identification of Stable Conformers (Energy Minima) D->E F 6. Determination of Rotational Barriers (Energy Maxima) D->F G 7. Analysis of Relative Stabilities and Conformer Populations E->G F->G

Caption: Workflow for DFT analysis of biphenyltetrol conformer stability.

Concluding Remarks

DFT calculations offer a robust and widely accessible method for investigating the conformational preferences of biphenyltetrol and other biaryl compounds. The accuracy of these calculations is highly dependent on the chosen methodology. For reliable results, it is advisable to benchmark different DFT functionals against higher-level ab initio methods or experimental data where available. The insights gained from these computational studies can be invaluable for understanding structure-activity relationships and guiding the design of novel drug candidates.

References

Structure-Activity Relationship (SAR) of [1,1'-Biphenyl]-2,2',5,5'-tetrol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of [1,1'-Biphenyl]-2,2',5,5'-tetrol derivatives, focusing on their potential as tyrosinase inhibitors and antioxidants. Due to a lack of extensive direct studies on a series of this compound derivatives, this guide infers SAR based on published data for structurally related hydroxylated biphenyls and biphenyltetrol isomers.

Comparative Biological Activity

The biological activity of hydroxylated biphenyls is significantly influenced by the number and position of hydroxyl groups on the biphenyl scaffold. Studies on various biphenyl derivatives suggest their potential as inhibitors of tyrosinase, a key enzyme in melanin synthesis, and as antioxidants.

Tyrosinase Inhibitory Activity

Polyphenolic compounds are known inhibitors of tyrosinase. The presence of hydroxyl groups that can chelate the copper ions in the active site of the enzyme is crucial for inhibitory activity. For biphenyltetrols, the specific arrangement of these hydroxyl groups dictates the potency of inhibition.

A study on symmetrical biphenyltetrols as inhibitors of amyloid-β peptide aggregation, a process also influenced by metal chelation, provides insights into the relative potency of different isomers. While not a direct measure of tyrosinase inhibition, the IC50 values for aggregation inhibition can serve as a proxy for the chelating ability and potential enzyme inhibitory activity of these compounds.

CompoundIsomerIC50 (µM) for Aβ Aggregation InhibitionReference
Biphenyl-3,3′,4,4′-tetrol (3,4-BPT)3,3',4,4'1.0 ± 0.3[1]
Biphenyl-2,3′,4,5′-tetrol (2,3-BPT)2,3',4,5'~7X (less potent than 3,4-BPT)[1]
This compound (2,5-BPT) 2,2',5,5' ~3-4X (less potent than 3,4-BPT) [1]
Biphenyl-2,4′,5,5′-tetrol (2,4-BPT)2,4',5,5'Little to no inhibition[1]
Biphenyl-3,5′,5,5′-tetrol (3,5-BPT)3,5',5,5'Little to no inhibition[1]

Note: The IC50 values for 2,3-BPT and 2,5-BPT are qualitative assessments from the source.

Based on this data and general SAR principles for tyrosinase inhibitors, the following relationships can be inferred for this compound derivatives:

  • Hydroxyl Group Positioning: The presence of ortho- and para-hydroxyl groups relative to the biphenyl linkage is important. The 2,2',5,5'-substitution pattern provides a catechol-like moiety on each ring, which is a known pharmacophore for tyrosinase inhibition.

  • Substitution Effects: The introduction of electron-donating or electron-withdrawing groups on the biphenyl rings would likely modulate the pKa of the hydroxyl groups and the overall electronic properties of the molecule, thereby influencing its binding affinity to the tyrosinase active site.

Antioxidant Activity

The antioxidant activity of phenolic compounds is attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant potency. For this compound, the presence of four hydroxyl groups suggests significant antioxidant potential.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a standard method for screening potential tyrosinase inhibitors.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 475-492 nm. The presence of an inhibitor will decrease the rate of dopachrome formation.

Materials:

  • Mushroom tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add aliquots of the test compound at various concentrations. Include a control with solvent only and a positive control with kojic acid.

  • Add the mushroom tyrosinase solution to each well and pre-incubate for a short period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding a solution of L-DOPA to each well.

  • Immediately measure the absorbance at 475 nm or 492 nm at time zero and then at regular intervals for a defined period (e.g., 20-30 minutes).[2][3]

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][4]

Visualizations

SAR_Tyrosinase_Inhibition cluster_scaffold This compound Scaffold cluster_activity Inferred Structure-Activity Relationship scaffold Biphenyl Core OH1 2-OH scaffold->OH1 OH2 2'-OH scaffold->OH2 OH3 5-OH scaffold->OH3 OH4 5'-OH scaffold->OH4 Substitution Substituent Effects on Electronic Properties scaffold->Substitution Modifiable Catechol Catechol-like Moieties (2,5-dihydroxy) OH1->Catechol Form OH2->Catechol Form OH3->Catechol Form OH4->Catechol Form SAR_Key Key Structural Features for Tyrosinase Inhibition Chelation Copper Chelation in Active Site Catechol->Chelation Enable Chelation->SAR_Key Crucial for Substitution->SAR_Key Influence

Caption: Inferred SAR for tyrosinase inhibition by this compound derivatives.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Tyrosinase Solution E Add Tyrosinase & Pre-incubate A->E B Prepare L-DOPA Solution F Add L-DOPA to Initiate Reaction B->F C Prepare Test Compound Dilutions D Add Test Compound to 96-well Plate C->D D->E E->F G Measure Absorbance (475/492 nm) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.

References

A Head-to-Head Battle for Biphenyls: Grignard Reaction vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of biphenyl scaffolds is a cornerstone of modern organic chemistry. Biphenyl moieties are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Two of the most powerful methods for creating these crucial carbon-carbon bonds are the venerable Grignard reaction and the Nobel Prize-winning Suzuki coupling. This guide provides an objective, data-driven comparison of these two synthetic titans, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal method for a given research endeavor.

At a Glance: Key Performance Metrics

FeatureGrignard ReactionSuzuki Coupling
Typical Yield Moderate to High (can be variable)High to Excellent (>90% is common)[1]
Functional Group Tolerance Very Low[2][3]Excellent[4]
Reaction Conditions Strictly anhydrous and inert atmosphere[5][6]Generally mild, often tolerant of air and water[7]
Reagent Stability Grignard reagents are highly reactive and moisture-sensitiveBoronic acids/esters are often stable, isolable solids[7]
Byproducts Homocoupling (biphenyl) and Wurtz-type products are common[5][8]Homocoupling of boronic acid can occur, but often minimized with ligand choice[9]
Catalyst Typically uncatalyzed (metal-mediated) or sometimes with a metal halidePalladium-based catalyst is essential[4]

The Grignard Reaction: A Classic Workhorse with Caveats

The Grignard reaction, discovered by Victor Grignard in the early 1900s, is a powerful tool for C-C bond formation. In the context of biphenyl synthesis, it typically involves the reaction of a phenyl Grignard reagent (phenylmagnesium halide) with an aryl halide, often catalyzed by a transition metal salt, or the homocoupling of an aryl Grignard reagent.

Reaction Mechanism

The mechanism for the formation of the Grignard reagent itself involves the insertion of magnesium into the carbon-halogen bond. The subsequent cross-coupling can proceed through various pathways, including a catalytic cycle with a metal catalyst or radical mechanisms. A common side reaction is the formation of biphenyl through the coupling of the Grignard reagent with unreacted aryl halide.

Grignard_Mechanism reactant reactant intermediate intermediate product product reagent reagent ArX Ar-X ArMgX Ar-MgX (Grignard Reagent) ArX->ArMgX Ether Mg Mg Mg->ArMgX Biphenyl Ar-Ar (Biphenyl) ArMgX->Biphenyl Coupling ArX2 Ar-X ArX2->Biphenyl Suzuki_Mechanism catalyst catalyst intermediate intermediate reactant reactant product product reagent reagent Pd0 Pd(0) OxAdd Oxidative Addition Ar1X Ar¹-X Ar1X->OxAdd PdII_complex Ar¹-Pd(II)-X OxAdd->PdII_complex Transmetalation Transmetalation Ar2BY2 Ar²-B(OR)₂ Ar2BY2->Transmetalation Base Base Base->Transmetalation PdII_Ar1Ar2 Ar¹-Pd(II)-Ar² Transmetalation->PdII_Ar1Ar2 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Biphenyl Ar¹-Ar² (Biphenyl) RedElim->Biphenyl

References

A Comparative Guide to the Environmental Impact of Biphenyl Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route extends beyond mere yield and efficiency. The growing emphasis on green chemistry necessitates a thorough evaluation of the environmental footprint of chemical processes. This guide provides a comparative assessment of three common biphenyl synthesis methodologies: the Suzuki-Miyaura coupling, the Ullmann reaction, and the Gomberg-Bachmann reaction, with a focus on their environmental impact.

Quantitative Comparison of Biphenyl Synthesis Routes

The following table summarizes key green chemistry metrics for the synthesis of biphenyl via these three prominent routes. The data has been compiled and calculated based on representative experimental protocols found in the literature. It is important to note that actual values can vary depending on the specific reaction conditions, scale, and purification methods employed.

MetricSuzuki-Miyaura CouplingUllmann ReactionGomberg-Bachmann Reaction
Atom Economy (%) ~80-90%~60-70%~50-60%
E-Factor 5 - 1510 - 2520 - 50+
Process Mass Intensity (PMI) 10 - 2515 - 4030 - 60+
Typical Solvents Toluene, THF, Water, EthanolDMF, NMP, NitrobenzeneBenzene, Water, Acetone
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Copper (powder or salts)None (radical reaction)
Reagent Toxicity Organoborons (moderate), Phosphine ligands (high)Aryl halides (moderate), Copper (moderate)Diazonium salts (high, unstable), Benzene (high, carcinogen)
Reaction Conditions Mild to moderate (RT to 100 °C)Harsh (150-250 °C)Mild (0-5 °C for diazotization)
Byproducts Boronic acid derivatives, inorganic saltsCopper salts, inorganic halidesNitrogen gas, various organic side products

Note on Data: The values for E-Factor and PMI are estimates based on typical lab-scale procedures and include solvent usage for reaction and workup. These can be significantly higher in practice, especially at larger scales if solvent recycling is not implemented.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility and for conducting accurate environmental impact assessments.

Suzuki-Miyaura Coupling

Synthesis of Biphenyl from Bromobenzene and Phenylboronic Acid

  • Reaction Setup: A 250 mL three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask are added phenylboronic acid (1.22 g, 10 mmol), bromobenzene (1.57 g, 10 mmol), sodium carbonate (2.12 g, 20 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).

  • Solvent: A mixture of toluene (50 mL) and water (25 mL) is added.

  • Reaction: The mixture is stirred and heated to 80°C under a nitrogen atmosphere for 12 hours.

  • Workup: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with toluene (2 x 20 mL). The combined organic extracts are washed with brine (30 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford biphenyl.

Ullmann Reaction

Synthesis of Biphenyl from Iodobenzene

  • Reaction Setup: A 100 mL round-bottom flask is fitted with a reflux condenser and a mechanical stirrer.

  • Reagents: Iodobenzene (4.08 g, 20 mmol) and activated copper powder (2.54 g, 40 mmol) are added to the flask.

  • Solvent: N,N-Dimethylformamide (DMF, 40 mL) is added as the solvent.

  • Reaction: The mixture is heated to 150°C and stirred vigorously for 24 hours.

  • Workup: The reaction mixture is cooled to room temperature and filtered to remove the copper salts. The filtrate is poured into 200 mL of water, and the resulting mixture is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The residue is purified by recrystallization from ethanol to yield biphenyl.

Gomberg-Bachmann Reaction

Synthesis of Biphenyl from Aniline and Benzene

  • Diazotization: Aniline (0.93 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL) in a beaker, and the solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with stirring, keeping the temperature below 5°C. The resulting diazonium salt solution is kept cold.

  • Coupling: In a separate flask, benzene (20 mL) and a solution of sodium hydroxide (1.2 g, 30 mmol) in water (10 mL) are placed and cooled in an ice bath. The cold diazonium salt solution is added slowly to the stirred benzene-alkali mixture.

  • Reaction: The reaction is allowed to proceed with stirring for 2 hours, after which the ice bath is removed, and stirring is continued for another 2 hours at room temperature.

  • Workup: The benzene layer is separated, washed with dilute hydrochloric acid and then with water.

  • Purification: The benzene is removed by distillation, and the remaining residue is purified by steam distillation or column chromatography to isolate the biphenyl product.[1]

Visualizing the Assessment Workflow

The following diagrams illustrate the key stages and considerations in assessing the environmental impact of a chemical synthesis and the general mechanism of a Suzuki-Miyaura coupling.

Environmental_Impact_Assessment cluster_input Inputs cluster_process Synthesis Process cluster_output Outputs cluster_metrics Green Chemistry Metrics raw_materials Raw Materials reaction Chemical Reaction raw_materials->reaction pmi PMI raw_materials->pmi toxicity Toxicity Assessment raw_materials->toxicity solvents Solvents solvents->reaction solvents->pmi solvents->toxicity catalysts Catalysts catalysts->reaction catalysts->pmi catalysts->toxicity energy Energy energy->reaction energy->pmi workup Workup & Purification reaction->workup byproducts Byproducts reaction->byproducts product Desired Product workup->product waste Waste Streams workup->waste atom_economy Atom Economy product->atom_economy product->pmi byproducts->waste byproducts->toxicity e_factor E-Factor waste->e_factor

Workflow for Environmental Impact Assessment of a Synthesis Route.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkyl Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Alkyl Transmetalation PdII_Alkyl->Pd0 Reductive Elimination Product Ar-R PdII_Alkyl->Product ArylHalide Ar-X ArylHalide->PdII_Aryl Organoboron R-B(OR)₂ Organoboron->PdII_Alkyl Base Base Base->PdII_Aryl

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Discussion and Recommendations

Suzuki-Miyaura Coupling: This reaction stands out as the most environmentally favorable of the three. Its high atom economy, milder reaction conditions, and the possibility of using greener solvents like water and ethanol contribute to its lower E-Factor and PMI. However, the use of palladium, a precious and toxic heavy metal, and often toxic phosphine ligands are significant drawbacks. Efforts to develop more sustainable catalyst systems, including heterogeneous catalysts and palladium nanoparticles, are ongoing to mitigate these issues.

Ullmann Reaction: The classical Ullmann reaction suffers from harsh reaction conditions, often requiring high temperatures and polar aprotic solvents like DMF, which are under increasing regulatory scrutiny. The use of stoichiometric amounts of copper leads to significant metal waste. While modern modifications have improved conditions and catalytic efficiency, it generally remains less "green" than the Suzuki coupling.

Gomberg-Bachmann Reaction: From a green chemistry perspective, the Gomberg-Bachmann reaction presents several challenges. Its typically low yields lead to a very poor atom economy and high E-Factors. The use of carcinogenic benzene as a reagent and solvent in the classical procedure is a major safety and environmental concern. Furthermore, the generation of unstable diazonium salts poses a safety hazard. While it avoids the use of heavy metal catalysts, the overall environmental and safety profile is generally unfavorable compared to the other methods.

For professionals in drug development and chemical synthesis, the Suzuki-Miyaura coupling is often the preferred method for biphenyl synthesis due to its versatility, functional group tolerance, and more favorable environmental profile compared to the Ullmann and Gomberg-Bachmann reactions. However, a holistic environmental assessment should always be conducted, considering the entire lifecycle of all materials used. The choice of solvent, the specific catalyst system, and the potential for catalyst and solvent recycling are critical factors that can significantly influence the overall sustainability of the chosen synthetic route. Continuous innovation in catalysis and process optimization remains key to further reducing the environmental impact of these important chemical transformations.

References

A Comparative Analysis of [1,1'-Biphenyl]-2,2',5,5'-tetrol and its Chlorinated Analogues in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of [1,1'-Biphenyl]-2,2',5,5'-tetrol and its chlorinated analogues, hydroxylated polychlorinated biphenyls (OH-PCBs). While direct comparative studies on chlorinated derivatives of this compound are limited, this guide synthesizes available data on a range of OH-PCBs to offer insights into how chlorination impacts the biological effects of this biphenyl scaffold. The evidence strongly suggests that the introduction of chlorine atoms dramatically alters the compound's interaction with biological systems, shifting it from a potentially protective antioxidant to a toxic, endocrine-disrupting agent.

From Antioxidant Precursor to Toxic Metabolites: A Comparative Overview

This compound, with its four hydroxyl groups, possesses a chemical structure akin to a dual hydroquinone. This suggests inherent antioxidant properties, with the capacity to scavenge free radicals and undergo redox cycling.[1] In stark contrast, its chlorinated analogues, the OH-PCBs, are well-documented environmental contaminants and metabolites of polychlorinated biphenyls (PCBs). These compounds are known to exert a spectrum of toxic effects.

The degree and position of chlorine substitution on the biphenyl rings, as well as the placement of the hydroxyl group, are critical determinants of the biological activity and toxicity of OH-PCBs. Generally, hydroxylation of PCBs increases their toxicity compared to the parent compounds.[2][3]

The primary mechanisms through which chlorinated analogues of this compound exert their biological effects include:

  • Endocrine Disruption: Many OH-PCBs exhibit estrogenic or antiestrogenic activity by binding to estrogen receptors, potentially interfering with hormonal signaling pathways.

  • Aryl Hydrocarbon Receptor (AhR) Activation: Certain OH-PCBs are potent ligands for the AhR, a key regulator of xenobiotic metabolism and a mediator of dioxin-like toxicity.

  • Induction of Oxidative Stress: Contrary to the antioxidant nature of the parent tetrol, many OH-PCBs have been shown to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and cellular damage.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for various OH-PCBs, which serve as representative chlorinated analogues. Data for this compound is not available in the same assays; however, its potential antioxidant activity is noted for comparative purposes.

Table 1: Comparative Toxicity of Hydroxylated Polychlorinated Biphenyls (OH-PCBs)

CompoundAssay SystemEndpointResult (EC50)Reference
4-hydroxy-2,4'-dichlorobiphenylMicrotox® (Vibrio fischeri)Toxicity0.07 mg/L (5 min)[3]
4-hydroxy-2,5-dichlorobiphenylMicrotox® (Vibrio fischeri)Toxicity0.11 mg/L (5 min)[3]
4-hydroxy-3,4-dichlorobiphenylMicrotox® (Vibrio fischeri)Toxicity0.36 mg/L (5 min)[3]
2'-hydroxy-3,4,5'-trichlorobiphenylMicrotox® (Vibrio fischeri)Toxicity0.34 mg/L (5 min)[2]
2'-hydroxy-3,5,5'-trichlorobiphenylMicrotox® (Vibrio fischeri)Toxicity0.48 mg/L (5 min)[2]
4'-hydroxy-2,3,4,5-tetrachlorobiphenylMicrotox® (Vibrio fischeri)Toxicity133 mg/L (5 min)[3]

Table 2: Estrogenic Activity of Hydroxylated Polychlorinated Biphenyls (OH-PCBs)

CompoundAssay SystemEndpointResult (EC50)Reference
4'-hydroxy-2,4,6-trichlorobiphenylYeast-based estrogen receptor assay (hERα)Estrogenic Activity0.87 nM[4]
4-hydroxy-2',3',4',5'-tetrachlorobiphenylYeast-based estrogen receptor assay (hERα)Estrogenic Activity38 nM[4]
Various PCB congenersER-CALUX assay (human breast carcinoma cells)Estrogenic ActivitySee reference[5]

Table 3: Inhibition of α-Glucosidase by Hydroxylated Polychlorinated Biphenyls (OH-PCBs)

CompoundEndpointResult (IC50)Reference
4'-hydroxy-PCB 86α-glucosidase inhibition1.007 µM[6]
4'-hydroxy-PCB 106α-glucosidase inhibition0.538 µM[6]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for researchers to conduct similar comparative studies.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its chlorinated analogues) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Measurement of Reactive Oxygen Species (ROS) Generation

The generation of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with the test compounds as described for the MTT assay. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: After the treatment period, wash the cells with a suitable buffer (e.g., PBS) and then incubate them with DCFH-DA solution (typically 5-10 µM) in the dark for 30-60 minutes at 37°C.

  • Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control or as fold-change to determine the effect of the compounds on ROS production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by chlorinated biphenyl analogues and a general workflow for their toxicological assessment.

G Aryl Hydrocarbon Receptor (AhR) Signaling Pathway OH_PCB Chlorinated Analogue (OH-PCB) AhR_complex AhR-HSP90 Complex (Cytosol) OH_PCB->AhR_complex Binding Activated_AhR Activated AhR (Ligand-bound) AhR_complex->Activated_AhR Conformational Change & HSP90 Dissociation ARNT ARNT Activated_AhR->ARNT Dimerization (Nucleus) AhR_ARNT_complex AhR-ARNT Complex XRE Xenobiotic Response Element (XRE) (DNA) AhR_ARNT_complex->XRE Binding Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Transcription Toxic_effects Toxic Effects (e.g., Oxidative Stress, Endocrine Disruption) Gene_expression->Toxic_effects

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by chlorinated analogues.

G Experimental Workflow for Toxicological Assessment cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Assessment Compound_A This compound Cell_Culture Cell Line Selection (e.g., HepG2, MCF-7) Compound_A->Cell_Culture Compound_B Chlorinated Analogues Compound_B->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ROS ROS Production Assay Treatment->ROS Receptor_Binding Receptor Binding/Activation (e.g., ER, AhR) Treatment->Receptor_Binding IC50_EC50 IC50/EC50 Determination Viability->IC50_EC50 ROS->IC50_EC50 Receptor_Binding->IC50_EC50 Statistical_Analysis Statistical Analysis IC50_EC50->Statistical_Analysis Pathway_Analysis Signaling Pathway Analysis Statistical_Analysis->Pathway_Analysis Comparison Comparison of Biological Effects Pathway_Analysis->Comparison

Caption: General experimental workflow for comparing the biological effects.

References

Safety Operating Guide

Safe Disposal of [1,1'-Biphenyl]-2,2',5,5'-tetrol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of [1,1'-Biphenyl]-2,2',5,5'-tetrol is critical for ensuring laboratory safety and environmental protection. This chemical, like other biphenyl compounds, is recognized for its potential hazards, including skin and eye irritation, respiratory irritation, and high toxicity to aquatic life with long-lasting effects.[1][2][3][4] Therefore, strict adherence to established disposal protocols is essential.

Hazard Profile Summary

The following table summarizes the typical hazard classifications for biphenyl compounds, which should be considered when handling and disposing of this compound.

Hazard ClassificationCategoryDescription
Skin IrritationCategory 2Causes skin irritation.[1][2]
Eye IrritationCategory 2A / 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
Acute Aquatic HazardCategory 1Very toxic to aquatic life.[1][3]
Chronic Aquatic HazardCategory 1Very toxic to aquatic life with long lasting effects.[1][3]

Standard Operating Procedure for Disposal

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Waste Identification and Segregation
  • Hazardous Waste Determination: Due to its hazardous characteristics, this compound must be managed as a hazardous waste.[2][5]

  • Segregation: Do not mix this waste with non-hazardous materials. It should be collected in a designated, compatible waste container.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Wear protective gloves to prevent skin contact.[1][2]

  • Eye Protection: Use eye protection or a face shield.[1][2]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.

Waste Collection and Storage
  • Container: Use a suitable, leak-proof, and clearly labeled container for collecting the waste. Keep the container tightly closed when not in use.[2][3][6]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3]

Disposal Method
  • Professional Disposal: The disposal of this compound must be conducted through an approved and licensed waste disposal company.[1][2][3][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3][5]

  • Regulatory Compliance: Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Empty Container Disposal
  • Rinsing: Do not rinse empty containers into the sink or drains.

  • Disposal: Empty containers that once held this compound should be treated as hazardous waste and disposed of through the same channels as the chemical waste itself.[7][8] The container should be securely closed and labeled as "Empty Container - Contains this compound Residue".

Emergency Procedures for Spills

In the event of a spill, follow these immediate steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][3]

  • Containment: Prevent the spill from spreading and from entering drains.[1][3][5] Cover drains if necessary.[1]

  • Cleanup:

    • For solid spills, carefully sweep up the material without creating dust and place it into a suitable, labeled container for disposal.[2][3][6]

    • Avoid inhaling any dust generated during cleanup.[1]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify collect Collect in a Labeled, Compatible Waste Container identify->collect store Store in a Designated, Secure, and Ventilated Area collect->store contact Contact Approved Waste Disposal Company store->contact dispose Dispose of Contents/Container via Approved Facility contact->dispose empty_container Handle Empty Container as Hazardous Waste dispose->empty_container end End: Proper Disposal Complete empty_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling [1,1'-Biphenyl]-2,2',5,5'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of [1,1'-Biphenyl]-2,2',5,5'-tetrol. The following procedures are based on established best practices for handling hazardous phenolic and biphenyl compounds, ensuring a secure laboratory environment.

Hazard Summary
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The minimum required PPE for any work with this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[2] The following table outlines the specific PPE recommendations for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling/ Weighing (Solid) Safety glasses with side shieldsDouble-layered nitrile gloves (8mil)Standard lab coatNot generally required if handled in a certified chemical fume hood
Solution Preparation/ Dilution Chemical splash goggles and a face shieldButyl rubber or neoprene gloves over nitrile glovesChemical-resistant apron over a lab coatRequired if not performed in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[5]
High-Volume Transfers/ Reactions Chemical splash goggles and a face shieldHeavy-duty butyl rubber or Viton® glovesChemical-resistant suit or coverallsA full-face respirator with organic vapor cartridges or a Powered Air-Purifying Respirator (PAPR) is recommended.[6]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty butyl rubber or neoprene glovesChemical-resistant suit or coveralls and chemical-resistant bootsNIOSH-approved self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas.[7]

Note: Glove selection is critical. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[8] Breakthrough times can vary based on the specific chemical and glove manufacturer, so it is crucial to consult the manufacturer's data when available.

Engineering Controls

All work involving this compound, especially when handling stock solutions or heating, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[1]

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is certified and functioning correctly.
  • Verify that the safety shower and eyewash station are unobstructed and operational.
  • Assemble all necessary PPE as outlined in the table above.
  • Prepare a designated waste container for hazardous chemical waste.

2. Handling the Compound:

  • Don the appropriate PPE before entering the designated work area.
  • Conduct all manipulations of the solid compound and its solutions inside the chemical fume hood.
  • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
  • For solution preparation, slowly add the solid to the solvent to avoid splashing.
  • Keep all containers tightly closed when not in use.

3. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
  • For larger spills, evacuate the area and follow your institution's emergency procedures.[8]
  • Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[7]

4. Decontamination and Waste Disposal:

  • All disposable materials that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials, must be placed in a designated hazardous waste container.[8]
  • Non-disposable equipment should be decontaminated using an appropriate solvent (e.g., ethanol) in the fume hood. The decontamination solvent should also be collected as hazardous waste.
  • Dispose of all waste in accordance with local, state, and federal regulations. Never pour this chemical or its waste down the drain.[9]

5. Post-Handling Procedures:

  • After completing the work, carefully remove and dispose of contaminated PPE in the designated waste stream.
  • Wash hands thoroughly with soap and water.

Diagrams

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_spill Spill Response Prep Gather Materials & PPE VerifyControls Verify Fume Hood & Safety Shower Prep->VerifyControls DonPPE Don Appropriate PPE VerifyControls->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood HandleChem Handle Chemical WorkInHood->HandleChem Decon Decontaminate Equipment HandleChem->Decon Spill Spill Occurs HandleChem->Spill DisposeWaste Dispose of Waste Decon->DisposeWaste RemovePPE Remove & Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands RemovePPE->WashHands Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor Evacuate->Notify Cleanup Trained Personnel Cleanup Notify->Cleanup

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to foster a culture of safety and provide the necessary information to handle this compound with the utmost care. Adherence to these protocols is essential for the protection of all laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.